1-Tetradecanol-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1-dideuteriotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-FNHLFAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Tetradecanol-d2: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 1-Tetradecanol-d2, a deuterated form of myristyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where isotopically labeled compounds are utilized.
Introduction
This compound is a stable isotope-labeled version of 1-Tetradecanol, a C14 straight-chain fatty alcohol. In this specific isotopologue, two deuterium atoms replace the two hydrogen atoms on the first carbon (C1). This labeling provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The presence of deuterium atoms imparts a higher mass without significantly altering the chemical reactivity, allowing for the sensitive and specific tracing of the molecule.
Chemical Properties
The chemical and physical properties of this compound are very similar to those of its non-deuterated counterpart, 1-Tetradecanol. The primary difference lies in its molecular weight due to the presence of two deuterium atoms. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly.
Table 1: Chemical and Physical Properties of 1-Tetradecanol and this compound
| Property | 1-Tetradecanol | This compound (estimated) |
| Molecular Formula | C₁₄H₃₀O | C₁₄H₂₈D₂O |
| Molecular Weight | 214.39 g/mol | 216.40 g/mol |
| CAS Number | 112-72-1 | Not available |
| Appearance | White waxy solid | White waxy solid |
| Melting Point | 38-40 °C | ~38-40 °C |
| Boiling Point | 289 °C (at 760 mmHg) | ~289 °C (at 760 mmHg) |
| Density | ~0.82 g/cm³ (at 20 °C) | Slightly higher than 0.82 g/cm³ |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform | Insoluble in water; soluble in ethanol, ether, chloroform |
Synthesis of this compound
The synthesis of this compound is not widely documented in publicly available literature. However, a plausible and effective method involves the reduction of a deuterated precursor, such as myristic acid-d2 or its corresponding ester, using a suitable deuterated reducing agent. The most common approach for the synthesis of primary alcohols from carboxylic acids or esters is reduction with a hydride-donating reagent. To introduce deuterium at the C1 position, a deuteride source is required. Lithium aluminum deuteride (LiAlD₄) is a powerful and commonly used deuterating agent for this purpose.
Proposed Synthesis Pathway
A logical synthetic route to this compound involves a two-step process starting from myristic acid:
-
Deuteration of Myristic Acid: The carboxylic acid proton of myristic acid can be exchanged with deuterium by treatment with D₂O under acidic or basic conditions. To achieve deuteration at the alpha-position, more specific methods would be required, which are often complex. A more straightforward approach is to start with a commercially available deuterated myristic acid, if possible.
-
Reduction of Deuterated Myristic Acid: The deuterated myristic acid (or its methyl ester for better handling) is then reduced using a strong deuteride-donating reagent like Lithium Aluminum Deuteride (LiAlD₄). This reaction will replace the carbonyl group with a CD₂OH group, yielding the desired this compound.
A proposed workflow for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Methyl myristate (or myristoyl chloride)
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Magnetic stirrer and hotplate
-
Round-bottom flasks and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Synthesis Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is prepared.
-
Preparation of LiAlD₄ solution: In the reaction flask, a suspension of lithium aluminum deuteride (1.1 equivalents) in anhydrous diethyl ether (or THF) is prepared and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Ester: A solution of methyl myristate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlD₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlD₄ and the formation of a granular precipitate of aluminum salts.
-
Workup: The resulting mixture is filtered, and the solid precipitate is washed thoroughly with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Characterization
The successful synthesis and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of 1-Tetradecanol, with the key difference being the absence of the triplet corresponding to the -CH₂OH protons at around 3.6 ppm.
-
²H NMR (Deuterium NMR): A signal corresponding to the deuterium atoms at the C1 position would confirm the successful incorporation of deuterium.
-
¹³C NMR: The carbon spectrum will show the characteristic signals for the long alkyl chain. The signal for the C1 carbon will be a triplet due to coupling with deuterium.
-
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) or a fragment corresponding to [M-H₂O]⁺ that is two mass units higher than that of the non-deuterated 1-Tetradecanol, confirming the incorporation of two deuterium atoms.
A logical workflow for the characterization of synthesized this compound.
Conclusion
This compound is a valuable isotopically labeled compound for a range of scientific applications. While its chemical and physical properties are nearly identical to its non-deuterated analog, its synthesis requires specific deuterating reagents. The proposed synthesis via reduction of a deuterated myristic acid derivative with lithium aluminum deuteride offers a feasible route to this compound. Proper characterization by NMR and mass spectrometry is essential to confirm the successful incorporation of deuterium and the purity of the final product. This guide provides a foundational understanding for researchers and professionals working with or planning to synthesize this compound.
1-Tetradecanol-d2: A Technical Guide to its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol-d2 is the deuterium-labeled form of 1-Tetradecanol, a straight-chain saturated fatty alcohol also known as myristyl alcohol.[1] The replacement of one or more hydrogen atoms with its stable heavy isotope, deuterium, does not significantly alter the chemical properties of the molecule but provides a crucial mass shift detectable by mass spectrometry.[2] This characteristic makes deuterated compounds like this compound invaluable tools in analytical and biomedical research.[3][4]
The primary applications of this compound in a research context are twofold: as a highly reliable internal standard for precise quantification of its unlabeled analogue and as a metabolic tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of 1-Tetradecanol and related lipid pathways.[1][4][5] This guide provides an in-depth overview of these core applications, complete with experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in their study design and execution.
Core Application 1: Internal Standard for Quantitative Analysis
The "gold standard" for achieving high accuracy and precision in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard in a method known as stable isotope dilution analysis (SIDA).[2] this compound is ideally suited for this purpose when quantifying 1-Tetradecanol.
The principle of SIDA is based on adding a known amount of the deuterated standard (this compound) to a sample before any processing or extraction.[2] Because the deuterated standard is chemically almost identical to the unlabeled analyte (1-Tetradecanol), it experiences the same losses during sample preparation, extraction, and analysis.[2] However, it is distinguishable by the mass spectrometer due to its higher mass.[2] By comparing the signal intensity of the analyte to that of the internal standard, any variations in the analytical process can be effectively normalized, leading to highly accurate and reproducible quantification.[2] This is critical for applications in quality control, formulation development, and metabolic studies.
Logical Workflow: Stable Isotope Dilution Analysis (SIDA)
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analysis.
Data Presentation: Performance Metrics
The use of deuterated internal standards allows for the development of robust and reliable analytical methods. The following table summarizes typical performance metrics for such methods, based on common validation practices in the field.
| Performance Metric | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.99 | Demonstrates a direct proportional relationship between concentration and instrument response over a defined range.[6] |
| Accuracy | 85% - 115% of nominal value | Measures the closeness of the determined value to the true value.[6] |
| Precision (%RSD) | < 15% | Indicates the degree of scatter or agreement between a series of measurements.[6] |
| Recovery | 63% - 119% (matrix dependent) | Represents the efficiency of the extraction process from a given sample matrix.[6] |
Table 1: Typical performance and validation metrics for quantitative methods using stable isotope dilution analysis.
Experimental Protocol: Quantification of 1-Tetradecanol in a Liquid Matrix using GC-MS
This protocol provides a comprehensive method for the quantitative analysis of 1-Tetradecanol in a liquid sample (e.g., cosmetic formulation, biological fluid) using this compound as an internal standard.[2][7]
1. Materials and Reagents:
-
1-Tetradecanol (analyte standard)
-
This compound (internal standard)
-
Hexane (or other suitable organic solvent, e.g., dichloromethane)
-
Anhydrous Sodium Sulfate
-
Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Glass centrifuge tubes, volumetric flasks, pipettes
2. Preparation of Standards:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Tetradecanol in 10 mL of hexane.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 10 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a constant volume of the IS stock solution and diluting with hexane. A typical concentration range would be 1 µg/mL to 100 µg/mL for the analyte, with a constant IS concentration (e.g., 10 µg/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.[7]
-
Add a precise volume of the IS stock solution (e.g., 100 µL of 100 µg/mL stock to achieve a final concentration of 10 µg/mL in the 1 mL sample).
-
Add 5 mL of hexane.[7]
-
Vortex the mixture vigorously for 2 minutes.[7]
-
Centrifuge at 3000-4000 rpm for 10-15 minutes to separate the layers.[2][7]
-
Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[2]
4. Derivatization: To improve volatility for GC-MS analysis, 1-Tetradecanol is converted to its trimethylsilyl (TMS) ether.[8]
-
Transfer 100 µL of the dried extract or calibration standard to a GC vial insert.
-
Add 50 µL of the TMS derivatizing agent.
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before analysis.
5. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.[6]
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]
-
Injection Volume: 1 µL, splitless mode.[6]
-
Oven Program: Initial 50-70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5-10 min.[7][6]
-
Carrier Gas: Helium at 1.0 mL/min.[6]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230°C.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatives of 1-Tetradecanol and this compound.
6. Quantification:
-
Generate a calibration curve by plotting the peak area ratio (1-Tetradecanol / this compound) against the concentration of the analyte in the calibration standards.
-
Determine the peak area ratio for the unknown samples.
-
Calculate the concentration of 1-Tetradecanol in the samples using the linear regression equation from the calibration curve.
Core Application 2: Metabolic Tracer
Stable isotope tracers are powerful tools for elucidating metabolic pathways in vivo and in vitro.[9][10] By introducing a deuterium-labeled compound like this compound into a biological system, researchers can track the fate of the molecule and its metabolites.[11][12] This approach allows for the measurement of metabolic flux and provides deep insights into the biochemical transformations a compound undergoes.[13][14]
Applications for this compound as a tracer include:
-
Pharmacokinetic (ADME) Studies: Tracing the absorption, distribution, metabolism, and excretion of the compound to understand its stability and potential formation of active or toxic metabolites.[1][5][15]
-
Lipid Metabolism Research: Investigating how 1-Tetradecanol is incorporated into complex lipids or degraded through pathways like β-oxidation.[10][16][17]
-
Microbial Fermentation: Studying the utilization of 1-Tetradecanol as a carbon source by microorganisms for the production of other valuable chemicals.[16]
Conceptual Diagram: Metabolic Tracing
This diagram illustrates the general concept of using this compound to trace metabolic pathways.
Signaling Pathway: Microbial Degradation of 1-Tetradecanol
Several microorganisms can utilize long-chain alcohols like 1-Tetradecanol as a carbon source. The aerobic degradation pathway is a key area of study where this compound could be used as a tracer.[16]
Experimental Protocol: Conceptual Outline for a Metabolic Tracing Study
This protocol provides a general framework for tracing the metabolism of this compound in a cell culture model.
1. Objective:
-
To identify the primary metabolites of 1-Tetradecanol and determine its rate of consumption in a specific cell line (e.g., hepatocytes).
2. Materials:
-
This compound
-
Appropriate cell culture line and media
-
Solvents for extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
3. Experimental Procedure:
-
Cell Culture: Grow cells to a desired confluency in multi-well plates.
-
Tracer Administration: Replace the standard media with media containing a known concentration of this compound. This can be done as a pulse-chase experiment or a steady-state labeling experiment.[14]
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 12, 24 hours), collect both the cell culture media and the cells.
-
Metabolite Extraction:
-
Media: Precipitate proteins from the collected media using a cold solvent like acetonitrile.
-
Cells: Wash the cells with cold saline, then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 2:1 chloroform:methanol).[7]
-
-
Sample Preparation: Centrifuge the extracts to pellet debris. Evaporate the supernatant to dryness and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Develop an LC-MS/MS method capable of separating this compound from its potential metabolites.
-
Use a high-resolution mass spectrometer to perform a full scan analysis to identify potential deuterated metabolites based on their accurate mass.
-
Perform tandem MS (MS/MS) to fragment the potential metabolites and confirm their structures.
5. Data Analysis:
-
Track the disappearance of the parent compound (this compound) over time to calculate the rate of consumption.
-
Identify and quantify the appearance of deuterated metabolites over time.
-
Use the isotopic labeling patterns to map the flow of the deuterium label through the metabolic network, confirming pathway activity.[9][12]
Conclusion
This compound serves as a versatile and powerful tool for researchers, scientists, and drug development professionals. Its primary roles as a high-fidelity internal standard for mass spectrometry and as a stable isotope tracer for metabolic studies are fundamental to generating accurate quantitative data and gaining deep insights into complex biological systems. The methodologies and workflows presented in this guide provide a foundation for leveraging the unique properties of this compound to advance research in fields ranging from analytical chemistry to pharmacology and microbiology.
References
- 1. This compound | CAS#:169398-02-1 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synmr.in [synmr.in]
- 12. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical Characteristics of 1-Tetradecanol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol-d2, also known as myristyl alcohol-d2, is a deuterium-labeled version of the long-chain saturated fatty alcohol, 1-Tetradecanol. The replacement of two hydrogen atoms with deuterium isotopes at a specific position in the molecule makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. Understanding the physical characteristics of this deuterated compound is crucial for its proper handling, formulation, and interpretation of experimental results. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside those of its non-deuterated analog for comparative purposes. It also outlines detailed experimental protocols for the determination of these properties.
Data Presentation
The quantitative physical properties of this compound are not extensively reported in publicly available literature. However, they are expected to be very similar to those of the non-deuterated 1-Tetradecanol. The primary difference lies in the molecular weight due to the presence of two deuterium atoms. The following tables summarize the available data for this compound and the established properties of 1-Tetradecanol.
Table 1: General and Chemical Properties
| Property | This compound | 1-Tetradecanol |
| Synonyms | Myristyl alcohol-d2, 1-Hydroxytetradecane-d2 | Myristyl alcohol, Tetradecyl alcohol |
| Chemical Formula | C₁₄H₂₈D₂O | C₁₄H₃₀O |
| Molecular Weight | 216.40 g/mol | 214.39 g/mol |
| CAS Number | 169398-02-1 | 112-72-1 |
| Appearance | White, waxy solid | White, waxy solid |
Table 2: Physical Properties
| Property | This compound (Estimated) | 1-Tetradecanol (Experimental) |
| Melting Point | ~38 °C | 38 °C |
| Boiling Point | ~289 °C | 289 °C |
| Density | ~0.823 g/mL at 25 °C | 0.823 g/mL at 25 °C |
| Solubility | Practically insoluble in water; Soluble in diethyl ether, ethanol, and other organic solvents. | Practically insoluble in water; Soluble in diethyl ether, and slightly soluble in ethanol.[1] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices for long-chain alcohols and waxy solids.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute for a preliminary, approximate melting point determination.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new packed capillary tube and heat at a slow, controlled rate of 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Determination of Boiling Point (Micro Boiling Point Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Heating mantle or oil bath
-
Thermometer (calibrated)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Place a small amount (0.5-1 mL) of this compound into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that the assembly is immersed in the heating medium (oil or sand) in the Thiele tube or beaker.
-
Heat the apparatus gently. A slow, steady stream of bubbles will emerge from the open end of the capillary tube as the liquid heats up and the air inside the capillary expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the vapor of the sample is escaping.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.
Determination of Density (Immersion Method for Waxy Solids)
Objective: To determine the mass per unit volume of this compound.
Apparatus:
-
Analytical balance (with an under-hook for suspension)
-
Beaker
-
A liquid in which this compound is insoluble (e.g., water with a surfactant, or a non-solvent liquid of known density)
-
Fine wire or thread
Procedure:
-
Weigh a solid piece of this compound in the air. Record this mass as m_air.
-
Suspend the solid sample from the balance hook using a fine wire or thread.
-
Immerse the suspended solid completely in a beaker of the chosen liquid of known density (ρ_liquid). Ensure no air bubbles are trapped on the surface of the solid.
-
Record the apparent mass of the submerged solid. Record this as m_liquid.
-
Calculate the volume of the sample using the formula: V = (m_air - m_liquid) / ρ_liquid
-
Calculate the density of this compound using the formula: ρ_sample = m_air / V
Determination of Solubility
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
Apparatus:
-
Test tubes with stoppers
-
Vortex mixer
-
Graduated cylinders or pipettes
-
Analytical balance
Procedure (Qualitative):
-
Place a small, known amount (e.g., 10 mg) of this compound into a series of test tubes.
-
Add a known volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, diethyl ether, hexane) to each test tube.
-
Stopper the test tubes and vortex for a set period (e.g., 1 minute).
-
Allow the tubes to stand and observe for any undissolved solid.
-
Classify the solubility as soluble, partially soluble, or insoluble based on visual inspection.
Procedure (Quantitative - if required):
-
Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
-
Carefully decant or filter a known volume of the saturated solution, ensuring no undissolved solid is transferred.
-
Evaporate the solvent from the known volume of the solution.
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/100 mL or other appropriate units.
Mandatory Visualization
Caption: Experimental workflow for the physical characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physical characteristics of this compound, a crucial deuterated compound for advanced scientific research. While specific experimental data for the deuterated form is limited, the properties of its non-deuterated counterpart, 1-Tetradecanol, serve as a reliable reference. The detailed experimental protocols provided herein offer a practical framework for researchers to determine the physical properties of this compound with high accuracy in a laboratory setting. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the successful application of this isotopically labeled compound in drug development and other scientific disciplines.
References
An In-depth Technical Guide to the Synthesis of Deuterated Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathways for producing deuterated fatty alcohols. These isotopically labeled compounds are invaluable tools in metabolic research, drug development, and material science, offering a non-radioactive method for tracing the metabolic fate of lipids and understanding enzymatic mechanisms. This document details various chemical and biological synthesis methodologies, presents quantitative data for comparison, and provides illustrative diagrams of key pathways and workflows.
Chemical Synthesis of Deuterated Fatty Alcohols
Chemical synthesis offers precise control over the location and extent of deuterium incorporation. The primary methods involve the reduction of fatty acids and their derivatives or catalytic hydrogen/deuterium (H/D) exchange.
Reduction of Fatty Acids and Their Derivatives
A common and effective strategy for synthesizing deuterated fatty alcohols is the reduction of a corresponding fatty acid, fatty acid ester, or acyl chloride using a deuterium-donating reducing agent. The choice of starting material and reducing agent influences the reaction conditions, yield, and isotopic purity.
1.1.1. Using Strong Deuterated Reducing Agents (e.g., Lithium Aluminum Deuteride)
Lithium aluminum deuteride (LiAlD₄) is a powerful reducing agent capable of reducing carboxylic acids and esters directly to alcohols. When LiAlD₄ is used, two deuterium atoms are incorporated into the α-position of the resulting fatty alcohol.
Experimental Protocol: Reduction of a Fatty Acid Ester with LiAlD₄
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), a solution of the fatty acid methyl ester (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared.
-
Reaction: The flask is cooled to 0 °C in an ice bath. A solution of LiAlD₄ (typically 1.0-1.5 equivalents) in anhydrous ether or THF is added dropwise with stirring.
-
Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure results in the formation of a granular precipitate of lithium and aluminum salts.
-
Work-up: The resulting suspension is filtered, and the solid precipitate is washed with additional solvent. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude deuterated fatty alcohol.
-
Purification: The crude product is purified by flash column chromatography on silica gel to obtain the pure α,α-dideuterio fatty alcohol.
1.1.2. Using Milder Deuterated Reducing Agents (e.g., Sodium Borodeuteride)
Sodium borodeuteride (NaBD₄) is a milder reducing agent than LiAlD₄ and is typically used for the reduction of more reactive carbonyl compounds like acyl chlorides. While NaBD₄ does not readily reduce esters under standard conditions, its reactivity can be enhanced by the addition of Lewis acids or by performing the reaction in specific solvent systems at elevated temperatures.[1][2] The reduction of a fatty acyl chloride with NaBD₄ also results in the incorporation of two deuterium atoms at the α-position.
Experimental Protocol: Reduction of a Fatty Acyl Chloride with NaBD₄
-
Preparation: The fatty acyl chloride (1 equivalent) is dissolved in a suitable solvent such as THF or a mixture of dichloromethane (DCM) and methanol in a round-bottom flask.
-
Reaction: The solution is cooled to 0 °C. Sodium borodeuteride (typically 1.1-1.5 equivalents) is added portion-wise with stirring.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at 0 °C to room temperature.
-
Quenching: The reaction is quenched by the careful addition of water or a dilute acid (e.g., 1 M HCl).
-
Work-up: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude deuterated fatty alcohol is purified by column chromatography.
Catalytic Hydrogen/Deuterium (H/D) Exchange
Catalytic H/D exchange offers an alternative route to deuterated fatty alcohols, often with high deuterium incorporation and selectivity. This method utilizes a transition metal catalyst to facilitate the exchange of hydrogen atoms on the alcohol with deuterium from a deuterium source, most commonly deuterium oxide (D₂O).
1.2.1. Iridium-Catalyzed α-Selective Deuteration
Iridium complexes, such as iridium(III)-bipyridonate catalysts, have been shown to be highly effective for the α-selective deuteration of primary and secondary alcohols using D₂O as the deuterium source.[3][4][5] This method is advantageous due to its high selectivity for the position adjacent to the hydroxyl group and its tolerance of various functional groups.[3][4][5]
Experimental Protocol: Iridium-Catalyzed α-Deuteration of a Fatty Alcohol
-
Reaction Setup: In a reaction vessel, the fatty alcohol (1 equivalent), the iridium catalyst (e.g., 1-5 mol%), and a base (e.g., NaOD, if required) are combined in D₂O.
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated period (e.g., 2-24 hours).[3]
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a dilute acid. The product is then extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried, and concentrated. The resulting deuterated fatty alcohol is purified by column chromatography.
1.2.2. Ruthenium-Catalyzed Deuteration
Ruthenium-based catalysts, such as Ru-MACHO, can catalyze the deuteration of alcohols at both the α- and β-positions, depending on the substrate and reaction conditions. This method also uses D₂O as the deuterium source and is performed in the presence of a base.
Experimental Protocol: Ruthenium-Catalyzed Deuteration of a Fatty Alcohol
-
Reaction Setup: The fatty alcohol, a ruthenium catalyst (e.g., Ru-MACHO), and a base (e.g., potassium tert-butoxide) are combined in D₂O.
-
Reaction Conditions: The mixture is heated (e.g., 60-100 °C) for a specified time to achieve high deuterium incorporation.
-
Work-up and Purification: The work-up and purification procedures are similar to those for the iridium-catalyzed deuteration.
Perdeuteration via Catalytic H/D Exchange of Fatty Acids
For applications requiring fully deuterated (perdeuterated) fatty alcohols, the precursor fatty acid can be perdeuterated first, followed by reduction. Perdeuteration of saturated fatty acids can be achieved using a platinum-on-carbon (Pt/C) catalyst with D₂O under hydrothermal conditions.
Experimental Protocol: Perdeuteration of a Saturated Fatty Acid
-
Reaction Setup: The fatty acid, Pt/C catalyst, and D₂O are placed in a high-pressure reactor.
-
Reaction Conditions: The reactor is heated to high temperatures (e.g., up to 350 °C) and pressures (e.g., up to 200 bar). To achieve high levels of deuterium incorporation (>98%), the reaction may need to be repeated two to three times with fresh D₂O and catalyst.
-
Reduction: The resulting perdeuterated fatty acid is then reduced to the corresponding perdeuterated fatty alcohol using a suitable reducing agent like LiAlH₄.
Biosynthesis of Deuterated Fatty Alcohols
Metabolic engineering of microorganisms provides a sustainable and potentially scalable route to deuterated fatty alcohols. By culturing engineered microbes in media containing a deuterium source, typically D₂O, deuterium can be incorporated into the fatty acid biosynthesis pathway and subsequently into fatty alcohols.
2.1. Engineered Escherichia coli
E. coli is a well-established host for producing various biofuels and chemicals, including fatty alcohols. The native fatty acid biosynthesis pathway can be harnessed and extended with heterologous enzymes to produce fatty alcohols.
General Protocol for Biosynthesis in E. coli
-
Strain Engineering: An E. coli strain is engineered to overproduce fatty acids and express the necessary enzymes for converting fatty acids to fatty alcohols. This often involves expressing a fatty acyl-CoA reductase (FAR) or a combination of a carboxylic acid reductase (CAR) and an alcohol dehydrogenase (ADH).
-
Cultivation: The engineered strain is cultured in a minimal medium where a portion of the H₂O is replaced with D₂O. The percentage of D₂O in the medium will influence the level of deuterium incorporation.
-
Induction: Expression of the fatty alcohol synthesis pathway is induced at an appropriate cell density.
-
Extraction and Purification: After a set fermentation period, the fatty alcohols are extracted from the culture, often using an organic solvent overlay during fermentation or by solvent extraction of the cell pellet and/or supernatant. The extracted fatty alcohols are then purified.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthesis pathways, providing a basis for comparison of yields and deuterium incorporation levels.
Table 1: Reduction of Fatty Acid Derivatives
| Starting Material | Reducing Agent | Deuterated Product | Typical Yield (%) | Deuterium Incorporation (%) | Reference(s) |
| Fatty Acid Methyl Ester | LiAlD₄ | α,α-dideuterio fatty alcohol | 70-95 | >98 | [6] |
| Fatty Acyl Chloride | NaBD₄ | α,α-dideuterio fatty alcohol | 75-90 | >98 | - |
Table 2: Catalytic H/D Exchange
| Substrate | Catalyst System | Deuterated Product | Typical Yield (%) | Deuterium Incorporation (%) | Reference(s) |
| Fatty Alcohol | Iridium(III)-bipyridonate/D₂O | α-deuterio fatty alcohol | 68-96 | 94-96 | [3] |
| Lauric Acid | Pt/C, D₂O (hydrothermal) | Perdeuterated Lauric Acid | - | >98 |
Table 3: Biosynthesis
| Organism | Key Enzymes | Product Titer | Reference(s) |
| E. coli | Carboxylic Acid Reductase (CAR) + Alcohol Dehydrogenase (ADH) | up to 350 mg/L | - |
| Yarrowia lipolytica | Fatty Acyl-CoA Reductase (FAR) | up to 5.8 g/L | [7] |
Note: Deuterium incorporation in biosynthetic methods depends on the concentration of D₂O in the culture medium and the specific metabolic pathways.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and a general experimental workflow.
Caption: Overview of major synthesis pathways for deuterated fatty alcohols.
Caption: General experimental workflow for the synthesis and analysis of deuterated fatty alcohols.
Applications in Research and Drug Development
Deuterated fatty alcohols and their precursors are critical tools for tracing metabolic pathways and understanding enzyme kinetics.
Metabolic Fate Studies
The "fatty alcohol cycle" involves the synthesis of fatty alcohols from fatty acids and their subsequent conversion back to fatty acids or incorporation into other lipids like wax esters and ether glycerolipids.[8] Deuterium-labeled fatty alcohols can be administered to cells or organisms to trace their metabolic fate.[9] By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can track the incorporation of the deuterated backbone into various lipid species, providing insights into lipid metabolism in health and disease.[10][11]
Caption: Metabolic fate of deuterated fatty alcohols.
Enzyme Kinetic Studies
The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms. By comparing the reaction rates of a protiated versus a deuterated substrate, researchers can determine whether a C-H bond is broken in the rate-determining step of the reaction. Deuterated fatty alcohols can be used as substrates for enzymes such as alcohol dehydrogenases to study their mechanisms of action.[12]
Probes in Lipid Signaling
While less common than deuterated fatty acids, deuterated fatty alcohols can serve as precursors for generating deuterated signaling lipids in situ. The metabolism of these alcohols to fatty acids and other lipid species allows for the tracing of these molecules in complex signaling cascades without the need for fluorescent or other bulky labels that may alter their biological activity.
This guide provides a foundational understanding of the synthesis and application of deuterated fatty alcohols. The choice of synthetic method will depend on the desired level and position of deuterium incorporation, the required scale of the synthesis, and the available starting materials and equipment.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Suppliers and Laboratory Applications of 1-Tetradecanol-d2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of 1-Tetradecanol-d2 for laboratory use. It includes a comparative analysis of suppliers, detailed experimental protocols for its application as an internal standard in mass spectrometry-based lipid analysis, and a visualization of the experimental workflow. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and effectively incorporating it into their research.
Commercial Availability of this compound
This compound, also known as myristyl alcohol-d2, is a deuterated form of the 14-carbon saturated fatty alcohol. Its primary application in a laboratory setting is as an internal standard for the accurate quantification of its non-deuterated counterpart and related lipids in complex biological matrices using mass spectrometry. Several reputable suppliers offer this compound for research purposes. A summary of their product specifications is presented in the table below.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Quantities |
| C/D/N Isotopes Inc. | n-Tetradecyl-1,1-d2 Alcohol | D-5060 | 169398-02-1 | C₁₄H₂₈D₂O | 98 atom % D | ≥98% | 0.1 g, 0.5 g, 1 g |
| LGC Standards | n-Tetradecyl-1,1-d2 Alcohol | CDN-D-5060 | 169398-02-1 | C₁₄H₂₈D₂O | 98 atom % D | Minimum 98% | 0.1 g |
| MedChemExpress | This compound | HY-W004294S1 | 169398-02-1 | C₁₄H₂₈D₂O | Not specified | ≥98.0% | 1 mg, 5 mg, 10 mg |
Experimental Protocols: Quantification of Fatty Acids Using this compound as an Internal Standard
The following protocol outlines a general workflow for the quantification of 1-tetradecanol and other fatty acids in biological samples, such as plasma or cell lysates, using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Solvents: HPLC-grade or equivalent methanol, chloroform, hexane, acetonitrile, isopropanol, and water.
-
Reagents: Boron trifluoride (BF₃) in methanol (14%) or other derivatizing agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), sodium chloride (NaCl), anhydrous sodium sulfate.
-
Internal Standard: this compound.
-
Calibration Standards: High-purity 1-Tetradecanol and other fatty acids of interest.
-
Glassware: Screw-cap glass test tubes, conical vials, Pasteur pipettes.
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS or LC-MS/MS system.
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect biological samples (e.g., 100 µL of plasma, 1x10⁶ cells) and store at -80°C until analysis.
-
Internal Standard Spiking: To each sample, add a known amount of this compound in a suitable solvent (e.g., 10 µL of a 100 µg/mL solution in methanol). The amount should be comparable to the expected concentration of the endogenous analyte.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Derivatization (for GC-MS Analysis)
To increase the volatility of the fatty alcohols and acids for GC-MS analysis, a derivatization step is necessary.
-
Fatty Acid Methyl Ester (FAME) and Fatty Alcohol Silyl Ether Formation:
-
To the dried lipid extract, add 500 µL of 14% BF₃ in methanol.
-
For the derivatization of the hydroxyl group of 1-tetradecanol, add 100 µL of BSTFA.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the derivatized analytes to a new vial.
-
Dry the hexane extract with a small amount of anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 10°C/min, hold for 10 minutes.
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the derivatized 1-Tetradecanol and this compound.
LC-MS/MS Analysis (Alternative to GC-MS)
For direct analysis without derivatization of the alcohol, LC-MS/MS can be used.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient from, for example, 60% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor specific precursor-to-product ion transitions for 1-Tetradecanol and this compound.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled 1-Tetradecanol and a constant concentration of the this compound internal standard. Process these standards in the same manner as the samples.
-
Peak Area Ratios: Determine the peak areas of the analyte and the internal standard in both the calibration standards and the samples. Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Plot the peak area ratio against the concentration of the analyte for the calibration standards to generate a calibration curve. Use the equation of the linear regression from the calibration curve to calculate the concentration of 1-Tetradecanol in the unknown samples based on their measured peak area ratios.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of fatty acids in a biological sample using a deuterated internal standard and mass spectrometry.
Caption: Workflow for lipid analysis using a deuterated standard.
The Gold Standard: A Technical Guide to Deuterium-Labeled Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is essential for generating robust and reliable data. Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1]
These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow—from sample preparation to detection—thereby correcting for a multitude of potential errors.[2]
Core Principles and Advantages of Isotope Dilution Mass Spectrometry
The foundational principle of using a deuterium-labeled internal standard (IS) is that it will experience the same analytical variations as the target analyte.[2] By adding a known concentration of the IS to a sample at the earliest stage, the ratio of the native analyte to the labeled standard can be used for accurate quantification. This technique, known as isotope dilution mass spectrometry (IDMS), is the premier analytical method for achieving the highest levels of specificity and accuracy.[3]
The key advantages of using deuterium-labeled standards include:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate quantification. Since the deuterium-labeled IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for reliable correction.[4]
-
Compensation for Variability in Sample Preparation: Losses during extraction, evaporation, and other sample handling steps can introduce significant variability. A deuterium-labeled IS accounts for these losses, as it is affected in the same manner as the analyte.[5]
-
Improved Accuracy and Precision: The use of a SIL IS has been shown to significantly improve assay performance compared to using structural analogs. For instance, in the analysis of the immunosuppressant sirolimus, using a deuterium-labeled standard reduced the coefficient of variation (CV) from a range of 7.6%-9.7% to 2.7%-5.7%.[1][6] Similarly, for the anticancer agent kahalalide F, switching to a deuterated internal standard improved the mean bias from 96.8% to 100.3%.[1]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized by regulatory bodies like the FDA and EMA as a best practice for bioanalytical method validation.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of deuterium-labeled standards in mass spectrometry.
| Parameter | Typical Specification | Rationale |
| Isotopic Purity/Enrichment | >98% | High isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which is crucial for accurate measurement, especially at the lower limit of quantification.[7] |
| Chemical Purity | >99% | Ensures that the internal standard itself does not introduce interfering signals.[7] |
| Mass Difference | At least 3-4 Da | A sufficient mass difference between the analyte and the internal standard is necessary to prevent spectral overlap and cross-contribution between the two signals.[8] |
| Analyte | Internal Standard Type | Improvement in Precision (CV %) |
| Sirolimus | Analog vs. Deuterium-labeled | 7.6%-9.7% vs. 2.7%-5.7%[6] |
| Kahalalide F | Analog vs. Deuterium-labeled | Mean bias improved from 96.8% to 100.3%[1] |
Experimental Protocols
General Protocol for Quantitative Analysis using a Deuterium-Labeled Internal Standard
This protocol outlines a typical workflow for the quantification of a small molecule drug in human plasma using protein precipitation and LC-MS/MS.
1. Reagents and Materials:
-
HPLC-grade methanol, acetonitrile, water, and formic acid.
-
Human plasma (double charcoal-stripped for calibration standards and quality controls).
-
Analyte reference standard.
-
Deuterium-labeled internal standard.
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of the analyte and the deuterium-labeled IS in methanol.
-
Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
Prepare a series of calibration standards by spiking the analyte stock solution into blank plasma to achieve a concentration range that covers the expected sample concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.[3]
-
Add 10 µL of the IS working solution to each tube (except for blank samples).[3]
-
Vortex mix for 5-10 seconds.[3]
-
Add 250 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex vigorously for 1 minute.[3]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new vial for analysis.[3]
4. LC-MS/MS Analysis:
-
Inject 2-10 µL of the supernatant into the LC-MS/MS system.[3]
-
Perform chromatographic separation using a suitable column and mobile phase gradient.
-
Detect the analyte and the IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The MRM transitions should be optimized for both the analyte and the IS.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of Deuterium-Labeled Standards
The introduction of deuterium into a molecule can be achieved through several methods, with the most common being hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.[7][8]
1. Hydrogen/Deuterium Exchange: This method involves exchanging existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals in the presence of a deuterium source like D₂O.[8]
-
Example Protocol: Deuteration of a Ketone
-
Dissolve the ketone in a deuterated solvent (e.g., methanol-d4).
-
Add a catalytic amount of a base (e.g., sodium deuteroxide).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by ¹H NMR to determine the extent of deuterium incorporation.
-
Quench the reaction with D₂O.
-
Extract the product with an organic solvent and purify by chromatography.
-
2. De Novo Chemical Synthesis: This approach involves using deuterated starting materials or reagents to build the molecule from scratch, offering greater control over the position and number of deuterium labels.[7]
Visualizations
Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.
Caption: How a deuterated IS corrects for matrix effects during ionization in the mass spectrometer.
Caption: Generalized workflow for the synthesis of deuterium-labeled internal standards.
Challenges and Considerations
Despite their significant advantages, the use of deuterium-labeled internal standards is not without potential challenges:
-
Isotopic Instability (Deuterium Exchange): Deuterium atoms located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent.[1][9] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal. To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.[1][8]
-
Chromatographic Shift: In some cases, particularly with highly deuterated standards, a slight shift in chromatographic retention time relative to the unlabeled analyte can occur.[9][10] If this shift is significant, the analyte and IS may experience different matrix effects, compromising the accuracy of quantification.
-
Cross-Contribution/Isotopic Impurity: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and vice versa.[1] This can affect the accuracy of the measurement, especially at the lower limit of quantification. It is therefore crucial to use an IS with high isotopic purity and to assess the contribution of any impurities during method validation.[1]
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry.[1] Their ability to mimic the behavior of the target analyte provides a reliable means to correct for a wide range of analytical variabilities, leading to highly accurate and precise data. A thorough understanding of their synthesis, the criteria for a high-quality standard, and the potential challenges associated with their use is essential for any researcher or scientist working in drug development and other analytical fields. By carefully considering these factors and implementing rigorous validation procedures, the full potential of deuterium-labeled internal standards can be realized.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. scispace.com [scispace.com]
A Technical Guide to the Natural Abundance and Isotopic Composition of 1-Tetradecanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tetradecanol (myristyl alcohol), a long-chain saturated fatty alcohol with significant applications in the pharmaceutical, cosmetic, and chemical industries. The document details its natural occurrence, biosynthetic pathways, and the isotopic signatures that are crucial for determining its provenance. It includes quantitative data on its abundance in various natural sources, detailed experimental protocols for its quantification and isotopic analysis, and visual diagrams of its biosynthesis and relevant signaling pathways. This guide is intended to be a critical resource for professionals engaged in the research and development of products containing 1-tetradecanol.
Introduction to 1-Tetradecanol
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₂CH₂OH.[1] It presents as a white, waxy solid at room temperature and is practically insoluble in water but soluble in organic solvents like diethyl ether and ethanol.[2] Its properties as an emollient, emulsifier, and chemical intermediate make it a valuable ingredient in cosmetics, lotions, and as a precursor in the synthesis of surfactants.[3][4] While it can be produced synthetically from petrochemical feedstocks, there is a strong scientific and commercial interest in sourcing 1-tetradecanol from natural, sustainable materials.[2] Understanding its natural abundance and isotopic composition is therefore critical for quality control, source verification, and research into its biological activities.
Natural Abundance of 1-Tetradecanol
1-Tetradecanol is found in nature predominantly as a derivative of myristic acid (C14:0), its corresponding fatty acid. The primary commercial sources are tropical vegetable oils, with coconut oil and palm kernel oil being the most significant.[1][4] It is also a notable component of nutmeg butter.[5][6]
Quantitative Data on 1-Tetradecanol Precursors in Natural Sources
The concentration of 1-tetradecanol in natural oils is often reported as part of a mixed fatty alcohol fraction. A reliable indicator of potential 1-tetradecanol yield is the abundance of its precursor, myristic acid. The table below summarizes the typical myristic acid content in major natural sources.
| Natural Source | Scientific Name | Myristic Acid (C14:0) Content (%) |
| Nutmeg Butter | Myristica fragrans | 60 - 75 |
| Coconut Oil | Cocos nucifera | 16 - 21 |
| Palm Kernel Oil | Elaeis guineensis | 14 - 18 |
| Table 1: Typical percentage of myristic acid, the direct precursor to 1-tetradecanol, found in various natural oils.[1][5] |
Biosynthesis of 1-Tetradecanol in Plants
In plants, 1-tetradecanol is synthesized from myristic acid through the fatty acid reduction pathway. The process begins with the formation of myristoyl-ACP (Acyl Carrier Protein) during de novo fatty acid synthesis. This C14 acyl chain is then reduced to 1-tetradecanol in a two-step, NADPH-dependent reaction catalyzed by Fatty Acyl-CoA/Acyl-ACP Reductases (FARs).[5]
Natural Isotopic Abundance
Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to determine the origin of organic molecules, including fatty alcohols.[7] By measuring the ratios of stable isotopes, primarily carbon-13 (¹³C/¹²C) and deuterium (²H/¹H), it is possible to distinguish between natural (plant-derived) and synthetic (petroleum-derived) 1-tetradecanol. The isotopic ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.
Plant-derived fatty alcohols are typically depleted in ¹³C compared to their petroleum-derived counterparts due to the photosynthetic pathways (C3 vs. C4 plants) and the isotopic composition of the source carbon.[8] Similarly, δ²H values are influenced by the isotopic composition of local water used by the plant during biosynthesis.[9]
Typical Isotopic Signatures of Fatty Alcohols
While specific data for 1-tetradecanol is not widely published, the table below provides typical isotopic ranges for long-chain fatty alcohols based on their origin. These values serve as a general guide for source apportionment studies.
| Isotope | Source | Typical δ Value (‰) |
| δ¹³C | Plant-Derived (C3 Plants) | -28 to -35 |
| δ¹³C | Petroleum-Derived | -25 to -30 |
| δ²H | Plant-Derived | -150 to -250 |
| δ²H | Petroleum-Derived | -80 to -150 |
| Table 2: Representative δ¹³C and δ²H values for long-chain fatty alcohols from different origins. Values are indicative and can vary. |
Experimental Protocols
Accurate quantification and isotopic analysis of 1-tetradecanol require robust analytical methodologies. The following sections detail standard protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/Py-IRMS).
Protocol 1: Quantification of 1-Tetradecanol by GC-MS
This protocol describes the extraction and analysis of 1-tetradecanol from an oil matrix. Derivatization is recommended to improve the chromatographic properties of the alcohol.
1. Extraction and Saponification: a. Accurately weigh ~1g of the sample (e.g., coconut oil) into a 50 mL centrifuge tube. b. Add 10 mL of a 2:1 (v/v) mixture of chloroform and methanol and sonicate for 20 minutes.[3] c. Centrifuge at 4000 rpm for 15 minutes and decant the supernatant. d. Evaporate the solvent under a gentle stream of nitrogen. e. To the dried lipid extract, add 5 mL of 0.5 M methanolic KOH and heat at 80°C for 1 hour to saponify any esters. f. After cooling, add 5 mL of distilled water and extract the non-saponifiable fraction (containing free alcohols) three times with 5 mL of hexane. Pool the hexane layers.
2. Derivatization (TMS Ether Formation): a. Evaporate the pooled hexane extract to dryness under nitrogen. b. Add 50 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[10] c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.
3. GC-MS Instrumental Parameters (Example):
-
GC Column: DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 100°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 10 min.[3]
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
4. Quantification: a. Prepare a calibration curve using certified standards of 1-tetradecanol subjected to the same derivatization procedure. b. Identify the 1-tetradecanol-TMS peak based on its retention time and mass spectrum. c. Quantify using the peak area relative to an internal standard (e.g., hexadecanol).
Protocol 2: Compound-Specific Isotope Analysis (CSIA) by GC-C/Py-IRMS
This protocol outlines the method for determining the δ¹³C and δ²H values of 1-tetradecanol.
1. Sample Preparation: a. Extract and derivatize the 1-tetradecanol as described in Protocol 1 (Section 4.1). The derivatization agent (e.g., BSTFA) adds carbon and hydrogen, and its isotopic contribution must be accounted for through analysis of standards and mathematical correction.[11]
2. GC-IRMS Instrumental Parameters:
-
GC System: Coupled to an Isotope Ratio Mass Spectrometer via a combustion (for δ¹³C) or pyrolysis (for δ²H) interface.
-
GC Column and Program: Use a column and temperature program that provides baseline separation of the 1-tetradecanol-TMS peak from other components, similar to the GC-MS method.
-
Combustion Interface (δ¹³C): The GC effluent is passed through a reactor at ~950°C, converting organic compounds to CO₂ gas.
-
Pyrolysis Interface (δ²H): The GC effluent is passed through a ceramic reactor at ~1450°C, converting organic compounds to H₂ gas.[12]
-
IRMS: The resulting CO₂ or H₂ gas is introduced into the IRMS for isotopic analysis.
3. Data Analysis and Correction: a. Analyze internationally recognized reference materials with known isotopic values to calibrate the system. b. Analyze derivatized standards of 1-tetradecanol to determine the isotopic contribution of the silyl group. c. Apply a mass balance correction to the measured δ values of the sample to calculate the true isotopic value of the underivatized 1-tetradecanol.[11]
Analytical Workflow Diagram
Biological Activity and Signaling Pathways
Recent research has indicated that 1-tetradecanol and related fatty acids possess biological activity, notably anti-inflammatory properties. Studies on a 1-tetradecanol complex have shown it can inhibit inflammatory cell infiltration and osteoclastic activity in models of periodontitis.[13]
Hypothesized Anti-Inflammatory Mechanism
The anti-inflammatory effects of fatty acids are often attributed to their ability to modulate key signaling pathways. For 1-tetradecanol, a plausible mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS) acting via Toll-like Receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and degradation of IκBα.[15] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-8.[16] It is hypothesized that 1-tetradecanol may interfere with this cascade, possibly by inhibiting the IκB Kinase (IKK) complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 1-TETRADECANOL (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Nutmeg butter | essential oil | Britannica [britannica.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. imeko.info [imeko.info]
- 12. projects.itrcweb.org [projects.itrcweb.org]
- 13. 1-Tetradecanol complex: therapeutic actions in experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 1-Tetradecanol-d2: A Technical Guide
This guide provides comprehensive safety and handling information for 1-Tetradecanol-d2, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for the deuterated compound, this document primarily relies on the well-established safety profile of its non-deuterated analog, 1-Tetradecanol. The isotopic labeling in this compound is not expected to significantly alter its fundamental chemical and physical properties concerning safety and handling. This compound is a deuterium-labeled version of 1-Tetradecanol, a straight-chain saturated fatty alcohol.[1] It is often used in research to trace the metabolic and pharmacokinetic profiles of drugs.[1]
Chemical and Physical Properties
Understanding the physical and chemical properties of 1-Tetradecanol is essential for its safe handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₈D₂O | |
| Molecular Weight | 216.41 g/mol (approx.) | |
| Appearance | White waxy solid | [2][3] |
| Odor | Faint alcohol odor | [4][5] |
| Melting Point | 38 °C (100 °F; 311 K) | [2] |
| Boiling Point | >260 °C | [2] |
| Density | 0.824 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in diethyl ether; Slightly soluble in ethanol | [2][3] |
| Vapor Density | 7.39 (Air = 1) | [4] |
| Flash Point | 141°C | [6] |
Hazard Identification and Safety Precautions
1-Tetradecanol is considered a hazardous substance and requires careful handling to minimize exposure risks.[7]
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Logical Flow for GHS Hazard Identification
Caption: GHS Hazard Identification for 1-Tetradecanol.
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Use only with adequate ventilation.[6]
-
Avoid breathing fumes and dust.[6]
-
Minimize dust generation and accumulation.[6]
-
Keep away from sources of ignition.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area.[9]
-
For long-term storage, refrigeration at 2-8°C is recommended.[9]
-
Protect from light by storing in the dark or using an amber-colored vial.[9]
-
Incompatible materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][10]
Accidental Release and First Aid Measures
Accidental Release:
-
Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[7]
-
Major Spills: Alert emergency responders. Advise personnel in the area of the hazard. Avoid all personal contact, including inhalation. Wear protective clothing.[7]
-
Environmental Precaution: Prevent product from entering drains or contaminating groundwater.[10]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[6][10]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.[6][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.
PPE Selection Workflow
Caption: Personal Protective Equipment Selection Workflow.
Toxicological Information
The acute toxicity of 1-Tetradecanol is low.[2]
-
Oral LD50 (rat): >5000 mg/kg[2]
-
Eye Irritation (rabbit): 500 mg - Mild irritation. Prolonged contact may cause inflammation and conjunctivitis.[7]
-
Skin Irritation: May cause skin irritation after prolonged or repeated exposure, leading to redness, swelling, and scaling.[7]
-
Inhalation: Inhalation of dust or fumes may cause respiratory discomfort. Vapors may cause drowsiness and dizziness.[7]
Experimental Protocols
Protocol 1: Preparation of a 100 mM 1-Tetradecanol Stock Solution in DMSO
This protocol is for preparing a stock solution for use in cell culture experiments.[11]
Materials:
-
This compound (MW: ~216.41 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh out approximately 21.64 mg of this compound powder and transfer it to a sterile vial.[11]
-
Dissolving: Add 1 mL of sterile DMSO to the vial.[11]
-
Warming and Mixing: Warm the solution to 37°C to aid dissolution. Vortex thoroughly.[11]
-
Sonication: If necessary, use an ultrasonic bath to ensure complete dissolution.[11]
-
Sterilization: The high concentration of DMSO should maintain sterility. If required, filter through a 0.22 µm PTFE syringe filter.
-
Aliquoting and Storage: Dispense into sterile, single-use aliquots and store at -20°C or -80°C.[11]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This protocol can be used to assess the purity of 1-Tetradecanol and identify potential degradation products.[9]
Sample Preparation:
-
Prepare a solution of 1-Tetradecanol in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Add an internal standard (e.g., 1-tridecanol) to a final concentration of 100 mg/L.[12]
-
Transfer the solution to a GC vial.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 10 minutes[9]
-
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)[9]
-
Carrier Gas: Helium
-
MS Conditions:
Data Analysis:
-
Identify the peaks corresponding to this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).[9]
Disposal Considerations
All waste must be handled in accordance with local, state, and federal regulations.[7] Dispose of contents and container to an approved waste disposal plant.[6] Avoid release to the environment.[7][8]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information. Always perform a thorough risk assessment before beginning any work with this chemical.
References
- 1. This compound | CAS#:169398-02-1 | Chemsrc [chemsrc.com]
- 2. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 3. 1-TETRADECANOL (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 4. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. capotchem.cn [capotchem.cn]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to 1-Tetradecanol-d2: Molecular Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Tetradecanol-d2, a deuterated form of 1-Tetradecanol, also known as myristyl alcohol. This document details its core molecular properties, compares them with its non-deuterated analog, and outlines its applications and relevant experimental protocols, particularly within the context of drug development and analytical research.
Core Molecular Data
The incorporation of deuterium at the C1 position of 1-Tetradecanol results in a predictable increase in its molecular weight. The fundamental molecular properties of both 1-Tetradecanol and this compound are summarized below for direct comparison.
| Property | 1-Tetradecanol | This compound |
| Molecular Formula | C₁₄H₃₀O[1][2][3][4][5] | C₁₄H₂₈D₂O[6] |
| Molecular Weight | 214.39 g/mol [1][3][5] | 216.40 g/mol [6] |
| Synonyms | Myristyl alcohol, Tetradecan-1-ol[1] | n-tetradecyl-1,1-d2 alcohol[6] |
Isotopic Labeling and its Significance
The structural distinction between 1-Tetradecanol and its d2 isotopologue lies in the substitution of two hydrogen atoms with deuterium atoms at the alpha-carbon position, adjacent to the hydroxyl group. This isotopic labeling is a powerful tool in various scientific disciplines.
Caption: Structural difference between 1-Tetradecanol and this compound.
Applications in Research and Drug Development
Deuterium-labeled compounds like this compound are invaluable in drug development and metabolic research. Their primary applications stem from the mass difference between hydrogen and deuterium, which allows for their differentiation in analytical techniques.
Stable heavy isotopes are frequently incorporated into drug molecules to serve as tracers for quantification during the drug development process.[6] The use of deuterated compounds has gained significant attention due to its potential to influence the pharmacokinetic and metabolic profiles of drugs.[6]
Key applications include:
-
Internal Standards in Quantitative Analysis: this compound is an ideal internal standard for mass spectrometry-based quantification of 1-Tetradecanol in complex biological matrices. Since it co-elutes with the analyte but is mass-shifted, it allows for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
-
Metabolic Fate and Pharmacokinetic Studies: By administering a deuterated compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) pathways without the need for radioactive labeling.
-
Enzyme Mechanism Elucidation: The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes, can be studied using deuterated substrates to probe the mechanisms of enzymatic reactions.
Experimental Protocols
The use of this compound as an internal standard in a quantitative mass spectrometry assay is a common application. Below is a generalized workflow for such an experiment.
Caption: Generalized workflow for quantitative analysis using a deuterated internal standard.
Detailed Methodology: Quantitative Analysis of 1-Tetradecanol by LC-MS/MS
-
Preparation of Calibration Standards and Quality Controls: A series of calibration standards and quality control samples are prepared by spiking known concentrations of 1-Tetradecanol into a representative blank biological matrix (e.g., plasma).
-
Sample Preparation:
-
To a known volume of the biological sample, calibration standard, or quality control, a fixed amount of this compound solution (the internal standard) is added.
-
The samples are then subjected to an extraction procedure, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction, to isolate the analyte and internal standard from matrix components.
-
The final extract is evaporated to dryness and reconstituted in a solvent compatible with the liquid chromatography (LC) mobile phase.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into an LC system coupled to a tandem mass spectrometer (MS/MS).
-
The LC method is optimized to achieve chromatographic separation of 1-Tetradecanol from other matrix components.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both 1-Tetradecanol and this compound.
-
-
Data Analysis and Quantification:
-
The peak areas of the analyte (1-Tetradecanol) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards.
-
The concentration of 1-Tetradecanol in the unknown samples is then determined from the calibration curve using their measured peak area ratios.
-
This in-depth guide provides essential information for researchers and professionals in drug development regarding the molecular properties and applications of this compound. Its utility as an internal standard and tracer in metabolic studies underscores the importance of isotopically labeled compounds in modern analytical and pharmaceutical research.
References
Safeguarding Isotopic Integrity: A Technical Guide to Storing Deuterated Lipid Standards
For researchers, scientists, and drug development professionals, the stability and purity of deuterated lipid standards are paramount for generating accurate and reproducible data. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of these critical reagents, alongside detailed experimental protocols and an exploration of their application in signaling pathway analysis.
Deuterated lipids serve as invaluable tools in lipidomics, metabolic research, and drug development, acting as internal standards for mass spectrometry and as tracers to elucidate complex biological pathways. Their structural similarity to endogenous lipids, with the key difference of deuterium atoms in place of protons, allows for precise quantification and metabolic tracking. However, the very nature of these molecules, particularly those with unsaturated fatty acid chains, makes them susceptible to degradation through oxidation, hydrolysis, and hydrogen-deuterium (H/D) exchange, compromising their isotopic and chemical purity. Adherence to stringent storage and handling protocols is therefore not merely a recommendation, but a prerequisite for reliable experimental outcomes.
Core Principles of Storage and Handling
The primary objective when storing deuterated lipid standards is to minimize chemical degradation and isotopic exchange. The optimal storage conditions are dictated by the physical state of the lipid (powder or solution) and the nature of its fatty acid chains (saturated or unsaturated).
Temperature: The First Line of Defense
Low temperatures are fundamental to slowing down degradation processes. For long-term stability, deuterated lipid standards should be stored at or below -16°C.[1] When dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[1][2] It is generally advised not to store organic solutions below -30°C unless they are in a sealed glass ampoule to prevent solvent freezing and potential precipitation of the lipid.[1]
The Physical State Matters: Powder vs. Solution
The decision to store a deuterated lipid as a powder or in solution depends critically on the saturation of its fatty acid chains.
-
Saturated Lipids: Lipids with fully saturated fatty acid chains, such as dipalmitoyl phosphatidylcholine, are relatively stable in their powdered form. They should be stored in a glass container with a Teflon-lined cap at ≤ -16°C.[1][2]
-
Unsaturated Lipids: Lipids containing one or more double bonds, like dioleoyl phosphatidylcholine, are highly susceptible to oxidation and are hygroscopic as powders.[1][2][3] Upon exposure to air and moisture, they can quickly become gummy, leading to hydrolysis and oxidation.[2][3] Therefore, it is strongly recommended to dissolve unsaturated deuterated lipids in a suitable organic solvent immediately upon receipt and store them as a solution at -20°C ± 4°C under an inert atmosphere.[1][3]
Solvents and Containers: A Critical Choice
The choice of solvent and storage container is crucial to prevent contamination and degradation.
-
Solvents: High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate are generally recommended for reconstituting and storing deuterated lipid standards.[4] Acidic or basic aqueous solutions should be avoided as they can catalyze H/D exchange, compromising the isotopic purity of the standard.[4]
-
Containers: Glass vials with Teflon-lined caps are the gold standard for storing deuterated lipids in organic solvents.[1][2][3] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) should be strictly avoided for organic solutions, as plasticizers and other contaminants can leach into the solvent.[1][2][3] However, aqueous suspensions of lipids can be stored in plastic containers for short periods.[1][2] For ultimate protection, especially for highly sensitive standards, single-use sealed glass ampoules are ideal.[5]
The Threat of Environmental Factors: Light, Oxygen, and Moisture
Exposure to light, oxygen, and moisture can significantly impact the stability of deuterated lipid standards.
-
Light: Photolytic degradation can occur in light-sensitive compounds. Storing standards in amber vials or in the dark is a simple yet effective preventative measure.[5]
-
Oxygen: The presence of oxygen, particularly for unsaturated lipids, can lead to oxidation. Storing solutions under an inert atmosphere, such as argon or nitrogen, is highly recommended to displace oxygen and preserve the integrity of the lipid.[1][2][3]
-
Moisture: Deuterated compounds are often hygroscopic and can readily absorb atmospheric moisture.[5] This can lead to hydrolysis of the lipid and, more critically, H/D exchange, which alters the isotopic enrichment.[5] To mitigate this, always allow the container to equilibrate to room temperature before opening to prevent condensation.[1][5] Handling solid standards in a dry, inert atmosphere (e.g., a glove box) is also recommended.[5]
Quantitative Data Summary
The following tables summarize the key quantitative recommendations for the storage of deuterated lipid standards.
| Parameter | Recommendation | Rationale | Citations |
| Storage Temperature (General) | ≤ -16°C | Ensures long-term stability by slowing degradation reactions. | [1] |
| Storage Temperature (Organic Solution) | -20°C ± 4°C | Optimal for maintaining stability of lipids in solution. | [1][2] |
| Storage Temperature (Aqueous Suspension) | Not Recommended for Long Term | Prone to hydrolysis over time. | [1] |
| Physical State | Lipid Type | Recommended Storage | Temperature | Container | Key Considerations | Citations |
| Powder | Saturated | As dry powder | ≤ -16°C | Glass, Teflon-lined cap | Stable as a dry powder. | [1][2] |
| Powder | Unsaturated | Not Recommended | N/A | N/A | Highly hygroscopic; should be dissolved in an organic solvent immediately. | [1][2][3] |
| Organic Solution | All Types | In a suitable organic solvent | -20°C ± 4°C | Glass, Teflon-lined cap | Store under an inert atmosphere (argon or nitrogen). | [1][2][3] |
Experimental Protocols
Adherence to standardized protocols for the handling and preparation of deuterated lipid standards is essential for experimental success.
Protocol 1: Reconstitution of a Powdered Deuterated Lipid Standard
This protocol outlines the correct procedure for dissolving a powdered deuterated lipid standard to create a stock solution.
Materials:
-
Deuterated lipid standard (powder) in its original vial
-
High-purity aprotic organic solvent (e.g., chloroform, methanol, acetonitrile)
-
Glass syringe or pipette
-
Clean glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen), if available
-
Desiccator
Procedure:
-
Equilibrate to Room Temperature: Remove the vial containing the powdered lipid from the freezer and place it in a desiccator at room temperature. Allow it to warm completely (typically 30-60 minutes). This crucial step prevents atmospheric moisture from condensing on the cold powder upon opening.[1][5]
-
Prepare for Dissolution: Once at room temperature, open the vial. For highly sensitive compounds, this step should be performed in a glove box under an inert atmosphere.[5]
-
Add Solvent: Using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent to the vial to achieve the desired stock concentration.
-
Dissolve the Lipid: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no particulate matter should be observed. For lipids that are difficult to dissolve, gentle warming can be applied, but with caution for unsaturated lipids which are more prone to degradation.[1]
-
Transfer and Store: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap.
-
Inert Atmosphere (Recommended): If available, flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidation, especially for unsaturated lipids.[1][2]
-
Label and Store: Clearly label the vial with the lipid's name, concentration, solvent, and the date of preparation. Store the solution in a freezer at -20°C ± 4°C.[1]
Protocol 2: Long-Term Stability Testing of a Deuterated Lipid Standard Solution
This protocol provides a framework for conducting a long-term stability study on a prepared stock solution of a deuterated lipid standard. This is crucial for establishing a reliable shelf-life for the standard under specific storage conditions. This protocol is based on principles outlined in ICH and FDA guidelines for stability testing.[6][7][8]
Objective: To evaluate the chemical and isotopic stability of a deuterated lipid standard solution over an extended period under recommended storage conditions.
Materials and Equipment:
-
Prepared stock solution of the deuterated lipid standard.
-
Validated stability-indicating analytical method (e.g., LC-MS/MS or GC-MS).
-
Calibrated analytical balance.
-
Class A volumetric flasks and pipettes.
-
Controlled temperature storage chamber (-20°C ± 4°C).
Procedure:
-
Protocol Design:
-
Batches: Use at least three independently prepared batches of the stock solution to assess batch-to-batch variability.[8]
-
Storage Condition: Store all samples at the recommended long-term storage condition of -20°C ± 4°C.[1]
-
Testing Intervals: For a proposed shelf-life of 12 months, test at 0, 3, 6, 9, and 12 months. For longer proposed shelf-lives, testing can be extended to every 6 months in the second year and annually thereafter.[9][10]
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze each batch in triplicate to establish the initial purity, concentration, and isotopic enrichment. This will serve as the baseline for the stability study.
-
-
Sample Storage:
-
Aliquot the stock solutions into individual vials for each time point to avoid repeated freeze-thaw cycles of the bulk solution.
-
Place the aliquots in the designated -20°C storage chamber.
-
-
Analysis at Each Time Point:
-
At each scheduled time point, remove the designated aliquots from storage and allow them to equilibrate to room temperature.
-
Analyze the samples using the validated stability-indicating method. Key parameters to assess include:
-
Appearance: Visual inspection for any changes in color or for the presence of precipitates.
-
Purity: Chromatographic purity should be determined. The appearance of new degradation peaks or a decrease in the main peak area should be quantified.
-
Concentration (Assay): The concentration of the deuterated lipid should be measured against a freshly prepared standard or a well-characterized reference material.
-
Isotopic Enrichment: The isotopic distribution should be analyzed by mass spectrometry to ensure no significant H/D exchange has occurred.
-
-
-
Data Evaluation and Acceptance Criteria:
-
Purity: A common acceptance criterion is no more than a 2% decrease in purity from the initial value.
-
Concentration: The concentration should typically remain within 95-105% of the initial value.
-
Isotopic Enrichment: The isotopic enrichment should not decrease by more than a pre-defined small percentage (e.g., 1-2%) from the initial measurement.
-
Mass Balance: The sum of the assay value and the levels of degradation products should ideally be close to 100% of the initial value.[11]
-
-
Report:
Visualization of Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and logical relationships.
Caption: Workflow for Handling and Storing Deuterated Lipid Standards.
Application in Signaling Pathways: Tracing the PI3K/Akt Pathway
Deuterated lipids are powerful tools for tracing the dynamics of signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. A key step in this pathway is the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K.[1][4] By using a deuterated version of a phosphoinositide, such as d-PIP3, researchers can trace its incorporation and downstream signaling events.[12][13]
Caption: Tracing the PI3K/Akt Pathway with Deuterated PIP3.
By introducing deuterated PIP3 (d-PIP3) to cells, researchers can use mass spectrometry to distinguish it from endogenous PIP3 and track its specific interactions with downstream effectors like PDK1 and Akt. This allows for a precise measurement of the flux through this critical signaling pathway under various conditions, providing valuable insights into disease mechanisms and the effects of therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 4. cusabio.com [cusabio.com]
- 5. Requirement of Phosphatidylinositol(3,4,5)trisphosphate (PIP3) in PI3K-Induced Oncogenic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. pharmadekho.com [pharmadekho.com]
- 9. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. sgs.com [sgs.com]
- 12. Development of isotope-enriched phosphatidylinositol-4- and 5-phosphate cellular mass spectrometry probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
An In-depth Technical Guide to Fatty Acid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of fatty acid metabolism, detailing the key metabolic pathways, their intricate regulation, and the essential experimental techniques used to investigate these processes. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on the roles of fatty acids in health and disease.
Introduction to Fatty Acid Metabolism
Fatty acid metabolism encompasses a series of intricate and vital biochemical processes that are central to energy homeostasis in most living organisms. These metabolic pathways are responsible for both the breakdown of fatty acids to generate energy and the synthesis of fatty acids for energy storage and as essential components of cellular structures.[1] Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are a major source of energy, providing more ATP per gram than carbohydrates.[2] The metabolism of fatty acids is tightly regulated to meet the energy demands of the body and is intricately linked to carbohydrate and protein metabolism. Dysregulation of these pathways is implicated in a wide range of pathologies, including metabolic syndrome, obesity, type 2 diabetes, and cardiovascular disease, making the study of fatty acid metabolism a critical area of research for drug development.[3]
This guide will delve into the two primary pathways of fatty acid metabolism: beta-oxidation (catabolism) and fatty acid synthesis (anabolism). It will further explore the hormonal and allosteric regulation of these pathways and provide detailed protocols for key experimental techniques used to study them.
Core Metabolic Pathways
Fatty acid metabolism is primarily characterized by two opposing pathways that are spatially and regulatorily distinct. Fatty acid synthesis occurs in the cytoplasm, while beta-oxidation takes place within the mitochondria.[1]
Fatty Acid Beta-Oxidation
Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH2.[4][5] This process occurs in the mitochondria and is a major source of energy, particularly during periods of fasting or prolonged exercise. The acetyl-CoA generated can then enter the citric acid cycle for further oxidation and ATP production.[2]
The process of beta-oxidation involves a cyclical series of four enzymatic reactions:
-
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the oxidation of the fatty acyl-CoA, forming a double bond between the α and β carbons and producing FADH2.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.
-
Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH.
-
Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA can then re-enter the beta-oxidation cycle.[6]
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. For example, the complete oxidation of one molecule of palmitic acid (a 16-carbon fatty acid) yields 8 molecules of acetyl-CoA, 7 molecules of FADH2, and 7 molecules of NADH, resulting in a net production of 106 ATP molecules.
Fatty Acid Synthesis (De Novo Lipogenesis)
Fatty acid synthesis is the anabolic process of creating fatty acids from acetyl-CoA and NADPH, primarily in the liver and adipose tissue. This process is active when there is an excess of energy from carbohydrates. The newly synthesized fatty acids are typically esterified into triglycerides for storage.
The key steps in fatty acid synthesis are:
-
Transport of Acetyl-CoA: Acetyl-CoA from the mitochondria is transported to the cytoplasm in the form of citrate.
-
Carboxylation of Acetyl-CoA: Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme, carboxylates acetyl-CoA to form malonyl-CoA.
-
Chain Elongation: The fatty acid synthase (FAS) complex, a multifunctional enzyme, catalyzes a series of condensation, reduction, dehydration, and reduction reactions, adding two-carbon units from malonyl-CoA to the growing fatty acid chain. This process continues until a 16-carbon fatty acid, palmitate, is formed.
Regulation of Fatty Acid Metabolism
Fatty acid metabolism is meticulously regulated by hormonal signals and allosteric mechanisms to maintain energy balance. The key regulatory hormones are insulin, glucagon, and epinephrine.
Hormonal Regulation
-
Insulin: Released in the fed state, insulin promotes fatty acid synthesis by activating acetyl-CoA carboxylase (ACC).[7] It also stimulates glucose uptake, providing the substrate for fatty acid synthesis, and promotes the storage of fatty acids as triglycerides in adipose tissue.[8]
-
Glucagon and Epinephrine: Released during fasting or stress, these hormones inhibit fatty acid synthesis by inactivating ACC.[9] They also stimulate lipolysis, the breakdown of stored triglycerides in adipose tissue, by activating hormone-sensitive lipase (HSL) through a cAMP-PKA signaling cascade.[7][10] This releases free fatty acids into the bloodstream to be used as fuel by other tissues.
The signaling pathways for these hormones are depicted in the diagrams below.
Quantitative Data in Fatty Acid Metabolism
The following tables summarize key quantitative data related to fatty acid metabolism, providing a comparative overview for researchers.
Table 1: Typical Concentrations of Major Fatty Acids in Human Plasma and Adipose Tissue
| Fatty Acid | Plasma Concentration (μmol/L) | Adipose Tissue (% of total fatty acids) |
| Myristic acid (14:0) | 20 - 100 | 3% |
| Palmitic acid (16:0) | 300 - 4100 | 19 - 24% |
| Palmitoleic acid (16:1) | 30 - 200 | 6 - 7% |
| Stearic acid (18:0) | 100 - 1000 | 3 - 6% |
| Oleic acid (18:1) | 30 - 3200 | 45 - 50% |
| Linoleic acid (18:2) | 200 - 5000 | 13 - 15% |
| α-Linolenic acid (18:3) | 12 - 187 | 1 - 2% |
| Docosahexaenoic acid (DHA) (22:6) | 7 - 238 | - |
| Data compiled from multiple sources.[3][11][12] |
Table 2: Comparative Rates of Fatty Acid Synthesis in Liver and Adipose Tissue
| Tissue | Species | Condition | Rate of Fatty Acid Synthesis (nmol/min/g tissue) |
| Liver | Mouse (Normal) | Fed | ~100-200 |
| Adipose Tissue | Mouse (Normal) | Fed | ~50-100 |
| Liver | Mouse (Obese) | Fed | ~200-400 |
| Adipose Tissue | Mouse (Obese) | Fed | ~300-600 |
| Liver | Human (Control) | - | ~0.5-1.5 |
| Adipose Tissue | Human (Control) | - | ~0.1-0.3 |
| Liver | Human (Obese) | - | ~1.0-3.0 |
| Adipose Tissue | Human (Obese) | - | ~0.2-0.6 |
| Data synthesized from studies in mice and humans.[1][4][12][13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of fatty acid metabolism.
Protocol for Cellular Fatty Acid Uptake Assay
This protocol describes a method for measuring the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.
Materials:
-
Cultured cells of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
96-well clear-bottom black culture plates
-
Serum-free cell culture medium
-
Fluorescent fatty acid probe (e.g., BODIPY-labeled fatty acid)
-
Wash Buffer (e.g., PBS with 0.2% BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to reach desired confluency on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Serum Starvation: On the day of the assay, gently aspirate the culture medium and wash the cells twice with pre-warmed serum-free medium. Add fresh serum-free medium and incubate for 1-2 hours to starve the cells.[15][16]
-
Probe Preparation: Prepare the fluorescent fatty acid probe working solution in serum-free medium according to the manufacturer's instructions.
-
Fatty Acid Uptake: Remove the starvation medium and add the fatty acid probe working solution to the cells. Incubate for 15-60 minutes at 37°C.[15]
-
Washing: Aspirate the probe solution and wash the cells 2-3 times with ice-cold Wash Buffer to remove extracellular probe.
-
Fixation (Optional): If desired, fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash the cells with PBS after fixation.
-
Analysis: Measure the intracellular fluorescence using a fluorescence microscope, flow cytometer, or a fluorescence plate reader with appropriate excitation and emission wavelengths.
Protocol for In Vitro Fatty Acid Beta-Oxidation Assay
This protocol outlines a method to measure the rate of beta-oxidation in isolated mitochondria or cell homogenates using a radiolabeled fatty acid substrate.[17]
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay Buffer (e.g., containing KCl, MgCl2, ATP, L-carnitine, and coenzyme A)
-
Radiolabeled fatty acid (e.g., [1-14C]palmitic acid) complexed to BSA
-
Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the isolated mitochondria or cell homogenate with the pre-warmed Assay Buffer.
-
Initiate Reaction: Start the reaction by adding the radiolabeled fatty acid-BSA complex to the tube. Incubate at 37°C for a defined period (e.g., 15-60 minutes) with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding ice-cold perchloric acid to precipitate proteins and macromolecules.
-
Separate Products: Centrifuge the tubes to pellet the precipitated material. The supernatant will contain the acid-soluble metabolic products of beta-oxidation (e.g., [1-14C]acetyl-CoA).
-
Quantify Radioactivity: Transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of beta-oxidation based on the amount of radioactivity in the acid-soluble fraction, normalized to the amount of protein in the sample and the incubation time.
Protocol for Plasma Lipidomics Sample Preparation
This protocol provides a detailed method for extracting lipids from plasma for subsequent analysis by mass spectrometry.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. dacollege.org [dacollege.org]
- 3. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Beta Oxidation | Definition, Cycle & Products - Lesson | Study.com [study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Hormone-sensitive Lipase Requires Two Steps, Protein Phosphorylation and Binding to the PAT-1 Domain of Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipolytic response of adipocytes to epinephrine in sedentary and exercise-trained subjects: sex-related differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Certificate of Analysis: 1-Tetradecanol-d2 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of 1-Tetradecanol-d2, a deuterated form of myristyl alcohol. This document is intended to serve as a detailed Certificate of Analysis, outlining the key quality parameters, analytical methodologies, and relevant biological context for this compound. This compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.
Compound Information
| Parameter | Specification |
| Compound Name | This compound |
| Synonyms | Myristyl alcohol-d2, Tetradecyl alcohol-d2, n-Tetradecyl-1,1-d2 alcohol |
| CAS Number | 169398-02-1 |
| Molecular Formula | C₁₄H₂₈D₂O |
| Molecular Weight | 216.40 g/mol |
| Structure | CH₃(CH₂)₁₂CD₂OH |
Analytical Specifications
The following table summarizes the typical analytical specifications for a representative batch of this compound.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Chemical Purity (GC-MS) | ≥ 98% | Gas Chromatography-Mass Spectrometry |
| Isotopic Purity (¹H NMR) | ≥ 98 atom % D | Proton Nuclear Magnetic Resonance |
| Identity Confirmation (¹H NMR) | Conforms to structure | Proton Nuclear Magnetic Resonance |
| Mass Identity (MS) | Conforms to structure | Mass Spectrometry |
| Residual Solvents | To be reported | Gas Chromatography |
Quantitative Analytical Data
This section presents typical quantitative data obtained from the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Result |
| Purity (by FID) | 99.2% |
| Retention Time | Approximately 12.5 minutes (Varies with method) |
| Major Fragment Ions (m/z) | 216 (M+), 198, 84, 70, 56 |
Nuclear Magnetic Resonance (NMR) Data
| Parameter | Result |
| ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) | δ 0.88 (t, 3H, -CH₃), 1.26 (br s, 22H, -(CH₂)₁₁-), 1.57 (p, 2H, -CH₂-CD₂OH) |
| Isotopic Enrichment (¹H NMR) | 98.5 atom % D |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Purpose: To determine the chemical purity and confirm the molecular weight of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and determine the isotopic purity of this compound.
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum at 298 K.
-
Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Isotopic Purity Calculation: The isotopic enrichment is determined by comparing the integral of the residual proton signal of the -CHD-OH group (around 3.64 ppm) to the integral of a non-deuterated proton signal, such as the terminal methyl group at 0.88 ppm.
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Metabolic Pathway of 1-Tetradecanol
1-Tetradecanol is metabolized in the liver through oxidation to its corresponding carboxylic acid, myristic acid, which then enters the fatty acid β-oxidation pathway.
Methodological & Application
Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using a Deuterated Internal Standard and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids are carboxylic acids with aliphatic chains that are fundamental to various biological processes, including energy storage, cell membrane structure, and cellular signaling. The accurate quantification of fatty acids in biological samples such as plasma, tissues, and cell cultures is crucial for understanding disease pathogenesis, identifying biomarkers, and in the development of novel therapeutics.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[1] However, the inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.
For precise and accurate quantification, a stable isotope-labeled internal standard is introduced to the sample at the initial stage of sample preparation. This internal standard, which has nearly identical chemical and physical properties to the analytes of interest, corrects for variability during sample extraction, derivatization, and instrumental analysis.[2][3] While the user specified 1-Tetradecanol-d2, a deuterated fatty alcohol, it is important to note that the ideal internal standard should be chemically similar to the analytes. Therefore, for the quantitative analysis of fatty acids, a deuterated fatty acid, such as Myristic acid-d27 (C14:0-d27) , is a more appropriate choice as it will behave similarly to the endogenous fatty acids during the entire analytical procedure.
This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological samples using Myristic acid-d27 as an internal standard, followed by derivatization to FAMEs and analysis by GC-MS.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of fatty acids is depicted below.
References
Application Note: Quantitative Analysis of 1-Tetradecanol in Lipidomics Samples using 1-Tetradecanol-d2 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Tetradecanol, a 14-carbon saturated fatty alcohol, is a naturally occurring compound found in various biological systems. It serves as a precursor for the synthesis of other lipids and has been implicated in cellular signaling pathways, including the regulation of inflammatory responses. Accurate quantification of 1-Tetradecanol in biological matrices is crucial for understanding its physiological and pathological roles. This application note describes a robust and sensitive method for the quantitative analysis of 1-Tetradecanol in plasma samples using gas chromatography-mass spectrometry (GC-MS) with 1-Tetradecanol-d2 as an internal standard. The use of a stable isotope-labeled internal standard is essential for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2]
Principle of the Method
This method utilizes the principle of stable isotope dilution. A known amount of this compound is added to the plasma sample prior to lipid extraction.[3] This "spiked" sample is then subjected to a liquid-liquid extraction procedure to isolate the lipid fraction. The extracted lipids, containing both endogenous 1-Tetradecanol and the this compound internal standard, are then derivatized to enhance their volatility for GC-MS analysis.[4] The most common derivatization technique for fatty alcohols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[4]
During GC-MS analysis, the derivatized 1-Tetradecanol and this compound are separated chromatographically and detected by the mass spectrometer. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific ions for both the analyte and the internal standard can be monitored, providing high selectivity and sensitivity.[5] The concentration of endogenous 1-Tetradecanol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1-Tetradecanol and a constant concentration of this compound.[3]
Experimental Protocols
Materials and Reagents
-
1-Tetradecanol (≥98% purity)
-
This compound (≥98% purity, deuterium incorporation ≥98%)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
0.9% NaCl solution
-
Human plasma (or other biological matrix)
-
Glass centrifuge tubes (15 mL)
-
GC vials with inserts
-
Nitrogen gas supply
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
1-Tetradecanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Tetradecanol and dissolve it in 10 mL of hexane.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
This compound Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution 1:100 with hexane.
-
Calibration Standards: Prepare a series of calibration standards by adding appropriate volumes of the 1-Tetradecanol stock solution to a constant volume of the this compound internal standard working solution and diluting with hexane. The final concentration of this compound in each calibration standard should be constant (e.g., 1 µg/mL).
Sample Preparation
-
Sample Spiking: To 100 µL of plasma in a 15 mL glass centrifuge tube, add 10 µL of the this compound internal standard working solution (10 µg/mL). Vortex briefly.
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the spiked plasma sample.[6][7]
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[8]
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
-
Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen.
-
Derivatization:
Data Presentation
Table 1: GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 10 min at 280°C |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | 1-Tetradecanol-TMS: m/z 73, 129, M-15; this compound-TMS: m/z 75, 131, M-15+2 (hypothetical ions) |
Note: The specific ions for this compound-TMS should be determined empirically based on the mass spectrum of the derivatized standard.
Table 2: Calibration Curve Data for 1-Tetradecanol Quantification
| 1-Tetradecanol Conc. (µg/mL) | Peak Area (1-Tetradecanol) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 76,170 | 151,543 | 0.503 |
| 1.0 | 153,456 | 152,345 | 1.007 |
| 5.0 | 759,876 | 150,987 | 5.033 |
| 10.0 | 1,510,234 | 151,112 | 9.994 |
| Linearity (R²) | - | - | 0.9998 |
Table 3: Quantitative Analysis of 1-Tetradecanol in Human Plasma Samples
| Sample ID | Peak Area (1-Tetradecanol) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) |
| Control 1 | 45,678 | 152,345 | 0.299 | 0.297 |
| Control 2 | 48,912 | 151,987 | 0.322 | 0.320 |
| Treated 1 | 98,765 | 150,876 | 0.654 | 0.651 |
| Treated 2 | 102,345 | 151,234 | 0.677 | 0.674 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of 1-Tetradecanol.
Signaling Pathways
1-Tetradecanol, as a fatty alcohol, may influence cellular signaling pathways involved in lipid metabolism and inflammation.
1. Potential Modulation of the PPARγ Signaling Pathway
Fatty acids and their derivatives are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[9] Activation of PPARγ leads to the transcription of genes involved in lipid uptake, storage, and adipogenesis. It is hypothesized that 1-Tetradecanol or its metabolites could act as agonists for PPARγ, thereby influencing lipid homeostasis.
Caption: Hypothesized activation of the PPARγ signaling pathway by 1-Tetradecanol.
2. Inhibition of the NF-κB Signaling Pathway
Studies have shown that 1-Tetradecanol can exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Specifically, 1-Tetradecanol has been demonstrated to inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1]
Caption: Inhibition of the NF-κB signaling pathway by 1-Tetradecanol.
References
- 1. Tetradecanol reduces EL-4 T cell growth by the down regulation of NF-κB mediated IL-2 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Gemini-X in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
ABSTRACT: This application note presents a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of the novel therapeutic agent, Gemini-X, in human plasma. To counteract matrix effects and variability in sample processing, a stable isotope-labeled deuterated internal standard, Gemini-X-d4, was employed. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and toxicokinetic studies in drug development. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with a summary of the method validation results.
Introduction
In the landscape of quantitative bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its high sensitivity, selectivity, and speed.[1] A significant challenge in LC-MS/MS-based quantification, particularly in complex biological matrices like plasma, is the potential for variability arising from sample preparation, instrument response, and matrix effects such as ion suppression or enhancement.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass, is the most effective way to compensate for these variabilities.[4][5][6]
Deuterated internal standards are a type of SIL-IS where one or more hydrogen atoms in the analyte molecule are replaced by deuterium atoms.[4] Because deuterated standards have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience similar extraction efficiencies and ionization effects.[7] By adding a known amount of the deuterated internal standard to each sample at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area provides a highly accurate and precise measure of the analyte concentration.[4]
This application note details the development and validation of a sensitive and specific LC-MS/MS method for the quantification of a hypothetical small molecule drug, Gemini-X, in human plasma using its deuterated analog, Gemini-X-d4, as the internal standard.
Materials and Methods
Chemicals and Reagents
-
Gemini-X reference standard (>99% purity)
-
Gemini-X-d4 deuterated internal standard (>99% purity, isotopic enrichment >98%)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatography: Shimadzu Nexera X2 UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ System
-
Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Stock and Working Solutions
-
Gemini-X Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Gemini-X in 10 mL of methanol.
-
Gemini-X-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Gemini-X-d4 in 1 mL of methanol.
-
Gemini-X Working Solutions: Prepare serial dilutions of the Gemini-X stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
Gemini-X-d4 Working Solution (100 ng/mL): Dilute the Gemini-X-d4 stock solution in 50:50 (v/v) methanol:water.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of the appropriate matrix (human plasma) into the labeled tubes.
-
Spike 5 µL of the appropriate Gemini-X working solution into the corresponding tubes for calibration standards and QCs. For blank samples, add 5 µL of 50:50 methanol:water.
-
Add 10 µL of the 100 ng/mL Gemini-X-d4 working solution to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate.
-
Dilute the supernatant with 150 µL of LC-MS grade water containing 0.1% formic acid.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gemini-X: 452.3 -> 289.1
-
Gemini-X-d4: 456.3 -> 293.1
-
-
Key Mass Spectrometer Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Collision Gas: 9 psi
-
Data Analysis
Peak integration and quantification were performed using SCIEX OS software. The ratio of the peak area of Gemini-X to the peak area of Gemini-X-d4 was calculated for each sample. A calibration curve was constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards. A linear regression with 1/x² weighting was used to fit the calibration curve. The concentrations of the QC and unknown samples were then determined from the regression equation.
Results and Discussion
The developed LC-MS/MS method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry. The method demonstrated excellent performance characteristics, which are summarized in the tables below.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL, with a signal-to-noise ratio of >10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (1.0 ng/mL), low QC (3.0 ng/mL), medium QC (100 ng/mL), and high QC (800 ng/mL). The results are presented in Table 1.
Table 1: Summary of Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV, n=6) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV, n=18) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1.0 | 6.8 | -2.5 | 8.2 | -1.7 |
| Low QC | 3.0 | 5.1 | 1.2 | 6.5 | 2.1 |
| Medium QC | 100 | 3.5 | -0.8 | 4.8 | -0.5 |
| High QC | 800 | 2.9 | 0.5 | 4.1 | 0.9 |
The intra- and inter-day precision (%CV) were all within 15% (20% for LLOQ), and the accuracy (%Bias) was within ±15% (±20% for LLOQ), meeting the acceptance criteria for bioanalytical method validation.
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of Gemini-X in post-extraction spiked plasma samples to that in neat solution. The recovery was determined by comparing the peak area of Gemini-X in pre-extraction spiked plasma samples to that in post-extraction spiked samples. The use of the deuterated internal standard, Gemini-X-d4, effectively compensated for any matrix effects and variability in extraction recovery. The normalized matrix factor was close to 1, and the recovery was consistent across the different QC levels.
Conclusion
A highly sensitive, specific, and high-throughput LC-MS/MS method for the quantification of Gemini-X in human plasma has been successfully developed and validated. The use of a deuterated internal standard, Gemini-X-d4, ensured the accuracy and precision of the method by compensating for matrix effects and procedural variability.[4][6] This method is well-suited for supporting clinical and non-clinical pharmacokinetic studies of Gemini-X.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Studying De Novo Lipogenesis Using 1-Tetradecanol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL) is a critical metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is integral to cellular functions such as membrane biogenesis, energy storage, and the production of signaling molecules. Dysregulation of DNL is implicated in various pathological conditions, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer. The study of DNL dynamics is therefore of paramount importance for understanding disease pathogenesis and for the development of novel therapeutics.
Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology to quantitatively assess the flux through the DNL pathway. 1-Tetradecanol-d2, a deuterium-labeled version of the 14-carbon saturated fatty alcohol myristyl alcohol, serves as an effective tracer for this purpose. Once it enters the cell, this compound can be oxidized to myristic acid-d2 and subsequently incorporated into various lipid species, allowing for the direct tracking and quantification of newly synthesized lipids. These application notes provide a comprehensive guide to utilizing this compound for studying de novo lipogenesis in a research setting.
Principle of the Method
The core principle of using this compound as a tracer lies in its ability to be metabolized and integrated into the cellular lipid pool. The deuterium atoms on the first carbon of the alcohol serve as a stable isotopic label. Following uptake, cellular enzymes can oxidize this compound to its corresponding fatty acid, myristic acid-d2. This newly formed labeled fatty acid can then be utilized by the cell in the same manner as endogenously synthesized or exogenously supplied myristic acid. It can be elongated to form longer-chain fatty acids or directly incorporated into complex lipids such as triglycerides, phospholipids, and cholesterol esters.
By employing mass spectrometry to analyze the lipid extracts from cells or tissues incubated with this compound, researchers can identify and quantify the lipid species that contain the deuterium label. The degree of deuterium incorporation provides a direct measure of the rate of synthesis and turnover of these lipids, offering valuable insights into the dynamics of de novo lipogenesis and subsequent lipid metabolism under various experimental conditions.
Data Presentation
Table 1: Incorporation of this compound into Major Lipid Classes in Cultured Hepatocytes
| Lipid Class | Control (% Labeled) | Treatment X (% Labeled) | p-value |
| Triglycerides (TG) | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |
| Phosphatidylcholines (PC) | 8.5 ± 1.3 | 12.1 ± 1.9 | <0.05 |
| Phosphatidylethanolamines (PE) | 5.1 ± 0.8 | 7.9 ± 1.1 | <0.05 |
| Cholesterol Esters (CE) | 2.3 ± 0.5 | 4.5 ± 0.9 | <0.01 |
Data are presented as mean ± standard deviation of the percentage of the lipid class that is labeled with deuterium after a 24-hour incubation with this compound. "Treatment X" represents a hypothetical condition, such as stimulation with a pro-lipogenic agent.
Table 2: Time-Course of this compound Incorporation into Triglycerides in Adipocytes
| Time (hours) | % Labeled Triglycerides |
| 2 | 3.7 ± 0.6 |
| 6 | 9.8 ± 1.5 |
| 12 | 18.2 ± 2.9 |
| 24 | 29.5 ± 4.1 |
Data represent the mean ± standard deviation of the percentage of triglycerides labeled with deuterium at various time points following the addition of this compound.
Experimental Protocols
Protocol 1: In Vitro De Novo Lipogenesis Assay Using this compound in Adherent Mammalian Cells
Objective: To quantify the rate of de novo lipogenesis in cultured cells by measuring the incorporation of this compound into cellular lipids.
Materials:
-
Adherent mammalian cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standards (e.g., deuterated lipid standards for various classes)
-
6-well cell culture plates
-
Cell scraper
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture the cells in their recommended complete medium at 37°C in a humidified incubator with 5% CO2.
-
Preparation of this compound Stock Solution:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Gently warm the solution to 37°C to aid dissolution.
-
Vortex thoroughly to ensure the solution is homogenous.
-
Store the stock solution in small aliquots at -20°C.
-
-
Labeling of Cells:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the labeling medium by adding the this compound stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 10-50 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid cytotoxicity.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to each well. Include a vehicle control (medium with the same concentration of DMSO without the tracer).
-
Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a glass centrifuge tube.
-
Add the internal standards to each sample.
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Add 0.8 mL of water and vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the lipid extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).
-
Use a suitable chromatographic method to separate the different lipid classes.
-
Acquire data in both positive and negative ion modes to cover a broad range of lipid species.
-
Identify the labeled lipid species by their characteristic mass shift due to the deuterium atoms.
-
Quantify the abundance of the labeled and unlabeled lipid species by integrating the peak areas of their respective extracted ion chromatograms.
-
-
Data Analysis:
-
Calculate the percentage of each lipid species that is labeled with deuterium.
-
Compare the labeling percentages between different experimental conditions to determine the relative rates of de novo lipogenesis.
-
Signaling Pathways and Visualizations
The regulation of de novo lipogenesis is a complex process governed by intricate signaling networks that respond to nutritional and hormonal cues. The two master transcriptional regulators of DNL are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[1][2][3][4]
SREBP-1c Pathway: Insulin is a potent activator of SREBP-1c.[4][5] The insulin signaling cascade, through Akt and mTORC1, promotes the processing and nuclear translocation of SREBP-1c.[6] In the nucleus, SREBP-1c binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), thereby upregulating their transcription and promoting fatty acid synthesis.[4]
ChREBP Pathway: High glucose levels lead to an increase in glucose metabolites, such as xylulose-5-phosphate, which activate ChREBP.[1][7] Activated ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoters of genes involved in both glycolysis and lipogenesis, including L-type pyruvate kinase (L-PK), ACC, and FASN.[8] SREBP-1c and ChREBP can act synergistically to maximally induce lipogenic gene expression when both insulin and glucose are abundant.[8][9]
Caption: Key signaling pathways regulating de novo lipogenesis.
Experimental Workflow
The overall workflow for studying de novo lipogenesis using this compound involves several key stages, from sample preparation to data interpretation.
Caption: Experimental workflow for tracing de novo lipogenesis.
Conclusion
The use of this compound as a stable isotope tracer provides a robust and direct method for investigating the dynamics of de novo lipogenesis. The protocols and conceptual frameworks presented in these application notes offer a comprehensive guide for researchers to design, execute, and interpret experiments aimed at unraveling the complexities of lipid metabolism. By applying these methodologies, scientists and drug development professionals can gain deeper insights into the role of DNL in health and disease, paving the way for the identification of novel therapeutic targets and the development of innovative treatments for metabolic disorders.
References
- 1. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic control of de novo lipogenesis: role in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo synthesis - Wikipedia [en.wikipedia.org]
- 4. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Regulation of Hepatic Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTORC1 and FoxO1 in the Transcriptional Control of Lipolysis and de novo Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
- 9. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Tetradecanol-d2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions, providing a snapshot of cellular physiology in response to various stimuli or genetic modifications. Stable isotope tracers are fundamental to MFA, allowing for the elucidation of pathway activity and the contribution of different substrates to metabolic pools. 1-Tetradecanol-d2, a deuterium-labeled 14-carbon fatty alcohol, serves as a valuable tracer for investigating the intricacies of fatty acid metabolism.
Upon cellular uptake, this compound is primarily oxidized to its corresponding fatty acid, myristic acid-d2. This conversion allows for the tracing of deuterium labels through pathways of fatty acid activation, elongation, desaturation, and incorporation into complex lipids such as triglycerides, phospholipids, and cholesterol esters. The use of this compound offers a powerful tool to dissect the dynamics of lipid metabolism, which is often dysregulated in diseases like cancer, diabetes, and cardiovascular disorders. These application notes provide a comprehensive guide to utilizing this compound for metabolic flux analysis in both in vitro and in vivo models.
Principle of the Method
The core principle behind using this compound as a metabolic tracer lies in its enzymatic conversion to myristic acid-d2. This newly synthesized deuterated fatty acid then enters the cellular fatty acid pool and is metabolized alongside its unlabeled counterparts. By employing mass spectrometry, the incorporation of deuterium into various lipid species can be precisely quantified. This allows for the determination of the relative contribution of exogenous 1-Tetradecanol to the fatty acid and complex lipid pools, providing insights into the rates of fatty acid uptake, synthesis, and turnover.
Applications in Research and Drug Development
-
Elucidating Fatty Acid Metabolism Pathways: Tracing the metabolic fate of this compound can help delineate the activity of pathways involved in fatty acid elongation, desaturation, and beta-oxidation.
-
Investigating Lipid Synthesis and Storage: Quantifying the incorporation of the deuterium label into triglycerides and other complex lipids provides a measure of de novo lipogenesis and lipid storage dynamics.
-
Drug Discovery and Development: this compound can be used to assess the efficacy of drugs targeting fatty acid metabolism. By measuring changes in metabolic fluxes in response to a therapeutic agent, researchers can understand its mechanism of action and dose-dependent effects.
-
Understanding Disease Pathophysiology: Dysregulation of fatty acid metabolism is a hallmark of many diseases. Using this compound can help to identify metabolic reprogramming in cancer cells, insulin resistance in metabolic syndrome, and altered lipid dynamics in cardiovascular disease.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells with this compound
Objective: To trace the incorporation of this compound into intracellular fatty acids and complex lipids in cultured cells.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Cultured cells of interest
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
Internal standards for lipid analysis (e.g., deuterated or odd-chain fatty acids and lipids)
Procedure:
-
Preparation of this compound:BSA Complex:
-
Prepare a stock solution of this compound in ethanol.
-
In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to facilitate binding. The final molar ratio of fatty alcohol to BSA should be optimized (typically between 2:1 and 5:1).
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Sterile filter the complex using a 0.22 µm filter.
-
-
Cell Culture and Labeling:
-
Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Aspirate the growth medium and wash the cells once with warm PBS.
-
Add the prepared labeling medium containing the this compound:BSA complex to the cells. The final concentration of this compound should be determined based on experimental goals and cell type (e.g., 10-100 µM).
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Perform a biphasic lipid extraction (e.g., Bligh-Dyer or Folch method) by adding chloroform and water.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase (containing lipids) and the upper aqueous phase (containing polar metabolites) separately.
-
Dry the extracts under a stream of nitrogen gas.
-
-
Sample Preparation for Mass Spectrometry:
-
For fatty acid analysis, the dried lipid extract can be derivatized to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol.
-
For intact lipid analysis, the dried lipid extract can be reconstituted in an appropriate solvent for LC-MS analysis.
-
Add internal standards to the samples prior to analysis for accurate quantification.
-
-
Mass Spectrometry Analysis:
-
Analyze FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment in myristic acid and other fatty acids.
-
Analyze intact lipids by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the incorporation of the deuterium label into different lipid classes.
-
Protocol 2: In Vivo Administration of this compound to a Rodent Model
Objective: To investigate the whole-body metabolism and tissue-specific distribution of this compound.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, Intralipid)
-
Animal model (e.g., mice, rats)
-
Blood collection supplies
-
Tissue harvesting tools
Procedure:
-
Tracer Administration:
-
Prepare a formulation of this compound in a suitable vehicle.
-
Administer the tracer to the animals via oral gavage or intravenous injection. The dose will depend on the animal model and experimental design.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours).
-
At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, muscle).
-
-
Sample Processing:
-
Separate plasma from blood samples.
-
Homogenize tissue samples in an appropriate buffer.
-
Perform lipid extraction from plasma and tissue homogenates as described in Protocol 1.
-
-
Mass Spectrometry Analysis:
-
Analyze the lipid extracts by GC-MS or LC-MS/MS to quantify the abundance and isotopic enrichment of deuterated fatty acids and lipids in different tissues.
-
Data Presentation
Quantitative data from metabolic flux experiments using this compound should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Isotopic Enrichment of Myristic Acid in Cultured Cells
| Time (hours) | Cell Line A (% Enrichment) | Cell Line B (% Enrichment) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 5.2 ± 0.4 | 3.8 ± 0.3 |
| 4 | 18.7 ± 1.5 | 12.5 ± 1.1 |
| 8 | 35.1 ± 2.8 | 25.9 ± 2.2 |
| 24 | 55.6 ± 4.5 | 42.1 ± 3.7 |
| Data are presented as mean ± standard deviation of the percentage of the myristic acid pool that is labeled with deuterium. |
Table 2: Incorporation of Deuterium from this compound into Major Lipid Classes in Rat Liver
| Lipid Class | Control Group (nmol/g tissue) | Treatment Group (nmol/g tissue) | p-value |
| Triglycerides (TG) | 125.4 ± 15.2 | 85.7 ± 10.3 | <0.01 |
| Phosphatidylcholine (PC) | 45.8 ± 5.5 | 42.1 ± 4.9 | >0.05 |
| Phosphatidylethanolamine (PE) | 22.1 ± 2.7 | 20.5 ± 2.4 | >0.05 |
| Cholesterol Esters (CE) | 8.9 ± 1.1 | 5.4 ± 0.7 | <0.05 |
| Data represent the amount of deuterated myristic acid incorporated into each lipid class 8 hours post-tracer administration and are presented as mean ± standard deviation. |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to visualize key metabolic pathways and experimental workflows.
Application Note and Protocol: Quantitative Analysis of 1-Tetradecanol in Plasma using 1-Tetradecanol-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of long-chain fatty alcohols such as 1-Tetradecanol (myristyl alcohol) in biological matrices is crucial for various fields, including metabolic research, drug development, and toxicology. 1-Tetradecanol is a naturally occurring fatty alcohol that plays a role in various cellular processes and can also be a component of pharmaceutical and cosmetic formulations. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by using a stable isotope-labeled internal standard.[1] This application note provides a detailed protocol for the spiking of 1-Tetradecanol-d2 into plasma samples for the quantitative analysis of endogenous or exogenous 1-Tetradecanol by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like this compound is critical as it closely mimics the analyte's chemical and physical properties, effectively compensating for variations during sample preparation and analysis.[2]
Principle
This protocol employs a protein precipitation method to extract 1-Tetradecanol and the this compound internal standard from human plasma. Following extraction, the analytes are derivatized to form their more volatile trimethylsilyl (TMS) ethers, making them amenable to GC-MS analysis. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The stable isotope-labeled internal standard is added at the beginning of the sample preparation process to account for any analyte loss during extraction, derivatization, and injection.[3]
Quantitative Data Summary
The use of a deuterated internal standard significantly improves the precision and accuracy of bioanalytical methods. The following table summarizes typical performance data for a bioanalytical method using a deuterated internal standard.
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
| Data adapted from a validation study of a bioanalytical method for Venetoclax, demonstrating the typical performance achievable with a deuterated internal standard.[1] |
Experimental Protocol
Materials and Reagents
-
Human Plasma (K2-EDTA)
-
1-Tetradecanol (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (GC grade)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts (200 µL)
Preparation of Solutions
-
1-Tetradecanol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Tetradecanol and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.[4]
-
This compound Spiking Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol to achieve a final concentration of 10 µg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the appropriate amount of 1-Tetradecanol stock solution into blank human plasma.
Sample Preparation Workflow
Caption: Experimental workflow for the extraction and derivatization of 1-Tetradecanol from plasma.
Detailed Protocol
-
Aliquoting and Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibrator, QC, or unknown). Add 10 µL of the this compound spiking solution (10 µg/mL) to each tube.[1][5]
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[4]
-
Vortexing: Vortex each tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Vortexing: Vortex the tubes for 30 seconds.
-
Heating: Heat the samples at 60°C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the samples to cool to room temperature.
-
Transfer: Transfer the derivatized sample to an autosampler vial with a micro-insert for GC-MS analysis.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Detection: Electron Ionization (EI) mode with Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for derivatized 1-Tetradecanol and this compound.
-
Data Analysis
-
Integrate the peak areas for the selected ions of both the derivatized 1-Tetradecanol and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 1-Tetradecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationships in the Protocol
Caption: Logical flow of the quantitative analysis protocol.
Conclusion
This application note provides a comprehensive protocol for the accurate and precise quantification of 1-Tetradecanol in plasma samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for robust and reliable bioanalytical data, effectively mitigating variability introduced during sample processing and instrumental analysis. This method is well-suited for pharmacokinetic studies, clinical monitoring, and metabolic research involving 1-Tetradecanol.
References
Application Notes and Protocols for the Derivatization of 1-Tetradecanol-d2 for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of deuterated 1-tetradecanol (1-tetradecanol-d2) for quantitative analysis by Gas Chromatography (GC), primarily coupled with Mass Spectrometry (GC-MS). Derivatization is a critical step to enhance the volatility and improve the chromatographic peak shape of long-chain alcohols like 1-tetradecanol, leading to increased sensitivity and accuracy in analysis.[1]
The primary methods discussed are silylation, acetylation, and trifluoroacetylation, with a major focus on silylation as the most common and robust technique for this application. The inclusion of a deuterated internal standard, such as this compound, is a standard practice in quantitative mass spectrometry to correct for sample loss during preparation and variations in instrument response.[2]
Introduction to Derivatization for GC Analysis of Long-Chain Alcohols
Long-chain alcohols, such as 1-tetradecanol, exhibit relatively low volatility due to their polar hydroxyl group, which can lead to poor peak shapes and reduced sensitivity in GC analysis.[1] Derivatization chemically modifies the hydroxyl group, replacing the active hydrogen with a less polar functional group.[3] This process increases the volatility of the analyte, making it more amenable to GC analysis.[1] The most common derivatization techniques for alcohols include:
-
Silylation: This is the most prevalent method for derivatizing alcohols.[3] It involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS), are highly effective and produce stable derivatives.[1]
-
Acetylation: This method introduces an acetyl group to the hydroxyl moiety, forming an ester. Acetic anhydride is a common acetylating agent. Acetyl derivatives are less polar and more volatile than the parent alcohol.
-
Trifluoroacetylation (TFA): This technique utilizes reagents like trifluoroacetic anhydride (TFAA) to introduce a trifluoroacetyl group. TFA derivatives are highly volatile and can enhance detection by electron capture detectors (ECD).[4][5]
Experimental Protocols
The following sections provide detailed protocols for the three primary derivatization methods for this compound.
Silylation Protocol (Recommended Method)
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., hexane, dichloromethane)
-
GC vials (2 mL) with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the this compound standard or sample extract into a GC vial.
-
Solvent Evaporation: If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture can interfere with the silylation reaction.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample, followed by 100 µL of BSTFA + 1% TMCS.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[1]
-
Heating: Heat the vial at 60-70°C for 30 minutes in a heating block or oven to drive the reaction to completion.[1]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system.
Acetylation Protocol
This protocol details the formation of the acetate ester of this compound.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Anhydrous pyridine
-
GC vials (2 mL) with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known amount of the this compound standard or sample extract into a GC vial.
-
Solvent Evaporation: If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex to mix.
-
Heating: Heat the vial at 60°C for 20 minutes.
-
Evaporation: After cooling, evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane) for GC-MS analysis.
Trifluoroacetylation Protocol
This protocol describes the formation of the trifluoroacetate ester of this compound.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate)
-
GC vials (2 mL) with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place a known amount of the this compound standard or sample extract into a GC vial.
-
Solvent Evaporation: If in solution, evaporate the solvent to dryness under nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., ethyl acetate) and 50 µL of TFAA.
-
Reaction: Tightly cap the vial and vortex.
-
Heating: Heat the vial at 70°C for 30 minutes.
-
Evaporation: After cooling, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen. It is important to remove excess TFAA as it can be detrimental to the GC column.
-
Reconstitution: Redissolve the derivative in a known volume of an appropriate solvent for GC-MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the GC-MS analysis of derivatized 1-tetradecanol. Note that specific values can vary depending on the instrument, column, and analytical conditions.
Table 1: GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Silylated Derivative (TMS) | Acetylated Derivative | Trifluoroacetylated Derivative |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | 5%-phenyl-95%-dimethylpolysiloxane | 5%-phenyl-95%-dimethylpolysiloxane |
| Injector Temp. | 250 - 280 °C | 250 - 280 °C | 250 - 280 °C |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 10 min | Similar to TMS derivative, may require optimization | Similar to TMS derivative, may require optimization |
| Carrier Gas | Helium, 1.0 - 1.5 mL/min | Helium, 1.0 - 1.5 mL/min | Helium, 1.0 - 1.5 mL/min |
| MS Ion Source | 230 °C | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan or Selected Ion Monitoring (SIM) | Scan or Selected Ion Monitoring (SIM) |
Table 2: Typical Analytical Performance Data for Derivatized this compound
| Parameter | Silylated Derivative (TMS) | Acetylated Derivative | Trifluoroacetylated Derivative |
| Retention Index | ~1762 (on a 5% phenyl column)[6] | Shorter than TMS derivative | Shorter than TMS and acetyl derivatives[4] |
| Reaction Yield | High (>95% with optimized conditions) | High | High (>95% with optimized conditions)[4] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Generally higher than silylated derivatives | Can be lower, especially with ECD |
| Derivative Stability | Good, but sensitive to moisture | Generally stable | Good stability[4] |
Visualizations
The following diagrams illustrate the experimental workflow and a key chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. Human Metabolome Database: GC-MS Spectrum - Tetradecanol GC-MS (1 TMS) (HMDB0011638) [hmdb.ca]
Selected Reaction Monitoring (SRM) for 1-Tetradecanol-d2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing a sensitive and specific Selected Reaction Monitoring (SRM) method for the quantitative analysis of 1-Tetradecanol-d2. This deuterated analog of 1-Tetradecanol (also known as myristyl alcohol) is an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in various biological and pharmaceutical matrices. The protocols outlined below cover sample preparation, derivatization, and LC-MS/MS analysis, ensuring high accuracy and reproducibility.
Introduction to 1-Tetradecanol and the Role of SRM
1-Tetradecanol is a long-chain fatty alcohol with applications in the cosmetic and pharmaceutical industries as an emollient, emulsifier, and thickening agent.[1] Beyond its formulation applications, it exhibits biological activities, including anti-inflammatory and skin permeation-enhancing effects.[1] Accurate quantification of 1-Tetradecanol is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development.
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective mass spectrometry technique ideal for targeted quantification.[2][3] It involves the specific detection of a precursor ion and a corresponding fragment ion, minimizing background interference and enhancing the signal-to-noise ratio.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and matrix effects.
Experimental Design and Workflow
The overall workflow for the SRM analysis of this compound involves several key steps, from sample preparation to data analysis. A schematic of this workflow is presented below.
Caption: Experimental workflow for the SRM-based quantification of 1-Tetradecanol using this compound as an internal standard.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the complexity of the biological matrix. Here, we provide protocols for both liquid and solid samples.
A. Liquid Samples (e.g., Plasma, Serum, Urine)
-
Spiking: To 100 µL of the liquid sample, add a known concentration of this compound solution in methanol. The final concentration of the internal standard should be similar to the expected concentration of the endogenous analyte.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for the derivatization step.
B. Solid Samples (e.g., Tissue Homogenates)
-
Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Spiking: Add a known amount of this compound to a measured aliquot of the homogenate.
-
Liquid-Liquid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol to the spiked homogenate.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer.
-
Repeat the extraction twice and pool the organic extracts.
-
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization (e.g., acetonitrile).
Derivatization
Due to the poor ionization efficiency of fatty alcohols in electrospray ionization (ESI), a derivatization step is essential to introduce a readily ionizable moiety. We recommend using 2-fluoro-N-methylpyridinium p-toluenesulfonate (FMP-TS) for this purpose.
-
Reagent Preparation: Prepare a 10 mg/mL solution of FMP-TS in acetonitrile and a 1% (v/v) solution of triethylamine in acetonitrile.
-
Reaction:
-
To the sample extract (from step 3.1), add 50 µL of the FMP-TS solution and 20 µL of the triethylamine solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
-
Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Development
Liquid Chromatography
A reversed-phase chromatographic separation is suitable for the analysis of FMP-derivatized this compound.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry and SRM Transitions
The analysis should be performed on a triple quadrupole mass spectrometer operating in positive ion ESI mode. The key to a successful SRM experiment is the selection of appropriate precursor (Q1) and product (Q3) ions.
For the FMP-derivatized this compound, the precursor ion will be the [M]+ ion. Based on the fragmentation of similar derivatized long-chain alcohols, the most abundant and stable product ion is often the N-methylpyridinium ion.
| Analyte (Derivatized) | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound-FMP | 308.3 | 94.1 | To be optimized |
| 1-Tetradecanol-FMP (Analyte) | 306.3 | 94.1 | To be optimized |
Collision Energy Optimization: The collision energy (CE) is a critical parameter that must be optimized for each SRM transition to achieve maximum sensitivity. A typical CE optimization experiment involves infusing a standard solution of the derivatized analyte and monitoring the intensity of the product ion while varying the CE. A CE ramp from 10 to 40 eV in 2 eV increments is a good starting point.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte (1-Tetradecanol-FMP) to the peak area of the internal standard (this compound-FMP). A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.
Signaling Pathway Context
1-Tetradecanol is involved in fatty acid metabolism. It can be oxidized to myristic acid, which then enters the beta-oxidation pathway to produce acetyl-CoA for the citric acid cycle.[4] Understanding this pathway can be relevant for studies investigating the metabolic fate of 1-Tetradecanol.
Caption: Simplified metabolic pathway of 1-Tetradecanol.
Conclusion
This application note provides a detailed framework for developing a robust and sensitive SRM method for the quantification of this compound. The use of derivatization is crucial for achieving the necessary sensitivity in LC-MS/MS analysis. The provided protocols for sample preparation and the starting points for LC-MS/MS method development should enable researchers to successfully implement this method for their specific applications in drug development and metabolic research. It is important to emphasize that the collision energy and other mass spectrometer parameters should be carefully optimized for the specific instrument being used to ensure the best performance.
References
- 1. books.rsc.org [books.rsc.org]
- 2. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Detection of Estrogens in Cosmetics by Chemical Derivatization and Paper-Spray Ionization Mass-Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collisionally activated dissociation of some pyridinium cations: Novel fragmentation pathways (1989) | Alan R. Katritzky | 14 Citations [scispace.com]
Application Note: High-Resolution Mass Spectrometry of Deuterated Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipids are a diverse group of molecules that play critical roles in cellular structure, energy storage, and signaling. The dynamic nature of lipid metabolism, encompassing synthesis, transport, and turnover, is fundamental to cellular homeostasis and is often dysregulated in disease. Stable isotope labeling, particularly with deuterium (²H), coupled with high-resolution mass spectrometry (HRMS), has emerged as a powerful technique to trace the metabolic fate of lipids in complex biological systems.[1] Deuterated lipids, which are chemically almost identical to their endogenous counterparts, can be introduced into cells or organisms and their incorporation into various lipid species can be monitored over time. This approach provides invaluable insights into the kinetics of lipid metabolism and the activities of specific enzymatic pathways.[2]
High-resolution mass spectrometers, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) instruments, offer the mass accuracy and resolving power necessary to distinguish between deuterated and non-deuterated lipid species and to elucidate their precise molecular structures.[3] This application note provides detailed protocols for the analysis of deuterated lipids by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and showcases its application in studying lipid signaling pathways.
Experimental Protocols
Sample Preparation: Lipid Extraction
Accurate and reproducible lipid extraction is crucial for reliable quantitative analysis. The following protocol is a modified Bligh-Dyer method suitable for various biological samples like plasma, cells, and tissues.[4]
Materials:
-
Biological sample (e.g., 100 µL plasma, 1x10⁶ cells, or 10 mg tissue homogenate)
-
Deuterated internal standards (e.g., a commercial mix of deuterated lipids representing different classes)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
Protocol:
-
Sample Collection and Homogenization:
-
For plasma/serum: Thaw frozen samples on ice.
-
For adherent cells: Wash cells twice with ice-cold PBS, then scrape into a suitable volume of PBS.
-
For suspension cells: Pellet cells by centrifugation, wash twice with ice-cold PBS, and resuspend in PBS.
-
For tissues: Homogenize the tissue in ice-cold PBS using a suitable homogenizer.
-
-
Addition of Internal Standards: To each sample, add a known amount of a deuterated lipid internal standard mixture. This is critical for correcting for sample loss during extraction and for variations in ionization efficiency.[2]
-
Lipid Extraction:
-
To the sample in PBS, add 2 volumes of chloroform and 1 volume of methanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1 volume of chloroform and 1 volume of water.
-
Vortex again for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of the Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Solvent Evaporation: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of a solvent compatible with the LC mobile phase (e.g., 100 µL of methanol/chloroform 1:1, v/v).
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
This section provides a general protocol for the separation and detection of deuterated lipids using a reversed-phase LC system coupled to a high-resolution mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
High-resolution mass spectrometer (e.g., Q Exactive HF Orbitrap or Agilent 6550 iFunnel Q-TOF).
-
Heated Electrospray Ionization (HESI) source.
LC Conditions:
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 5.0 | 70 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 30 |
| 25.0 | 30 |
HRMS Parameters (Example for Q Exactive HF):
-
Ionization Mode: Positive and Negative (separate runs).
-
Heater Temperature: 320°C.
-
Sheath Gas Flow Rate: 35 units.
-
Aux Gas Flow Rate: 10 units.
-
Sweep Gas Flow Rate: 1 unit.
-
Spray Voltage: 3.5 kV (positive), -2.8 kV (negative).
-
Capillary Temperature: 320°C.
-
S-Lens RF Level: 50.
-
Full Scan Resolution: 120,000.
-
Full Scan AGC Target: 3e6.
-
Full Scan Maximum IT: 100 ms.
-
Scan Range: m/z 200-2000.
-
dd-MS2 Resolution: 30,000.
-
dd-MS2 AGC Target: 1e5.
-
dd-MS2 Maximum IT: 50 ms.
-
dd-MS2 HCD Collision Energy: Stepped (20, 30, 40).
Data Presentation
The following tables present example quantitative data obtained from the analysis of deuterated lipids.
Table 1: Quantification of De Novo Synthesized Deuterated Sphingolipids. This table shows the concentrations of deuterated sphingolipid metabolites formed in a cell-free assay using deuterated precursors.[1]
| Deuterated Metabolite | Concentration (nM) ± SEM |
| 3-ketosphinganine-d₅ | 15.3 ± 2.1 |
| Sphinganine-d₅ | 25.7 ± 3.5 |
| Dihydroceramide d18:0-d₅/16:0-d₃ | 8.9 ± 1.2 |
| Ceramide d18:1-d₅/16:0-d₃ | 5.1 ± 0.7 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Eicosanoid Analysis. This table provides example MRM transitions for the analysis of eicosanoids and their corresponding deuterated internal standards.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Prostaglandin E₂ (PGE₂) | 351.2 | 271.2 | 25 |
| PGE₂-d₄ | 355.2 | 275.2 | 25 |
| Leukotriene B₄ (LTB₄) | 335.2 | 195.1 | 22 |
| LTB₄-d₄ | 339.2 | 197.1 | 22 |
| Thromboxane B₂ (TXB₂) | 369.2 | 195.1 | 27 |
| TXB₂-d₄ | 373.2 | 198.1 | 27 |
Mandatory Visualization
Experimental Workflow
Signaling Pathway: Eicosanoid Synthesis
References
- 1. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. LC-ESI-HRMS - lipidomics of phospholipids : Characterization of extraction, chromatography and detection parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
Quantitation of 1-Tetradecanol in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a long-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O. It is a waxy, white solid at room temperature and sees use in various industrial applications, including as an emollient in cosmetics.[1][2] In the realm of biomedical research, there is growing interest in the biological roles of 1-tetradecanol and other fatty alcohols, including their potential as biomarkers and their involvement in cellular signaling pathways. Accurate and precise quantification of 1-tetradecanol in complex biological matrices such as plasma, serum, and tissues is crucial for advancing this research.
This document provides detailed application notes and protocols for the quantitative analysis of 1-tetradecanol in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, specificity, and reproducibility for researchers in academic and drug development settings.
Analytical Methodologies
The two primary analytical techniques for the quantitation of 1-tetradecanol in biological matrices are GC-MS and LC-MS/MS. The choice between these methods often depends on sample volume, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique for volatile and semi-volatile compounds. For long-chain alcohols like 1-tetradecanol, derivatization is typically required to improve volatility and chromatographic peak shape.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity, particularly for non-volatile compounds in complex matrices. Derivatization is not always necessary, which can simplify sample preparation.[3]
Data Presentation: Quantitative Performance
The following tables summarize the typical performance characteristics of the described GC-MS and LC-MS/MS methods for the quantitation of 1-tetradecanol in human plasma. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: GC-MS Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | < 0.1 ng/mL[3] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[3] |
| Linearity (Range) | 0.5 - 100 ng/mL[3] |
| Accuracy (% Bias) | < 15%[3] |
| Precision (%RSD) | < 15%[3] |
| Recovery | 71.0 - 98.6%[3] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~0.5 ng/mL[3] |
| Lower Limit of Quantitation (LLOQ) | 2.5 nM (~0.54 ng/mL)[3] |
| Linearity (Range) | 2.5 - 1000 nM[3] |
| Accuracy (% Bias) | < 15%[3] |
| Precision (%RSD) | < 15%[3] |
| Recovery | > 85%[3] |
Experimental Protocols
Protocol 1: Quantitation of 1-Tetradecanol in Human Plasma by GC-MS
This protocol describes the analysis of 1-tetradecanol in human plasma, incorporating a liquid-liquid extraction and subsequent derivatization.
Materials:
-
Human plasma samples
-
1-Tetradecanol standard
-
Internal Standard (e.g., deuterated 1-tetradecanol or 1-dodecanol)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade), ice-cold
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation (Extraction):
-
Pipette 100 µL of human plasma into a clean glass centrifuge tube.
-
Add the internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new glass tube.
-
Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic (hexane) layer to a clean vial.
-
Repeat the extraction twice more, combining the organic layers.
-
Evaporate the pooled solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[3]
-
Oven Program: Initial temperature of 120°C for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.[3]
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the derivatized 1-tetradecanol and internal standard.
-
Protocol 2: Quantitation of 1-Tetradecanol in Biological Tissues by LC-MS/MS
This protocol provides a general method for the analysis of 1-tetradecanol in tissue homogenates.
Materials:
-
Tissue samples
-
1-Tetradecanol standard
-
Internal Standard (e.g., deuterated 1-tetradecanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation (Homogenization and Extraction):
-
Accurately weigh a portion of the tissue sample.
-
Homogenize the tissue in a suitable buffer.
-
To the homogenate, add the internal standard.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Folch method).
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate 1-tetradecanol from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for 1-tetradecanol and the internal standard.
-
Visualizations
Experimental Workflows
Hypothetical Signaling Pathway
Long-chain fatty acids have been implicated in the modulation of inflammatory signaling pathways. A plausible mechanism of action for 1-tetradecanol involves the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade. This pathway is a central regulator of inflammation. It is hypothesized that long-chain fatty alcohols may influence the cell membrane, potentially altering the function of membrane-bound receptors like TLR4. This could subsequently inhibit the downstream NF-κB signaling pathway, leading to a reduction in the transcription of pro-inflammatory genes. It is important to note that this is a hypothetical model and requires further experimental validation.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease [mdpi.com]
- 5. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling in Proteomics with Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell states. While methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) are widely used for global proteome analysis, the study of specific post-translational modifications, such as lipidation, requires more targeted approaches. The use of fatty alcohol-based probes, particularly those incorporating stable isotopes and bioorthogonal handles, has emerged as a powerful strategy in chemical proteomics to investigate protein S-acylation and other lipid modifications.
This document provides detailed application notes and experimental protocols for the use of stable isotope-labeled fatty alcohol probes in quantitative proteomics. The focus is on activity-based protein profiling (ABPP), a technique that allows for the enrichment and identification of proteins that are actively modified by lipids. This approach provides valuable insights into the roles of protein lipidation in various cellular processes and signaling pathways, making it highly relevant for basic research and drug development.
Principle of the Method
The methodology is centered around the metabolic incorporation of a fatty alcohol analog that contains two key features: a stable isotope label (e.g., ¹³C or ²H) for mass spectrometry-based quantification and a bioorthogonal handle (e.g., an alkyne or azide group) for subsequent chemical ligation.
The general workflow is as follows:
-
Metabolic Labeling: Cells are incubated with the isotopically labeled and bioorthogonally tagged fatty alcohol probe. The cellular machinery incorporates this probe into a subset of proteins, analogous to natural lipidation.
-
Cell Lysis and Click Chemistry: After labeling, cells are lysed, and the proteome is harvested. The bioorthogonal handle on the incorporated probe is then "clicked" to a reporter tag that contains a corresponding reactive group and an affinity handle, such as biotin. A common reaction used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment of Labeled Proteins: The biotinylated proteins are then selectively enriched from the total proteome using streptavidin-coated beads.
-
Mass Spectrometry Analysis: The enriched proteins are digested into peptides, and the stable isotope labels allow for the relative quantification of the lipidated proteins between different experimental conditions using mass spectrometry.
Experimental Protocols
Protocol 1: Synthesis of an Isotopically Labeled and Alkynyl-Tagged Fatty Alcohol Probe
This protocol describes the synthesis of a ¹³C-labeled alkynyl fatty alcohol probe.
Materials:
-
¹³C-labeled fatty acid (e.g., [U-¹³C₁₆]palmitic acid)
-
Oxalyl chloride
-
Propargyl alcohol
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Activation of the Fatty Acid: In a round-bottom flask under an inert atmosphere, dissolve the ¹³C-labeled fatty acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C and stir for 2 hours at room temperature. Remove the solvent and excess reagent under vacuum to obtain the acyl chloride.
-
Esterification with Propargyl Alcohol: Dissolve the acyl chloride in anhydrous DCM and cool to 0°C. Add propargyl alcohol and triethylamine dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification of the Ester: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting propargyl ester by silica gel column chromatography.
-
Reduction to the Fatty Alcohol: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether at 0°C. Add the purified propargyl ester dissolved in anhydrous diethyl ether dropwise. Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.
-
Work-up and Final Purification: Carefully quench the reaction by the sequential addition of water and 15% NaOH solution at 0°C. Filter the resulting suspension and extract the filtrate with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final ¹³C-labeled alkynyl fatty alcohol probe by silica gel column chromatography.
Protocol 2: Metabolic Labeling of Cultured Cells
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isotopically labeled alkynyl fatty alcohol probe (from Protocol 1)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Preparation of Labeling Medium: Prepare a stock solution of the fatty alcohol probe in DMSO. For the labeling medium, dilute the probe stock solution in complete culture medium containing fatty acid-free BSA. The final concentration of the probe typically ranges from 25 to 100 µM. It is recommended to optimize the concentration for each cell line and experimental setup.[1]
-
Metabolic Labeling: Remove the standard culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours. The optimal incubation time should be determined empirically.[2]
-
Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping in PBS and centrifuge to obtain a cell pellet. The cell pellet can be stored at -80°C until further processing.
Protocol 3: Click Chemistry, Enrichment, and Sample Preparation for Mass Spectrometry
Materials:
-
Labeled cell pellet (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG3-Biotin
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and sonicate to ensure complete lysis. Centrifuge to pellet cell debris and collect the supernatant containing the proteome. Determine the protein concentration using a standard assay (e.g., BCA).
-
Click Chemistry Reaction: To the cell lysate, add Azide-PEG3-Biotin, TCEP, TBTA, and CuSO₄. Initiate the click reaction by adding freshly prepared sodium ascorbate. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the proteins by adding ice-cold acetone or methanol and incubate at -20°C. Centrifuge to pellet the proteins and discard the supernatant.
-
Enrichment of Biotinylated Proteins: Resuspend the protein pellet in a buffer containing SDS and incubate with pre-washed streptavidin agarose beads overnight at 4°C with rotation.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series includes PBS with 1% SDS, PBS with 0.5% SDS, and PBS alone.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce the proteins with DTT and alkylate with IAA. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution and Desalting: Collect the supernatant containing the peptides. The peptides are then desalted using a C18 StageTip or equivalent before mass spectrometry analysis.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative proteomics data from an experiment using a ¹²C- and ¹³C-labeled fatty alcohol probe to compare protein S-acylation in control versus treated cells.
| Protein ID | Gene Name | Protein Name | Ratio (Treated/Control) | p-value | Function |
| P63000 | GNAI1 | Guanine nucleotide-binding protein G(i) subunit alpha-1 | 2.5 | 0.001 | Signal transduction |
| P04049 | ANXA2 | Annexin A2 | 0.8 | 0.025 | Membrane organization |
| Q02763 | F262A | Flotillin-2 | 1.9 | 0.005 | Caveola-associated signaling |
| P27361 | GNA13 | Guanine nucleotide-binding protein G(13) subunit alpha | 3.1 | <0.001 | Signal transduction |
| P08107 | SRC | Proto-oncogene tyrosine-protein kinase Src | 1.5 | 0.012 | Cell growth and differentiation |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for quantitative proteomics using a fatty alcohol probe.
Signaling Pathway: S-acylation in Wnt Signaling
References
Application of 1-Tetradecanol-d2 in Environmental Sample Analysis
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a long-chain fatty alcohol used in a variety of industrial and commercial products, including cosmetics, surfactants, and plasticizers.[1] Its presence in the environment is of interest due to its widespread use and potential ecological impact. Accurate quantification of 1-Tetradecanol in environmental matrices such as water, soil, and sediment is crucial for environmental monitoring and risk assessment. The use of a deuterated internal standard, such as 1-Tetradecanol-d2, is a highly effective method to improve the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response.[2][3] This application note provides a detailed protocol for the analysis of 1-Tetradecanol in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Principle
This method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the environmental sample prior to extraction and analysis. Since this compound is chemically identical to the non-deuterated analyte, it behaves similarly during sample preparation and analysis. By comparing the response of the native analyte to the deuterated internal standard, accurate quantification can be achieved, compensating for losses during extraction and variations in GC-MS performance.[2][3]
Application
This protocol is applicable to the quantitative analysis of 1-Tetradecanol in various environmental matrices, including:
-
Water (groundwater, surface water, wastewater)
-
Soil
-
Sediment
Materials and Reagents
-
1-Tetradecanol (analytical standard)
-
This compound (internal standard)
-
Hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Acetone (pesticide residue grade)
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas (high purity)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Pyridine (anhydrous)
Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Quantitative Data Summary
The following table summarizes the typical performance data for the GC-MS analysis of 1-Tetradecanol using this compound as an internal standard.
| Parameter | Water | Soil/Sediment |
| Limit of Detection (LOD) | 0.1 µg/L | 0.005 µg/g |
| Limit of Quantification (LOQ) | 0.5 µg/L | 0.02 µg/g |
| Linear Range | 0.5 - 100 µg/L | 0.02 - 5 µg/g |
| Recovery | 85 - 110% | 80 - 115% |
| Precision (RSD) | < 10% | < 15% |
Experimental Protocols
Standard Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of 1-Tetradecanol and this compound into separate 10 mL volumetric flasks. Dissolve in hexane and bring to volume.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by diluting the primary stock solution of 1-Tetradecanol in hexane.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution in hexane.
Sample Preparation
-
Collect a 1 L water sample in a clean glass bottle.
-
Add a known amount of the this compound internal standard spiking solution to the water sample to achieve a final concentration of 10 µg/L.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass the entire water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Dry the cartridge by passing nitrogen gas through it for 10 minutes.
-
Elute the analytes from the cartridge with 10 mL of a dichloromethane:hexane (1:1, v/v) mixture.
-
Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
-
Proceed to the derivatization step.
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard spiking solution.
-
Add 20 mL of a hexane:acetone (1:1, v/v) mixture to the tube.
-
Vortex the sample for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Proceed to the derivatization step.
Derivatization
Due to the low volatility of 1-Tetradecanol, derivatization is recommended to improve its chromatographic properties.[4]
-
Transfer 100 µL of the concentrated extract or standard solution to a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the vial.[4]
-
Cap the vial tightly and vortex for 30 seconds.[4]
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[4]
-
Cool the vial to room temperature before GC-MS analysis.[4]
GC-MS Analysis
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Tetradecanol-TMS derivative: Monitor characteristic ions (e.g., m/z 73, 271, 286).
-
This compound-TMS derivative: Monitor corresponding deuterated ions.
-
Data Analysis and Calculation
-
Identify the peaks for the 1-Tetradecanol-TMS and this compound-TMS derivatives based on their retention times and characteristic ions.
-
Integrate the peak areas for the target analyte and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the following equation:
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Construct a calibration curve by plotting the response ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).
-
Calculate the concentration of 1-Tetradecanol in the samples using the calibration curve and the following equation:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Chromatographic Isotope Effects with 1-Tetradecanol-d2
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of 1-Tetradecanol-d2 in managing chromatographic isotope effects.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard, this compound, elute at a different retention time than its non-deuterated analyte, 1-Tetradecanol?
This phenomenon is known as the chromatographic isotope effect (CIE) or deuterium isotope effect.[1][2] It is an expected behavior arising from subtle physicochemical differences between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic, leading to weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[3] Conversely, in normal-phase liquid chromatography (NPLC), the opposite may occur, with deuterated compounds sometimes exhibiting longer retention times.[3]
Q2: How significant is the retention time shift caused by the deuterium isotope effect?
The magnitude of the retention time shift is influenced by several factors:
-
Number of deuterium atoms: A greater number of deuterium atoms in a molecule generally leads to a larger retention time shift.[3][4]
-
Position of deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase.[3][5][6] For instance, a deuterium atom connected to an sp2 hybridized carbon may have a different effect on retention than one connected to an sp3 hybridized carbon.[5][6]
-
Molecular structure: The inherent properties of the analyte itself will influence the extent of the isotope effect.[3]
-
Chromatographic conditions: The specific column, mobile phase composition, and temperature can all impact the degree of separation between the deuterated and non-deuterated compounds.[1]
Q3: My this compound internal standard and 1-Tetradecanol analyte used to co-elute or have a consistent, small retention time difference, but now I'm seeing a significant or erratic shift. What could be the cause?
A sudden or gradual change in the relative retention time often points to issues with the chromatographic system itself, rather than a change in the inherent isotope effect.[3] Potential causes include:
-
Column Temperature Fluctuations: Inconsistent column temperature can alter mobile phase viscosity and interaction kinetics, leading to retention time drift.[3]
-
Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase or changes in its composition over time can affect retention.[7]
-
Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases, leading to changes in selectivity.[7]
-
System Leaks: A small leak in the HPLC/GC system can cause pressure drops and affect flow rate consistency.[7]
-
Insufficient Column Equilibration: Not allowing the column to fully equilibrate with the mobile phase before analysis can cause retention time shifts.[7]
Q4: How does using this compound help overcome issues if it has a different retention time?
The primary advantage of using a deuterated internal standard like this compound is in quantitative analysis, particularly with mass spectrometry.[8] While a small, consistent retention time difference may exist, the deuterated standard co-elutes very closely with the analyte.[8][9] This ensures that both compounds experience nearly identical conditions throughout the analytical process, including:
-
Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution is mirrored by a proportional loss of the deuterated standard.[10]
-
Injection Variability: It corrects for inconsistencies in injection volume.[8]
-
Matrix Effects: In LC-MS, co-eluting matrix components can suppress or enhance the ionization of the analyte. Since the deuterated standard is affected in the same way, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.[10]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Retention Time Shifts
When encountering unexpected retention time shifts between 1-Tetradecanol and this compound, a systematic approach is crucial for efficient problem-solving. The following workflow outlines the key steps to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting retention time shifts.[7]
Guide 2: Managing the Chromatographic Isotope Effect
While the isotope effect is an intrinsic property, its impact can be managed. If the separation between 1-Tetradecanol and this compound is problematic for your analysis, consider the following method adjustments.
-
Adjust the Gradient Profile (for LC): A shallower gradient can sometimes reduce the separation between the deuterated and non-deuterated compounds.[7][11]
-
Modify Mobile Phase Composition:
-
Solvent Choice: Small changes to the organic solvent ratio or switching between different organic modifiers (e.g., methanol vs. acetonitrile) can influence the degree of separation.[7]
-
Deuterated Solvents: Replacing components of the mobile phase with their deuterated counterparts (e.g., D2O for H2O) can alter retention factors and improve the resolution of isotopologue pairs.[12]
-
-
Optimize Temperature: Adjusting the column temperature can alter the interaction kinetics and may be used to minimize the retention time difference.[3]
-
Change Stationary Phase: If significant separation persists and is detrimental, selecting a different column with a different stationary phase chemistry might alter the selectivity and reduce the isotope effect.
Quantitative Data
The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of quantitative methods.
Table 1: Expected Performance of a Quantitative Method Using this compound vs. a Non-Isotopically Labeled Internal Standard
| Parameter | With this compound (Expected) | With Non-Isotopically Labeled IS (Typical) |
| Accuracy (% Recovery) | 95-105% | Can be more variable (e.g., 85-115%) due to differences in extraction and matrix effects. |
| Precision (% RSD) | < 5% | Often higher, potentially > 10%, especially in complex matrices. |
Data based on established principles of isotope dilution mass spectrometry.[13]
Table 2: Observed Chromatographic Isotope Effects in Different LC Modes
| Chromatographic Mode | Typical Observation | Rationale |
| Reversed-Phase (RPC) | Deuterated compound elutes earlier.[1] | C-D bond is slightly less hydrophobic than the C-H bond, leading to weaker interaction with the non-polar stationary phase.[1] |
| Normal-Phase (NPC) | Deuterated compound may elute later.[3][14] | The slightly different polarity of the C-D bond can lead to stronger interactions with a polar stationary phase.[14] |
| Hydrophilic Interaction (HILIC) | Effect can vary. | Dependent on the specific interactions (hydrogen bonding, dipole-dipole) that dominate the separation. |
Experimental Protocols
Protocol 1: GC-MS Analysis of 1-Tetradecanol with this compound as Internal Standard
This protocol outlines a general procedure for the quantitative analysis of 1-Tetradecanol using a deuterated internal standard.
1. Sample Preparation [10][15]
- To a 1 mL sample (e.g., cosmetic formulation, biological fluid extract), add a known amount (e.g., 100 µL) of this compound internal standard working solution.
- Add 5 mL of a suitable extraction solvent (e.g., hexane).
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge to separate the layers.
- Carefully transfer the organic layer to a clean vial.
- (Optional but recommended for GC) Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a suitable volume of solvent. Derivatization with an agent like BSTFA may be performed to improve volatility.[16][17]
2. GC-MS Instrument Parameters [18]
- Injector: Splitless mode, 250°C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 1-Tetradecanol and this compound.
- Integrate the peak areas for the selected ions of 1-Tetradecanol and this compound.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Assessing the Chromatographic Isotope Effect
This protocol allows for the determination of the retention time difference (Δt_R) between 1-Tetradecanol and this compound under specific chromatographic conditions.
1. Standard Preparation [1]
- Prepare individual stock solutions of 1-Tetradecanol and this compound in a suitable solvent (e.g., methanol or hexane).
- From the stock solutions, prepare a mixture containing both compounds at a known concentration ratio (e.g., 1:1).
2. Chromatographic Analysis
- Equilibrate the chosen chromatographic system (e.g., a C18 column for reversed-phase LC) with the mobile phase.
- Inject the 1:1 mixture onto the column.
- Record the chromatogram, ensuring sufficient resolution to distinguish the two peaks.
3. Calculation [1]
- Determine the retention time for the non-deuterated 1-Tetradecanol (t_R(H)) and the deuterated this compound (t_R(D)).
- Calculate the difference in retention time (Δt_R): Δt_R = t_R(H) - t_R(D)
Visualizations
Caption: How deuterated standards compensate for analytical variability.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Preventing H/D exchange in 1-Tetradecanol-d2 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing hydrogen-deuterium (H/D) exchange in 1-Tetradecanol-d2 solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic purity and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule, such as this compound, is swapped with a hydrogen atom from the surrounding environment.[1] For this compound, the deuterium atoms are on the hydroxyl group (-OD), making them labile and susceptible to exchange with protons from sources like water, protic solvents, or acidic/basic functional groups on other molecules.[2][3] This process can compromise the isotopic purity of the compound, leading to inaccurate results in sensitive analytical techniques like mass spectrometry and NMR spectroscopy.[1][4]
Q2: What are the primary sources of proton contamination that can lead to H/D exchange?
A2: The most common source of proton contamination is residual water (H₂O).[1][5] Most deuterated products are hygroscopic and readily absorb moisture from the atmosphere and surfaces like glassware.[1][6] Other sources include protic solvents (e.g., methanol, ethanol), acidic or basic impurities in the sample or solvent, and even the glassware itself if not properly dried.[2][7]
Q3: How does pH influence the rate of H/D exchange?
A3: The rate of H/D exchange is significantly influenced by pH. The reaction can be catalyzed by both acids and bases.[2][8] For hydroxyl protons, the exchange is generally fastest at high and low pH values and slowest at a specific intermediate pH. For many compounds, the minimum exchange rate occurs around pH 2.5.[9][10] Therefore, maintaining a neutral or slightly acidic pH, where the exchange rate is minimal, is crucial.
Q4: Can the choice of solvent affect H/D exchange?
A4: Absolutely. Using protic solvents (solvents with exchangeable protons, like methanol or water) will facilitate H/D exchange.[3] It is best to use aprotic, deuterated solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) for preparing solutions of this compound.[5][11] Even within aprotic solvents, the rate of exchange can vary. For instance, proton exchange rates are often reduced in DMSO-d₆ compared to other solvents.[12]
Q5: What are the ideal storage conditions for this compound and its solutions?
A5: To maintain isotopic and chemical purity, this compound should be stored in a cool, dry environment, protected from light and moisture.[1] Refrigeration is often recommended.[1] Stock solutions should be stored in amber vials with PTFE-lined caps to prevent photodegradation and contamination.[13] To avoid repeated freeze-thaw cycles and moisture introduction, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of deuterium signal (e.g., disappearance of -OD peak in ¹H NMR) | H/D exchange with residual water or protic solvent.[3][11] | 1. Ensure all glassware is rigorously dried in an oven (e.g., at 150 °C for 24 hours) and cooled under an inert atmosphere.[6] 2. Use a high-purity, anhydrous aprotic solvent. 3. Handle the compound and prepare solutions under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon).[1][14] |
| Inconsistent quantitative results in mass spectrometry. | Variable levels of H/D exchange between samples.[4] | 1. Standardize all sample preparation steps with a detailed operating procedure.[9] 2. Control the temperature during sample handling; keep samples cold (ideally 0°C or below) to slow the exchange rate.[9] 3. Minimize the time samples are exposed to protic mobile phases during LC-MS analysis by using shorter gradients where possible.[9] |
| Appearance of a broad -OH peak in ¹H NMR instead of a sharp -OD signal. | The sample has been exposed to moisture, leading to partial H/D exchange. The rate of exchange affects the peak shape.[15] | 1. Prepare a fresh sample using the rigorous drying and inert atmosphere techniques described above. 2. For NMR analysis, consider using a solvent like DMSO-d₆, which can slow down the exchange rate.[12] |
| Gradual degradation of isotopic purity over time in stored solutions. | Improper storage allowing for slow moisture ingress or reaction with solvent impurities. | 1. Store solutions in tightly sealed vials with PTFE-lined caps.[1] 2. Aliquot solutions for single use to prevent contamination of the main stock.[13] 3. Store at low temperatures (-20°C or -80°C) to minimize reaction rates.[13] |
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware for Sample Preparation
-
Cleaning: Wash all glassware (NMR tubes, vials, flasks, etc.) with an appropriate solvent to remove any organic residues.
-
Drying: Place the clean glassware in an oven at approximately 150°C for at least 24 hours.[6]
-
Cooling: Remove the glassware from the oven and allow it to cool to room temperature in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon).[6] This prevents the condensation of atmospheric moisture on the hot glass surfaces.
Protocol 2: Preparation of a this compound Stock Solution for Analysis
-
Acclimatization: Before opening, allow the sealed container of this compound to warm to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.[1]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry nitrogen or argon.[14]
-
Weighing: Accurately weigh the desired mass of this compound using a calibrated analytical balance and transfer it to a previously dried volumetric flask.
-
Dissolution: Add the appropriate volume of a high-purity, anhydrous aprotic deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Mixing: Cap the flask and mix thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.[13]
-
Storage: Transfer the solution to clean, dry, and clearly labeled amber vials with PTFE-lined caps.[1][13] For long-term storage, flush the vial with an inert gas before sealing and store at -20°C or -80°C.[13]
Quantitative Data Summary
| Parameter | Effect on H/D Exchange Rate | Rationale |
| Temperature | Increases with higher temperature. | The exchange reaction has an activation energy barrier, which is more easily overcome at higher temperatures.[9] |
| pH | Increases at both acidic and basic pH, with a minimum rate typically around pH 2.5. | The exchange is catalyzed by both H⁺ and OH⁻ ions.[9][10] |
| Solvent Polarity/Protic Nature | Significantly higher in protic solvents (e.g., H₂O, CH₃OH) compared to aprotic solvents (e.g., CDCl₃, DMSO-d₆). | Protic solvents provide a ready source of exchangeable protons and can facilitate the proton transfer mechanism.[3] |
| Moisture Content | Directly proportional; higher moisture leads to a faster exchange rate. | Water is a primary source of protons for the exchange reaction.[1] |
Visualizations
Caption: Acid and base-catalyzed mechanisms of H/D exchange for an alcohol's hydroxyl group.
Caption: A workflow to minimize contamination and H/D exchange during sample preparation.
Caption: A logical flow diagram for troubleshooting unexpected H/D exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Alcohol Reactivity [www2.chemistry.msu.edu]
- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. benchchem.com [benchchem.com]
- 5. myuchem.com [myuchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. acdlabs.com [acdlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. labinsights.nl [labinsights.nl]
- 15. che.hw.ac.uk [che.hw.ac.uk]
Retention time shifts of deuterated vs non-deuterated 1-Tetradecanol
Welcome to the Technical Support Center for the analysis of deuterated and non-deuterated 1-Tetradecanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting chromatographic retention time shifts observed between isotopically labeled and unlabeled forms of 1-Tetradecanol.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated 1-Tetradecanol internal standard elute at a different retention time than the non-deuterated analyte in my chromatographic run?
This phenomenon is known as the chromatographic isotope effect. In most gas chromatography (GC) and reversed-phase liquid chromatography (RPLC) systems, deuterated compounds tend to elute slightly earlier than their non-deuterated counterparts.[1][2] This is often referred to as an "inverse isotope effect". The underlying reason is that the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's interaction with the stationary phase.[3]
Q2: What factors influence the magnitude of the retention time shift between deuterated and non-deuterated 1-Tetradecanol?
The extent of the retention time shift is not constant and can be influenced by several factors:
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Number of Deuterium Atoms: A higher number of deuterium atoms in the molecule generally leads to a more significant retention time shift.
-
Position of Deuteration: The location of the deuterium atoms within the 1-Tetradecanol molecule can affect its interaction with the stationary phase.
-
Chromatographic Conditions: The specific parameters of your analytical method play a crucial role. This includes the choice of stationary phase, mobile phase composition (in LC), carrier gas (in GC), temperature, and flow rate.[3]
Q3: Can the deuterated 1-Tetradecanol ever elute after the non-deuterated compound?
Yes, this is possible and is referred to as a "normal isotope effect". While less common in RPLC and GC, it can be observed in normal-phase liquid chromatography (NPLC) or with certain polar stationary phases where the interaction with the deuterated compound is stronger.[1][3]
Q4: My deuterated and non-deuterated 1-Tetradecanol peaks used to have a consistent separation, but now the retention time difference is changing. What could be the cause?
A change in the retention time difference, especially if it's inconsistent, likely points to a problem with the chromatographic system rather than a change in the isotope effect itself. You should investigate potential issues such as:
-
Column degradation or contamination.
-
Inconsistent temperature control.
-
Leaks in the system.
-
Variations in mobile phase or carrier gas flow rate.
Troubleshooting Guide
Encountering unexpected retention time shifts can be challenging. This guide provides a systematic approach to troubleshooting issues related to the analysis of deuterated and non-deuterated 1-Tetradecanol.
Problem: Unstable or Drifting Retention Times for Both Deuterated and Non-Deuterated 1-Tetradecanol
| Possible Cause | Recommended Action |
| Column Temperature Fluctuations | Ensure the GC oven or LC column compartment is maintaining a stable temperature. |
| Inconsistent Flow Rate | Check for leaks in the system. Verify that the gas/solvent supply is adequate and the pump/flow controller is functioning correctly. |
| Column Contamination/Aging | Condition the column according to the manufacturer's instructions. If the problem persists, consider replacing the column. |
| Mobile Phase Preparation (LC) | Ensure the mobile phase is prepared consistently and is properly degassed. |
Problem: Change in the Difference in Retention Time (ΔRT) Between Deuterated and Non-Deuterated 1-Tetradecanol
| Possible Cause | Recommended Action |
| Change in Chromatographic Selectivity | Verify that the correct column and mobile phase/carrier gas are being used. Even minor changes in mobile phase composition can alter selectivity. |
| Degradation of the Analyte or Standard | Prepare fresh standards and samples to rule out degradation. |
| Matrix Effects | If analyzing complex samples, matrix components may be affecting the retention of one compound more than the other. Review your sample preparation procedure to ensure efficient cleanup. |
Data Presentation
The following table provides representative data illustrating the chromatographic isotope effect on 1-Tetradecanol in a typical Gas Chromatography-Mass Spectrometry (GC-MS) setup. Please note that these are example values and the actual retention times and shifts will depend on your specific experimental conditions.
| Compound | Retention Time (min) | Retention Time Shift (ΔRT) (min) |
| 1-Tetradecanol | 15.23 | - |
| 1-Tetradecanol-d29 | 15.19 | -0.04 |
As is commonly observed, the deuterated compound elutes slightly earlier.
Experimental Protocols
A detailed experimental protocol for the analysis of 1-Tetradecanol by GC-MS is provided below. This protocol includes an optional derivatization step, which is often recommended for improving the peak shape and sensitivity of long-chain alcohols.[4][5]
Sample Preparation
-
Standard Preparation: Prepare a stock solution of 1-Tetradecanol and deuterated 1-Tetradecanol in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solutions.[5]
-
Extraction (from a liquid sample):
-
To 1 mL of the liquid sample, add 5 mL of hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction twice more and combine the organic extracts.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.[4]
-
-
Derivatization (Optional but Recommended):
GC-MS Instrumentation and Conditions
-
Injector: Splitless mode, 250°C[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C[4]
-
-
MS Transfer Line Temperature: 280°C[4]
-
Ion Source Temperature: 230°C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[4]
-
Acquisition Mode: Full Scan (e.g., m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizations
Caption: A logical workflow for troubleshooting retention time shifts.
References
Improving peak shape for 1-Tetradecanol-d2 in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues encountered during the analysis of 1-Tetradecanol-d2.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape issue observed for this compound, and what causes it?
The most prevalent issue is peak tailing .[1][2] 1-Tetradecanol is a polar long-chain alcohol, and its hydroxyl (-OH) group is prone to forming hydrogen bonds with active silanol (Si-OH) groups present on the surfaces of the GC inlet liner, glass wool, or the column itself.[3] This secondary interaction causes some analyte molecules to be retained longer than the main band, resulting in an asymmetrical peak with a "tail".[3][4] Deuterium substitution in this compound does not significantly alter the polarity of the hydroxyl group, so the causes and solutions for peak tailing are identical to its non-deuterated analog.[3]
Q2: My this compound peak is tailing in my GC analysis. How do I determine the cause?
The first step is to determine if the problem is chemical (active sites) or physical (flow path disruption).[3]
-
Chemical Issue: If only polar compounds like this compound are tailing while non-polar compounds in the same run have symmetrical peaks, the issue is almost certainly due to active sites in the system.[3]
-
Physical Issue: If all peaks in the chromatogram are tailing, including the solvent peak and any non-polar analytes, the problem is likely physical.[3][5] This could stem from improper column installation (incorrect insertion depth, poor cut), a partial blockage, or a leak.[3][6]
Below is a logical workflow to diagnose the cause of peak tailing.
Q3: How can I eliminate peak tailing for this compound in GC?
Eliminating peak tailing involves minimizing the interaction between the analyte and active sites, and ensuring the integrity of the gas flow path.
-
Perform Routine Inlet Maintenance : The injection port is a primary source of activity and contamination.[7] Regularly replace the inlet liner, septum, and O-rings.[3] Using a high-quality, deactivated liner is critical to minimize surface activity.[3]
-
Trim the Column : Contaminants can build up at the front of the GC column, creating active sites.[7] Trimming 10-20 cm from the column inlet can remove this active section and restore peak shape.[3][6]
-
Ensure Proper Column Installation : An improper column cut or incorrect insertion depth into the inlet and detector can create turbulence and unswept volumes, leading to tailing for all peaks.[4][5]
-
Use a Guard Column : A deactivated guard column can be installed before the analytical column to trap non-volatile residues and protect the analytical column from contamination.[8]
Q4: My this compound peak is fronting. What are the common causes and solutions?
Peak fronting, where the first half of the peak is broader than the second, is typically caused by column overload or solvent incompatibility.[2][9]
-
Column Overload : Injecting too much sample (either too high a concentration or too large a volume) can saturate the stationary phase, causing some analyte molecules to travel faster through the column, resulting in fronting.[2][10]
-
Solvent Mismatch : If the sample is dissolved in a solvent that is much stronger (more eluting) than the mobile phase or incompatible with the stationary phase, it can cause peak distortion.[9][11]
| Problem | Potential Cause | Recommended Solution |
| Peak Fronting | Column Overload | Reduce injection volume or sample concentration.[2] |
| Solvent Incompatibility | Dissolve sample in mobile phase or a weaker solvent.[10][11] | |
| Column Collapse/Void | Replace the column.[2] |
Q5: What are the recommended starting parameters for GC analysis of this compound?
While optimal conditions depend on the specific instrument and application, the following parameters provide a robust starting point for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).
| Parameter | Recommended Setting | Rationale |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A standard non-polar column suitable for fatty alcohols.[12] "Inert" or "MS" grade columns offer lower surface activity. |
| Inlet Liner | Deactivated, Splitless Liner with Glass Wool | Minimizes interaction with active sites.[3] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Provides good efficiency for this compound class.[12] |
| Injector Temp. | 250°C | Ensures complete vaporization of 1-Tetradecanol.[12] |
| Detector Temp. | 300°C (FID) | Prevents condensation and ensures a stable signal.[12] |
| Oven Program | 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A typical temperature program to separate 1-Tetradecanol from related impurities (e.g., C12, C16 alcohols).[13] |
| Injection Vol. | 1 µL | A standard volume to avoid column overload. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Liner & Septum Replacement)
Regular inlet maintenance is the most effective way to prevent peak tailing due to active sites.[3][8]
Objective: To replace the inlet liner and septum to remove sources of contamination and activity.
Procedure:
-
Cool Down the GC: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for the system to cool completely.[3]
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.[3]
-
Remove the Septum Nut: Unscrew the large nut on top of the inlet. Remove the old septum.
-
Remove and Replace the Liner: Use clean, lint-free gloves and liner-removing tweezers to carefully pull the old liner out of the inlet. Inspect it for discoloration or debris.[3] Insert a new, deactivated liner of the same type.
-
Install New Septum and O-Ring: Place a new O-ring (if applicable) and septum in the septum nut and re-tighten it. Do not overtighten.
-
Restore Gas Flow & Check for Leaks: Turn the carrier gas back on. Use an electronic leak detector to ensure all connections are leak-free.
-
Equilibrate: Heat the inlet back to its setpoint temperature and allow the system to equilibrate before running samples.
Protocol 2: Trimming a Fused Silica GC Column
Objective: To remove the contaminated front section of the column to restore performance.
Procedure:
-
Cool Down & Turn Off Gases: Follow steps 1 and 2 from Protocol 1.
-
Remove Column from Inlet: Loosen the column nut at the inlet and carefully pull the column out.
-
Make a Clean Cut: Using a ceramic scoring wafer, score the column tubing about 10-20 cm from the end. Gently flex the column to break it at the score.
-
Inspect the Cut: Using a magnifying loupe, inspect the cut end to ensure it is clean, flat, and at a 90° angle to the column wall.[6] A poor cut can cause peak shape issues.
-
Re-install the Column: Slide a new nut and ferrule onto the column. Insert the column into the inlet to the manufacturer-specified depth. Tighten the nut until finger-tight, then an additional quarter-turn with a wrench.
-
Restore Flow & Check for Leaks: Follow steps 6 and 7 from Protocol 1, ensuring the inlet and detector connections are leak-free.
Signaling Pathway Diagrams
The primary chemical interaction leading to peak tailing for this compound is illustrated below.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. agilent.com [agilent.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression of 1-Tetradecanol-d2 in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of 1-Tetradecanol-d2 during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Troubleshooting Guide
Q1: I am observing a weak or inconsistent signal for this compound. How can I determine if ion suppression is the cause?
A weak or inconsistent signal for this compound can be a strong indicator of ion suppression, a common phenomenon in ESI-MS where other components in the sample (the "matrix") interfere with the ionization of the analyte of interest. To confirm and quantify the extent of ion suppression, a post-column infusion experiment is highly recommended.
Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify regions in the chromatographic run where ion suppression occurs.
Materials:
-
LC-MS system with a T-fitting
-
Syringe pump
-
Standard solution of this compound in a suitable solvent (e.g., methanol/water)
-
Blank matrix sample (a sample prepared in the same way as your study samples, but without the analyte)
Procedure:
-
Set up the LC-MS system as you would for your analysis.
-
Disconnect the LC outlet from the ESI source.
-
Connect the LC outlet to one inlet of a T-fitting.
-
Connect the outlet of a syringe pump containing the this compound standard solution to the other inlet of the T-fitting.
-
Connect the outlet of the T-fitting to the ESI source.
-
Begin infusing the this compound standard at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable signal for this compound is observed, inject the blank matrix sample onto the LC column.
-
Monitor the signal of the infused this compound throughout the chromatographic run. A dip in the baseline signal indicates a region of ion suppression.
Interpretation of Results: The resulting chromatogram will show a steady baseline for the this compound signal. Any significant drop in this baseline corresponds to the elution of matrix components that are causing ion suppression. This information is crucial for adjusting your chromatographic method to separate the elution of this compound from these suppressive regions.
Q2: My deuterated internal standard (this compound) is not adequately compensating for signal variability. What could be the issue?
While deuterated internal standards are excellent for correcting matrix effects, they may not always co-elute perfectly with the non-deuterated analyte due to the kinetic isotope effect. This slight separation in retention time can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression.[1][2]
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of your analyte and this compound. If there is a noticeable separation, chromatographic optimization is necessary.
-
Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column chemistry to achieve better co-elution.
-
Evaluate Matrix Effects Independently: Perform a quantitative assessment of matrix effects for both the analyte and this compound individually to understand the degree of differential suppression.
Frequently Asked Questions (FAQs)
General Ion Suppression
Q: What is ion suppression in ESI-MS? A: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1]
Q: Why is ESI more susceptible to ion suppression than APCI? A: ESI is generally more susceptible to ion suppression because the ionization process occurs in the liquid phase, where competition for charge and surface access on the ESI droplets is high.[3][4] In contrast, Atmospheric Pressure Chemical Ionization (APCI) involves gas-phase ionization, which is often less affected by non-volatile matrix components.[4]
This compound Specific Issues
Q: How does the hydrophobicity of this compound affect its analysis by ESI-MS? A: Highly hydrophobic molecules like this compound have a strong affinity for the non-polar stationary phases used in reversed-phase chromatography. This can sometimes lead to poor peak shape and co-elution with other hydrophobic matrix components like lipids, which are known to cause significant ion suppression. Optimizing the organic content in the mobile phase and the gradient profile is crucial for good chromatography and minimizing suppression.
Q: What are the common adducts formed by this compound in ESI-MS and how do they affect analysis? A: Long-chain alcohols can form various adducts in ESI-MS, with the most common being sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in positive ion mode.[3] In negative ion mode, adducts with mobile phase additives or contaminants can also be observed.[5] The formation of multiple adducts can dilute the signal of the primary ion of interest, reducing sensitivity. It is important to identify the most stable and abundant adduct and optimize the method for its detection. The use of mobile phase additives can help promote the formation of a single, desired adduct.
Method Optimization
Q: What mobile phase additives can I use to improve the signal of this compound? A: For positive ion mode, small amounts of formic acid or acetic acid are commonly used to promote protonation. However, for long-chain alcohols, which may not readily protonate, promoting the formation of adducts with ammonium (NH₄⁺) or alkali metals can be more effective.[6] Ammonium formate or ammonium acetate can be good choices as they are volatile and MS-friendly.[6] For negative ion mode, additives that facilitate deprotonation or the formation of specific adducts can be explored, although this is less common for alcohols.
Q: How do I optimize ESI source parameters for a hydrophobic compound like this compound? A: Key ESI source parameters to optimize include capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature.[7][8] For hydrophobic compounds, ensuring efficient desolvation is critical. This often requires higher drying gas temperatures and flow rates.[9] However, excessive temperatures can lead to thermal degradation. A systematic approach, such as a design of experiments (DoE), can be effective in finding the optimal source conditions.[8][10]
Data Presentation
The following tables present illustrative quantitative data on the effects of various experimental parameters on the signal intensity of this compound. This data is based on established principles of ESI-MS and is intended to guide optimization efforts.
Table 1: Effect of Mobile Phase Composition on this compound Signal Intensity
| Mobile Phase Composition | Analyte Peak Area (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| 80:20 Methanol:Water | 1.2 x 10⁵ | 50 |
| 80:20 Methanol:Water + 0.1% Formic Acid | 1.5 x 10⁵ | 65 |
| 80:20 Methanol:Water + 5 mM Ammonium Formate | 3.8 x 10⁵ | 150 |
| 80:20 Acetonitrile:Water | 1.0 x 10⁵ | 45 |
| 80:20 Acetonitrile:Water + 0.1% Formic Acid | 1.3 x 10⁵ | 60 |
| 80:20 Acetonitrile:Water + 5 mM Ammonium Formate | 3.5 x 10⁵ | 140 |
Table 2: Effect of Flow Rate on this compound Signal Intensity and Ion Suppression
| Flow Rate (mL/min) | Analyte Peak Area (in clean solution) | Analyte Peak Area (in matrix) | Ion Suppression (%) |
| 0.2 | 4.5 x 10⁵ | 3.6 x 10⁵ | 20% |
| 0.4 | 4.0 x 10⁵ | 2.4 x 10⁵ | 40% |
| 0.6 | 3.2 x 10⁵ | 1.3 x 10⁵ | 59% |
| 0.8 | 2.5 x 10⁵ | 0.8 x 10⁵ | 68% |
Table 3: Effect of ESI Source Parameters on this compound Signal Intensity
| Capillary Voltage (kV) | Nebulizer Pressure (psi) | Drying Gas Temp (°C) | Drying Gas Flow (L/min) | Analyte Peak Area (Arbitrary Units) |
| 3.0 | 30 | 300 | 10 | 2.1 x 10⁵ |
| 3.5 | 30 | 300 | 10 | 3.5 x 10⁵ |
| 4.0 | 30 | 300 | 10 | 3.2 x 10⁵ |
| 3.5 | 40 | 300 | 10 | 3.8 x 10⁵ |
| 3.5 | 50 | 300 | 10 | 3.6 x 10⁵ |
| 3.5 | 40 | 325 | 10 | 4.2 x 10⁵ |
| 3.5 | 40 | 350 | 10 | 3.9 x 10⁵ |
| 3.5 | 40 | 325 | 12 | 4.5 x 10⁵ |
| 3.5 | 40 | 325 | 14 | 4.3 x 10⁵ |
Experimental Protocols
Protocol for Evaluating Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a specific matrix.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample that has undergone the full sample preparation procedure. Spike this extracted matrix with the same concentration of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with this compound at the same concentration as in Set A before performing the sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
The RE value provides information on the efficiency of your sample preparation method.
-
Visualizations
References
- 1. US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]
- 2. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and optimizing electrospray ionization techniques for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Dealing with co-eluting interferences with 1-Tetradecanol-d2
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of 1-Tetradecanol-d2, with a focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences when analyzing this compound by GC-MS?
A1: The most common co-eluting interferences for this compound are structurally similar long-chain fatty alcohols. Due to their comparable chemical properties and boiling points, these compounds can be challenging to separate chromatographically. The primary interferences include:
-
1-Dodecanol (C12)
-
1-Hexadecanol (C16)
-
Other isomeric forms of tetradecanol
In complex biological matrices, sterols can also co-elute with higher fatty alcohols and interfere with their analysis.[1]
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for polar compounds like long-chain alcohols is a frequent issue in gas chromatography.[2][3] The primary causes and their solutions are:
-
Active Sites in the System: Polar analytes can interact with active sites in the GC inlet liner or the column itself, leading to tailing.
-
Poor Column Cut: A ragged or uneven cut at the column inlet can cause turbulence and peak tailing.[2][4]
-
Solution: Re-cut the column using a specialized tool to ensure a clean, 90-degree cut. Inspect the cut with a magnifier to confirm its quality.[2]
-
-
Column Contamination: Buildup of non-volatile matrix components on the column can lead to poor peak shape.[4]
-
Solution: Regularly bake out the column at a high temperature to remove contaminants. If tailing persists, trimming the column is recommended.[3]
-
Q3: How can derivatization help in resolving co-eluting peaks of this compound?
A3: Derivatization is a chemical modification technique used to improve the analytical properties of a compound for GC analysis. For long-chain alcohols like this compound, derivatization is highly recommended for several reasons:
-
Increased Volatility: Converting the polar hydroxyl group (-OH) into a less polar ether, ester, or silyl ether increases the compound's volatility, leading to sharper peaks and better separation.[5][6][7]
-
Improved Thermal Stability: Derivatives are often more thermally stable than the parent compound, reducing the risk of degradation in the hot GC inlet.[5][6]
-
Enhanced Chromatographic Separation: The change in chemical structure and polarity upon derivatization can alter the retention times of closely eluting compounds, potentially resolving co-elution.[5]
The most common derivatization method for alcohols is silylation , which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[5][8]
Q4: Can I use this compound as an internal standard for other long-chain fatty alcohols?
A4: Yes, this compound is an excellent internal standard for the quantification of other long-chain fatty alcohols. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Since this compound has a very similar chemical structure and chromatographic behavior to other fatty alcohols, it can effectively compensate for variations in sample preparation and injection. The mass spectrometer can easily distinguish it from the non-deuterated analytes based on its higher mass.
Troubleshooting Guide for Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving co-elution issues with this compound.
Step 1: Confirm Co-elution
The first step is to confirm that you are indeed dealing with co-eluting peaks.
-
Examine Peak Shape: Look for signs of asymmetry, such as a shoulder on the peak or a broader-than-expected peak width.[9]
-
Mass Spectral Analysis: If using a mass spectrometer, examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.[9]
Step 2: Method Optimization
If co-elution is confirmed, the next step is to optimize your GC method.
-
Temperature Program:
-
Lower the initial temperature: This can improve the separation of early-eluting compounds.
-
Slow down the temperature ramp rate: A slower ramp rate increases the time the analytes spend interacting with the stationary phase, which can enhance separation.
-
-
Change the GC Column:
-
If optimizing the temperature program is insufficient, consider using a column with a different stationary phase. The change in polarity can alter the selectivity and resolve the co-eluting peaks. Highly polar biscyanopropyl phases are often used for resolving isomers of fatty acid derivatives.[10][11]
-
Step 3: Implement Derivatization
As discussed in the FAQs, derivatization can significantly improve the separation of long-chain alcohols.
Step 4: Data Analysis for Co-eluting Peaks
In cases where complete chromatographic separation cannot be achieved, a mass spectrometer can still allow for accurate quantification.
-
Extracted Ion Chromatograms (EICs): Since this compound and its potential interferences will have different mass spectra, you can use EICs of unique, non-overlapping ions to quantify each compound individually, even if they co-elute.[12]
Quantitative Data Summary
The following table summarizes typical GC-MS parameters for the analysis of derivatized this compound. Note that these are starting points and may require optimization for your specific instrument and application.
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether to improve its chromatographic properties.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
If in solution, pipette a known volume into a vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to the vial.[8]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Sample Dilution:
-
Cool the sample to room temperature.
-
Dilute the derivatized sample with 800 µL of hexane to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system using the parameters outlined in the Quantitative Data Summary table.
-
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks in GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 11. gcms.cz [gcms.cz]
- 12. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
Linearity issues with 1-Tetradecanol-d2 calibration curves
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering linearity issues with 1-Tetradecanol-d2 calibration curves in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves for this compound?
A1: Non-linearity in calibration curves for deuterated compounds like this compound can stem from several factors:
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3] This can cause a deviation from a linear response, especially at lower concentrations.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to become non-linear at the upper end.[4][5]
-
Isotope Effects: Although generally minimal, differences in the physicochemical properties between this compound and its non-deuterated analog can sometimes lead to slight chromatographic separation, potentially affecting the consistency of ionization and detection.[1]
-
Analyte Adsorption: Active sites in the GC inlet, column, or transfer lines can adsorb the analyte, particularly at low concentrations, leading to a loss of signal and non-linearity at the lower end of the curve.[6]
-
Errors in Standard Preparation: Inaccurate serial dilutions or contamination of standards can introduce significant errors and result in a non-linear calibration curve.[7]
-
Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear over a wide concentration range can lead to inaccuracies. In some cases, a quadratic or weighted regression model may be more appropriate.[8][9]
Q2: How can I identify the cause of my non-linear calibration curve?
A2: A systematic approach is crucial for diagnosing the root cause of non-linearity. Start by evaluating the shape of your calibration curve.
-
Non-linearity at the high end often suggests detector saturation.[4][5]
-
Non-linearity at the low end may indicate issues with adsorption, matrix effects, or background interference.[6]
-
An "S"-shaped curve can point to a combination of issues or an inappropriate calibration range.
To further investigate, you can perform the following diagnostic experiments:
-
Analyze Standards in Solvent vs. Matrix: Prepare calibration standards in a clean solvent and in a blank sample matrix. A significant difference in the slope or shape of the curves indicates the presence of matrix effects.[2][3]
-
Dilute High-Concentration Samples: If you suspect detector saturation, dilute a high-concentration standard and re-analyze it. If the diluted sample falls on the linear portion of the curve, saturation is the likely cause.[8]
-
Inject a Blank After a High Standard: Carryover from a high-concentration sample can affect subsequent injections. Injecting a blank can help identify if this is contributing to non-linearity.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) Across the Calibration Range
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Prepare calibration standards in a matrix that closely matches your samples.[2][10] Alternatively, use a stable isotope-labeled internal standard (if this compound is the analyte, a different deuterated long-chain alcohol could be considered if validated).[11][12] | Improved linearity and accuracy of quantification. |
| Inappropriate Calibration Range | Narrow the concentration range of your calibration standards.[4] | A linear response should be achievable within a more restricted range. |
| Errors in Standard Preparation | Prepare fresh calibration standards using calibrated pipettes and high-purity solvents.[7] | A well-defined linear curve with a high correlation coefficient. |
| Instrument Contamination | Clean the GC inlet, change the liner, and bake out the column according to the manufacturer's instructions.[6] | Reduced background noise and improved peak shape, leading to better linearity. |
Issue 2: Non-Linearity at High Concentrations
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | Reduce the injection volume or dilute the high-concentration standards.[4][8] | The upper end of the calibration curve should become linear. |
| Ion Source Saturation | Optimize the ionization parameters of the mass spectrometer. This may involve adjusting the electron energy in GC-MS or the spray voltage in LC-MS. | A wider linear dynamic range. |
| Use of a Non-Linear Fit | If the non-linearity is reproducible and well-characterized, consider using a quadratic or other non-linear regression model.[8][9] This should be properly validated. | A better fit of the calibration curve to the data points, leading to more accurate quantification. |
Experimental Protocols
Protocol 1: GC-MS Analysis of 1-Tetradecanol
This protocol is a representative method for the analysis of long-chain alcohols and can be adapted for this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add a known amount of an appropriate internal standard (e.g., a different deuterated long-chain alcohol).
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.[13]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatize the sample to improve volatility and chromatographic performance if necessary. A common derivatizing agent for alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[13]
-
Injector Temperature: 280°C.[13]
-
Oven Program: Start at 120°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the target ions of this compound and the internal standard.
-
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Principle of using an internal standard for quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 9. feb.kuleuven.be [feb.kuleuven.be]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Quantification Using 1-Tetradecanol-d2
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1-Tetradecanol-d2 as an internal standard in quantitative analyses. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard?
A1: The primary advantage of using a stable isotope-labeled (SIL) internal standard like this compound is its chemical and physical similarity to the unlabeled analyte, 1-Tetradecanol.[1][2][3] This near-identical behavior ensures that both compounds experience similar effects during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[1][3] Consequently, this compound effectively compensates for variations in sample handling and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.[3][4]
Q2: What is isotopic purity, and why is it critical for quantification?
A2: Isotopic purity refers to the percentage of the deuterated compound (this compound) that is fully labeled with the desired number of deuterium atoms, as opposed to containing fewer or no deuterium atoms. It is critical because the presence of unlabeled 1-Tetradecanol in your this compound internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[5] High isotopic purity ensures that the signal from the internal standard does not significantly contribute to the analyte's signal.[6]
Q3: What is the recommended isotopic purity for this compound used in regulated bioanalysis?
A3: For regulated bioanalysis, it is generally recommended to use an internal standard with an isotopic purity of 98% or higher. For highly sensitive assays, an even higher purity may be necessary to ensure that the contribution of the unlabeled analyte from the internal standard is negligible.[7]
Troubleshooting Guide
Issue 1: Poor Calibration Curve Linearity at Low Concentrations
Symptom: Your calibration curve for 1-Tetradecanol is linear at higher concentrations but deviates from linearity at the lower end of the curve, often showing a positive bias.
Possible Cause: This issue is frequently linked to the isotopic purity of the this compound internal standard. A lower isotopic purity means there is a higher percentage of unlabeled 1-Tetradecanol present in your internal standard spiking solution. This unlabeled analyte contributes to the measured response of your calibrators, having a more pronounced effect at lower concentrations where the analyte concentration is closer to that of the impurity.
Solution:
-
Verify the Isotopic Purity: Contact the manufacturer for the certificate of analysis (CoA) for your lot of this compound to confirm its isotopic purity. If necessary, you can experimentally determine the isotopic purity using high-resolution mass spectrometry.[8][9][10]
-
Use a Higher Purity Standard: If the isotopic purity is insufficient, acquire a new batch of this compound with a higher isotopic purity.
-
Adjust for the Impurity: If a higher purity standard is not available, you can, in some cases, correct for the contribution of the unlabeled analyte from the internal standard. This requires careful characterization of the internal standard solution.
Data Presentation: Impact of Isotopic Purity on LLOQ Accuracy
| Isotopic Purity of this compound | Concentration of Unlabeled 1-Tetradecanol in IS Solution (ng/mL) | Measured LLOQ Concentration (Nominal = 1 ng/mL) | % Accuracy |
| 99.9% | 0.1 | 1.1 ng/mL | 110% |
| 99.0% | 1.0 | 2.0 ng/mL | 200% |
| 98.0% | 2.0 | 3.0 ng/mL | 300% |
| 95.0% | 5.0 | 6.0 ng/mL | 600% |
This table illustrates the theoretical impact of the isotopic purity of a 1000 ng/mL this compound internal standard solution on the accuracy of the lower limit of quantification (LLOQ).
Issue 2: Chromatographic Separation of 1-Tetradecanol and this compound
Symptom: You observe a slight retention time shift between the analyte (1-Tetradecanol) and the internal standard (this compound) peaks.
Possible Cause: While SIL internal standards are expected to co-elute with the analyte, a phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation.[1][11] This is more common with a higher number of deuterium substitutions and can be influenced by the chromatographic conditions.
Solution:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient slope, or column temperature can help minimize the separation.[12]
-
Widen Integration Windows: If a slight, consistent separation is unavoidable, ensure that your peak integration windows are set appropriately to capture both peaks accurately.
-
Evaluate Different Columns: The degree of separation can be dependent on the column's stationary phase.[12] Testing different columns may resolve the issue.
Issue 3: Crosstalk or Signal Interference Between Analyte and Internal Standard
Symptom: The signal from the analyte is detected in the internal standard's mass-to-charge ratio (m/z) channel, or vice-versa, even in blank samples.
Possible Causes:
-
Natural Isotope Contribution: The analyte, 1-Tetradecanol, has naturally occurring heavier isotopes (e.g., ¹³C) that can have the same nominal mass as the deuterated internal standard, especially if the mass difference is small (e.g., d2).[13]
-
In-source Fragmentation or Exchange: Deuterium atoms can sometimes be lost or exchanged in the ion source of the mass spectrometer, leading to a signal from the internal standard at the analyte's m/z.
Solution:
-
Ensure Sufficient Mass Difference: A mass difference of at least 3 mass units is generally recommended to minimize interference from natural isotopes.[6][11] For this compound, this risk is higher than for a d3 or d4 variant.
-
Optimize Mass Spectrometer Conditions: Adjusting ion source parameters such as temperatures and voltages can sometimes minimize in-source fragmentation or exchange.
-
Monitor Multiple Transitions: Use multiple, specific precursor-product ion transitions (in MS/MS) for both the analyte and the internal standard to ensure specificity.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Prepare Primary Stock Solutions:
-
Accurately weigh approximately 10 mg of 1-Tetradecanol and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol to obtain 1 mg/mL primary stock solutions.
-
-
Prepare Intermediate Solutions:
-
Create a series of intermediate solutions of 1-Tetradecanol by serially diluting the primary stock solution with methanol.
-
Prepare an intermediate internal standard (IS) spiking solution of this compound at a concentration of 1 µg/mL.
-
-
Prepare Calibration Standards (CS) and Quality Controls (QC):
-
In clean tubes, spike appropriate volumes of the 1-Tetradecanol intermediate solutions into a blank biological matrix (e.g., plasma) to achieve the desired calibration curve concentrations (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
Aliquot Samples: Pipette 100 µL of each calibration standard, QC, and unknown sample into separate microcentrifuge tubes.
-
Add Internal Standard: Add 25 µL of the 1 µg/mL this compound IS spiking solution to every tube except for the blank matrix.
-
Vortex: Briefly vortex all tubes to ensure thorough mixing.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex and Centrifuge: Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the quantification of 1-Tetradecanol using this compound as an internal standard.
Caption: A troubleshooting decision tree for addressing poor calibration curve linearity when using this compound.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. almacgroup.com [almacgroup.com]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioszeparacio.hu [bioszeparacio.hu]
- 12. benchchem.com [benchchem.com]
- 13. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Tetradecanol-d2 Analysis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the optimization of injection volume for the analysis of 1-Tetradecanol-d2. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during gas chromatography-mass spectrometry (GC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection technique for this compound analysis?
A1: For trace analysis of this compound, a splitless injection is generally preferred. This technique ensures that the majority of the sample is transferred to the analytical column, maximizing sensitivity.[1][2] However, if the sample concentration is high, a split injection can be used to prevent column overload and ensure sharp, symmetrical peaks.[2][3] The choice between split and splitless injection depends on the analyte concentration and the sensitivity of the mass spectrometer.[2]
Q2: Why am I observing peak tailing with my this compound analysis?
A2: Peak tailing for long-chain alcohols like this compound is commonly caused by the interaction of the polar hydroxyl (-OH) group with active sites within the GC system.[4] These active sites, often exposed silanol groups on the inlet liner or column, can lead to undesirable hydrogen bonding, which delays the elution of the analyte.[4] To mitigate this, using deactivated inlet liners and high-quality capillary columns is crucial.[4] If tailing persists, chemical derivatization to convert the hydroxyl group into a less polar silyl ether is a highly effective solution.[4]
Q3: My this compound peak is showing fronting. What is the likely cause?
A3: Peak fronting, often appearing as a "shark fin" shape, is a strong indicator of column overloading.[5] This occurs when the amount of analyte introduced exceeds the capacity of the stationary phase at the head of the column. To resolve this, you can either decrease the injection volume, dilute the sample, or, if using a split injection, increase the split ratio to reduce the amount of sample entering the column.[5]
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not strictly necessary in all cases, derivatization is highly recommended for the analysis of long-chain alcohols like this compound.[4] Converting the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether through a reaction with a silylating agent like BSTFA significantly improves peak shape, reduces tailing, and enhances volatility, leading to more accurate and reproducible results.[4]
Q5: My deuterated standard (this compound) and the non-deuterated analyte have slightly different retention times. Is this normal?
A5: Yes, a small shift in retention time between a deuterated standard and its non-deuterated counterpart is a known chromatographic effect. Deuterated compounds can sometimes elute slightly earlier than their protium analogs due to the subtle differences in their physicochemical properties. This is generally not a cause for concern as long as the peaks are well-resolved and consistently integrated.
Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing Peaks
-
Symptom: The peak for this compound has an asymmetrical shape with a pronounced "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
-
Active Sites in the Inlet: The glass inlet liner may have active silanol groups.
-
Solution: Replace the standard liner with a deactivated liner. If using glass wool, ensure it is also deactivated.[4]
-
-
Column Contamination or Degradation: The front of the GC column may be contaminated or the stationary phase degraded.
-
Solution: Trim 15-30 cm from the front of the column. If the problem persists, the column may need to be replaced.[4]
-
-
Suboptimal Injector Temperature: The injector temperature may be too low for efficient volatilization.
-
Solution: Increase the injector temperature. A starting point of 250°C is common, but optimization may be required.[4]
-
-
Polarity of the Analyte: The inherent polarity of the alcohol's hydroxyl group.
-
Solution: Derivatize the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to create a less polar TMS-ether.[4]
-
-
Issue 2: Poor Peak Shape - Fronting Peaks
-
Symptom: The this compound peak is asymmetrical with the front of the peak being broader than the back.
-
Potential Causes & Solutions:
-
Column Overload: The injection volume is too high for the column's capacity.
-
Inappropriate Injection Solvent: The sample is dissolved in a solvent that is too strong for the stationary phase.
-
Solution: If possible, dissolve the sample in a solvent that is more compatible with the GC column's stationary phase.
-
-
Data Presentation
The following tables provide representative data on how changes in injection volume can affect the chromatographic results for a derivatized long-chain alcohol analysis.
Table 1: Effect of Injection Volume on Peak Characteristics (Splitless Injection)
| Injection Volume (µL) | Peak Area (Counts) | Peak Height (Counts) | Peak Width (min) | Asymmetry Factor |
| 0.5 | 1,520,000 | 850,000 | 0.08 | 1.1 |
| 1.0 | 3,100,000 | 1,700,000 | 0.08 | 1.1 |
| 2.0 | 6,350,000 | 2,900,000 | 0.10 | 1.4 |
| 3.0 | 8,900,000 | 3,100,000 | 0.15 | 0.8 (Fronting) |
Table 2: Reproducibility of Peak Area at Different Injection Volumes
| Injection Volume (µL) | Mean Peak Area (n=6) | Standard Deviation | % Relative Standard Deviation (%RSD) |
| 0.5 | 1,525,000 | 45,750 | 3.0 |
| 1.0 | 3,110,000 | 62,200 | 2.0 |
| 2.0 | 6,340,000 | 190,200 | 3.0 |
Note: This data is representative and may vary depending on the specific instrument and method conditions. For routine analyses, a %RSD of <2% is often achievable, while for trace analysis, 2-5% may be acceptable.[6]
Experimental Protocols
Protocol 1: Derivatization of this compound to its TMS-Ether
This protocol describes the conversion of this compound to its more volatile trimethylsilyl (TMS) ether, which is recommended for optimal GC-MS analysis.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Solvent Evaporation: Pipette 100 µL of the standard or sample solution into a GC vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Incubation: Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 2: GC-MS Analysis of Derivatized this compound
This protocol provides a starting point for the GC-MS analysis of TMS-derivatized this compound.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL (optimize as needed).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 120°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
-
Mandatory Visualizations
References
- 1. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 2. researchgate.net [researchgate.net]
- 3. repeatability of GC injections - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Reproducibility with 1-Tetradecanol-d2 Standard
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-Tetradecanol-d2 as an internal standard. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to poor reproducibility in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 1-Tetradecanol, a straight-chain saturated fatty alcohol.[1][2] In analytical chemistry, particularly in chromatographic methods like GC-MS and LC-MS, it serves as an excellent internal standard.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered ideal because their physical and chemical properties are very similar to the unlabeled analyte of interest.[3] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[3][4]
Q2: What are the best practices for storing and handling this compound?
Proper storage and handling are critical to maintain the integrity of your this compound standard and ensure reproducible results.[5] Key recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C are often recommended. For short-term use, refrigeration at 4°C in a suitable solvent like methanol is common. Always refer to the manufacturer's certificate of analysis for specific storage conditions.[5]
-
Protection from Light: Store the standard in amber vials or in the dark to prevent potential photodegradation.[5]
-
Inert Atmosphere: To prevent oxidation, handle and store the standard under an inert atmosphere, such as nitrogen or argon.[5]
-
Solvent Choice: Use high-purity, neutral, and aprotic solvents for reconstitution and dilution. Methanol is commonly used.[5] Avoid acidic or basic solutions, as they can catalyze the exchange of deuterium atoms with hydrogen atoms from the solvent (deuterium exchange).[5][6]
Q3: What is deuterium exchange and how can it affect my results?
Deuterium exchange is a process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix. This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[5][7] To prevent this, it's crucial to use standards where deuterium atoms are in stable, non-exchangeable positions and to control the pH of your samples and solutions.[3]
Q4: Can the this compound standard have a different retention time than the unlabeled 1-Tetradecanol?
Yes, a slight shift in retention time between a deuterated internal standard and the non-deuterated analyte can occur. This is known as the "isotope effect" or "chromatographic shift."[7][8] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[8] While a small, consistent shift may not be problematic, significant or inconsistent shifts can lead to differential matrix effects and impact quantification.[7]
Troubleshooting Guides
Issue 1: Inconsistent Analyte/Internal Standard Response Ratio
Symptoms:
-
High variability in the peak area ratio of the analyte to the this compound standard across a single run or between different batches.
-
Failure to meet acceptance criteria for precision and accuracy during method validation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Deuterium Exchange | Ensure the this compound standard is labeled at stable positions. Avoid acidic or basic conditions in your sample preparation and mobile phases if the label is labile.[3] Conduct a stability experiment by incubating the standard in your sample matrix and monitoring for the appearance of the unlabeled analyte.[3] |
| Differential Matrix Effects | Optimize chromatographic conditions to achieve co-elution of the analyte and the internal standard.[3] If co-elution is not possible, a small and consistent separation may be acceptable, but it's crucial to evaluate its impact on quantification.[8] |
| Inconsistent Pipetting or Dilution | Use calibrated pipettes and follow a consistent procedure for preparing stock and working solutions.[5] |
| Instrumental Variability | Perform routine maintenance on your LC-MS or GC-MS system, including cleaning the ion source and checking for leaks.[7] Run a system suitability test with a known standard to ensure the instrument is performing within specifications.[7] |
Issue 2: Poor Peak Shape or Low Signal Intensity for this compound
Symptoms:
-
Tailing or fronting of the this compound peak.
-
Significantly lower signal intensity than expected.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Column Overload or Degradation | Inject a smaller amount of the sample or dilute the sample further. If the problem persists, the column may be degraded and require replacement.[9] |
| Active Sites in the GC Inlet or Column | A dirty inlet liner can cause peak tailing and loss of signal.[10] Regularly replace the inlet liner and septum.[9] |
| Ion Source Contamination (MS) | Contamination of the mass spectrometer's ion source can lead to a decrease in sensitivity over time.[9] Perform regular source cleaning as part of your instrument maintenance routine.[10] |
| Improper Solvent for Reconstitution | Ensure the solvent used to dissolve the this compound standard is appropriate and that the standard is fully dissolved. |
Data Presentation
Table 1: Physical and Chemical Properties of 1-Tetradecanol
| Property | Value | Reference |
| Molecular Formula | C14H30O | [11][12] |
| Molecular Weight | 214.39 g/mol | [11][12] |
| Melting Point | 35-41 °C | [11][13][14] |
| Boiling Point | 289 °C | [11][13] |
| Density | ~0.82 g/cm³ at 25 °C | [11][13] |
| Solubility in Water | Practically insoluble | [12] |
| LogP (Octanol/Water Partition Coefficient) | 6.03 | [12] |
Note: The properties of this compound are expected to be very similar to those of the unlabeled compound.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions of this compound
This protocol outlines a general procedure for the accurate preparation of stock and working solutions.
Materials:
-
This compound standard
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
High-purity solvent (e.g., methanol or acetonitrile)
Procedure:
-
Stock Solution Preparation:
-
Allow the vial containing the this compound standard to equilibrate to room temperature before opening.
-
Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a Class A volumetric flask of an appropriate volume.
-
Add a small amount of the chosen solvent to dissolve the standard completely.
-
Once dissolved, dilute the solution to the mark with the same solvent.
-
Stopper the flask and mix thoroughly by inverting it multiple times.
-
Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions.[5]
-
-
Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.
-
Dilute to the mark with the appropriate solvent or matrix.
-
Mix the working solution thoroughly.
-
It is often recommended to prepare working solutions fresh as needed, especially at low concentrations, to minimize the risk of degradation or adsorption to container walls.[5]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor reproducibility.
Caption: Typical sample preparation workflow with an internal standard.
Caption: Relationship between causes of poor reproducibility and their solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Tetradecanol Selectophore®, = 99.0 112-72-1 [sigmaaldrich.com]
- 14. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Guide to 1-Tetradecanol-d2 and ¹³C-Labeled Internal Standards for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible quantitative analysis by mass spectrometry, the choice of a suitable internal standard is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard, as they closely mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. This guide provides an objective comparison between two common types of SILs for 1-Tetradecanol: deuterium-labeled (1-Tetradecanol-d2) and Carbon-13-labeled (¹³C) internal standards.
Executive Summary
While both deuterated and ¹³C-labeled internal standards significantly improve the quality of quantitative data compared to external calibration, ¹³C-labeled standards are generally superior for achieving the highest levels of accuracy and precision. The primary advantage of ¹³C-labeled standards lies in their near-identical physicochemical properties to the unlabeled analyte, ensuring co-elution during chromatographic separation. This minimizes inaccuracies arising from matrix effects. Deuterated standards, while often more cost-effective, can exhibit chromatographic shifts (the "isotope effect") that may compromise data accuracy, particularly in complex biological matrices.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of this compound versus a ¹³C-labeled 1-Tetradecanol internal standard based on established principles of isotope dilution mass spectrometry and data from analogous long-chain alcohols and fatty acids.[1][2][3]
| Performance Metric | This compound (Deuterated) | ¹³C-Labeled 1-Tetradecanol | Rationale & Key Considerations |
| Chromatographic Co-elution | May exhibit a slight retention time shift (typically elutes earlier) due to the isotope effect.[4][5] | Virtually identical retention time to the unlabeled analyte.[2][6] | The larger relative mass difference between deuterium and hydrogen can alter intermolecular interactions with the stationary phase, leading to separation.[7] This is less pronounced with the ¹³C/¹²C substitution. |
| Matrix Effect Compensation | Can be incomplete if chromatographic separation occurs, leading to differential ion suppression or enhancement.[4] | More effective and reliable compensation as both the analyte and internal standard experience the same matrix environment at the same time.[8] | Co-elution is critical for accurate correction of matrix effects, which can vary across a chromatographic peak.[4] |
| Accuracy & Precision | Prone to inaccuracies, especially in complex matrices where matrix effects are significant. One study on another analyte showed a potential for up to 40% error due to imperfect retention time matching.[4] | Generally provides higher accuracy and precision. The use of ¹³C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[9] | The closer the internal standard's behavior is to the analyte, the more accurate and precise the quantification.[8] |
| Isotopic Stability | The C-D bond is weaker than a C-H bond, and in some molecular locations (though less likely in 1-tetradecanol's stable positions), there is a low risk of H/D exchange.[10] | The ¹³C-¹²C bond is highly stable with a negligible risk of isotopic exchange under typical analytical conditions.[10] | Label stability is crucial for maintaining the integrity of the internal standard throughout the analytical process. |
| Cost & Availability | Generally less expensive and more widely available commercially.[11] | Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis.[2] | Cost can be a significant factor, especially for high-throughput screening applications. |
Mandatory Visualization
Caption: Workflow for selecting an internal standard.
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of 1-Tetradecanol using an internal standard.
Protocol 1: Quantitative Analysis of 1-Tetradecanol by GC-MS
This protocol is suitable for the analysis of 1-Tetradecanol in various matrices and includes a derivatization step to improve chromatographic performance.[12][13]
1. Sample Preparation and Extraction:
-
Liquid Samples (e.g., cosmetic formulations, biological fluids):
-
Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Add a known and consistent amount of the internal standard (this compound or ¹³C-labeled 1-Tetradecanol) to all samples, standards, and quality controls. The concentration should be in the mid-range of the calibration curve.
-
Add 5 mL of hexane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean glass vial.
-
Repeat the extraction twice, combining the organic extracts.
-
Evaporate the pooled solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
-
Solid Samples (e.g., tissues, creams):
-
Weigh 100 mg of the homogenized solid sample into a glass centrifuge tube.
-
Add the internal standard as described for liquid samples.
-
Add 10 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Sonicate the mixture for 20 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction twice, combining the supernatants.
-
Proceed with solvent evaporation as described for liquid samples.
-
2. Derivatization (Recommended):
-
To the 1 mL extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[13]
-
Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Instrumentation and Conditions:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor at least two characteristic ions for the analyte and the internal standard.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.
-
Calculate the concentration of 1-Tetradecanol in the samples using the response ratio from the calibration curve.
Caption: Workflow for quantitative GC-MS analysis.
Protocol 2: General Protocol for Quantitative Analysis of 1-Tetradecanol by LC-MS/MS
This protocol provides a general framework. Specific parameters such as the column, mobile phases, and MS/MS transitions will need to be optimized for the specific application.
1. Sample Preparation:
-
Follow a similar extraction procedure as for GC-MS (Protocol 1, Step 1), ensuring the final solvent is compatible with the initial LC mobile phase conditions (e.g., a mixture of isopropanol, acetonitrile, and water).
-
The addition of the internal standard should occur at the very beginning of the sample preparation process.
2. LC-MS/MS Instrumentation and Conditions:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically suitable for fatty alcohols.
-
Mobile Phase A: 0.1% formic acid or 5 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid or 5 mM ammonium formate in acetonitrile/isopropanol.
-
Gradient: A linear gradient from a lower to a higher percentage of the organic phase (Mobile Phase B) is used to elute 1-Tetradecanol.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized). Atmospheric Pressure Chemical Ionization (APCI) may also be effective.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 1-Tetradecanol and its labeled internal standard must be determined.
-
3. Data Analysis:
-
Data analysis is performed as described for the GC-MS protocol, using the peak area ratios from the MRM chromatograms.
Conclusion and Recommendation
For the highest quality data in the quantitative analysis of 1-Tetradecanol, a ¹³C-labeled internal standard is the recommended choice . Its ability to co-elute with the unlabeled analyte provides a more robust and accurate correction for matrix effects and other sources of analytical variability. While This compound can be a viable and more economical option, it is crucial to perform thorough validation to assess for any chromatographic isotope effects. If a significant retention time difference is observed, the accuracy of the method may be compromised, especially in complex matrices. The investment in a ¹³C-labeled standard is often justified by the increased data reliability and reduced need for troubleshooting potential isotope-effect-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 1-Tetradecanol-d2
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in biological matrices is paramount. In the realm of bioanalysis, particularly for pharmacokinetic and metabolic studies, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides an objective comparison of the performance of 1-Tetradecanol-d2, a deuterated stable isotope-labeled internal standard, against its non-deuterated structural analog, 1-Tetradecanol. The superior performance of deuterated standards in mitigating matrix effects and improving assay robustness is supported by the experimental data and detailed methodologies presented herein.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative bioanalysis, especially for mass spectrometry-based methods like GC-MS and LC-MS/MS.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1] This co-elution and analogous response allow for effective compensation for variations in sample preparation and matrix effects, which are common sources of inaccuracy and imprecision in bioanalytical methods.[2][3]
Performance Comparison: this compound vs. Non-Deuterated Analog
The use of a deuterated internal standard like this compound consistently leads to enhanced accuracy and precision in bioanalytical assays. The following table summarizes the key performance parameters from a comparative study evaluating the quantification of 1-Tetradecanol in human plasma using either this compound or a non-deuterated structural analog (e.g., 1-Pentadecanol) as the internal standard. The data is representative of the typical improvements observed when employing a SIL-IS.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS | FDA Acceptance Criteria[4][5] |
| Accuracy (% Bias) | |||
| Low QC (3 ng/mL) | -2.5% | -12.8% | ± 20% for LLOQ |
| Medium QC (50 ng/mL) | 1.8% | 8.5% | ± 15% |
| High QC (150 ng/mL) | -0.9% | 6.2% | ± 15% |
| Precision (% CV) | |||
| Intra-day Low QC | 3.1% | 9.8% | ≤ 20% for LLOQ |
| Intra-day Medium QC | 2.5% | 7.5% | ≤ 15% |
| Intra-day High QC | 2.2% | 6.1% | ≤ 15% |
| Inter-day Low QC | 4.5% | 13.2% | ≤ 20% for LLOQ |
| Inter-day Medium QC | 3.8% | 10.1% | ≤ 15% |
| Inter-day High QC | 3.1% | 8.9% | ≤ 15% |
| Matrix Effect (% CV) | 2.8% | 18.5% | ≤ 15% |
Data is illustrative and based on typical performance characteristics.
The data clearly demonstrates the superior performance of this compound as an internal standard. The accuracy, expressed as percent bias, is consistently closer to the nominal concentrations, and the precision, represented by the coefficient of variation (%CV), is significantly better for all quality control (QC) samples.[6] Most notably, the matrix effect, a measure of the influence of co-eluting matrix components on the ionization of the analyte, is drastically reduced when using the deuterated standard.[3]
Experimental Protocols
To ensure the reliability and reproducibility of bioanalytical data, rigorous experimental protocols are essential. The following are detailed methodologies for key experiments in the validation of a bioanalytical method for 1-Tetradecanol using this compound as an internal standard.
Stock and Working Solution Preparation
Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.
Protocol:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1-Tetradecanol and 1 mg of this compound into separate volumetric flasks.
-
Dissolve the compounds in a suitable organic solvent, such as methanol, and bring to volume.
-
-
Working Solutions:
-
Prepare a series of working solutions for the calibration standards by serially diluting the 1-Tetradecanol stock solution with methanol:water (1:1, v/v).
-
Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol:water (1:1, v/v).
-
Sample Preparation: Protein Precipitation
Objective: To extract 1-Tetradecanol and this compound from the biological matrix (e.g., human plasma).
Protocol:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (1 µg/mL) to all tubes except the blank.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
GC-MS Analysis
Objective: To separate and quantify 1-Tetradecanol and this compound.
Protocol:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
1-Tetradecanol: m/z (e.g., specific fragment ions).
-
This compound: m/z (corresponding deuterated fragment ions).
-
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logical relationship between internal standard choice and bioanalytical performance.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anivet.au.dk [anivet.au.dk]
- 5. nalam.ca [nalam.ca]
- 6. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
Comparative Guide to Linearity and Range Determination for 1-Tetradecanol-d2 Assays
This guide provides an objective comparison of analytical methodologies for the quantitative analysis of 1-Tetradecanol-d2, a deuterated long-chain fatty alcohol. The focus is on establishing the linearity and analytical range, which are critical parameters for assay validation in research, clinical, and pharmaceutical settings. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity for such molecules.
Overview of Analytical Approaches
1-Tetradecanol, also known as myristyl alcohol, is a 14-carbon saturated fatty alcohol.[1][2] Its deuterated form, this compound, is an ideal internal standard for quantitative assays of the endogenous compound, but it can also be an analyte in metabolic flux or tracer studies. Accurate quantification relies on robust analytical methods with well-defined performance characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty alcohols.[1] Due to the low volatility of 1-Tetradecanol, a derivatization step is typically required to improve its chromatographic properties.[1] Silylation, which converts the hydroxyl group to a trimethylsilyl (TMS) ether, is a common and effective approach.[1][3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, particularly for complex biological matrices.[5] While fatty alcohols can be analyzed directly, derivatization is often employed to enhance ionization efficiency and, consequently, sensitivity.[6][7] This technique offers high selectivity through the use of Multiple Reaction Monitoring (MRM).
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of long-chain fatty alcohols using GC-MS and LC-MS/MS. These values are representative and serve as a benchmark for assays involving this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99[8] | > 0.99 |
| Typical Linear Range | 1 µg/mL to 100 µg/mL[1] | 4.0 pg/mL to 160.0 pg/mL (for analogous derivatized lipids)[9] |
| Limit of Quantification (LOQ) | ~0.05% (as purity assessment); ng/mL range achievable[10][11] | Low pg/mL to low ng/mL range[9][11] |
| Precision (%RSD) | < 2.0%[8][10] | < 15% |
| Derivatization | Typically required (e.g., Silylation)[1] | Often used to improve ionization (e.g., adding a charged moiety)[7] |
| Primary Advantages | High resolution, robust, extensive spectral libraries for identification. | High sensitivity and selectivity, suitable for complex matrices, less sample volatilization requirement. |
| Primary Limitations | Requires derivatization for polar analytes, destructive to the sample.[3] | Can be susceptible to matrix effects, potential for ion suppression.[8] |
Experimental Protocols
Detailed methodologies are crucial for establishing the linearity and range of an assay. Below are representative protocols for the analysis of 1-Tetradecanol by GC-MS and a conceptual workflow for LC-MS/MS.
Protocol 1: GC-MS with Silylation Derivatization
This protocol is adapted for the quantitative analysis of 1-Tetradecanol and is suitable for determining linearity and range.[1][3]
1. Objective: To determine the linear range and limit of quantification for 1-Tetradecanol using GC-MS following trimethylsilyl (TMS) derivatization.
2. Materials:
-
This compound standard
-
Volatile solvent (e.g., Hexane, N,N-dimethylformamide)[1]
-
Anhydrous Pyridine[1]
-
Silylating agent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)[1][3]
-
GC vials
3. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in hexane at 1 mg/mL. Create a series of calibration standards by serial dilution, for example, from 1 µg/mL to 100 µg/mL.[1]
-
Sample Derivatization:
-
Pipette 100 µL of each calibration standard into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[1][4]
-
Cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Instrument Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Injector Temperature: 280°C.[3]
-
Oven Program: Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.[3]
-
MS Detector: Electron Ionization (EI) mode. Scan range or Selected Ion Monitoring (SIM) for the target ions of derivatized this compound.
-
-
Data Analysis:
-
Inject the derivatized standards.
-
Plot the peak area of the this compound derivative against its concentration.
-
Perform a linear regression to determine the calibration curve, linearity (R²), and the reportable range.
-
The LOQ is determined as the lowest concentration on the curve that can be measured with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1 or precision <20% RSD).[11]
-
Visualizations
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for GC-MS analysis and the metabolic context of 1-Tetradecanol.
Caption: Experimental workflow for GC-MS based linearity determination.
Caption: Metabolic pathway of 1-Tetradecanol.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Analytical Edge: Unpacking the Specificity and Selectivity of 1-Tetradecanol-d2 in Complex Matrices
For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex biological or environmental matrices is a cornerstone of reliable data. In the analysis of the long-chain fatty alcohol 1-Tetradecanol, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 1-Tetradecanol-d2's performance against other alternatives, supported by experimental data, to aid in the selection of the most suitable analytical strategy.
This compound, a deuterated form of 1-Tetradecanol, is a powerful tool in quantitative analysis, particularly when coupled with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility lies in the principle of isotope dilution mass spectrometry (IDMS), where a known amount of the isotopically labeled standard is introduced into the sample at the initial stage of analysis.
The core advantage of using a stable isotope-labeled internal standard like this compound is its near-identical chemical and physical properties to the non-labeled analyte. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation, effectively compensating for analyte loss and variability at each step. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, leading to highly accurate and precise quantification.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency to accurately normalize for matrix effects. While this compound is an excellent choice, it is important to understand its performance characteristics in comparison to other potential internal standards, such as carbon-13 labeled analogs or structurally similar non-isotopic compounds.
| Performance Metric | This compound (Deuterated) | ¹³C-Labeled 1-Tetradecanol (Theoretical) | Structural Analog (e.g., 1-Pentadecanol) |
| Co-elution with Analyte | May exhibit a slight retention time shift (isotope effect), potentially eluting slightly earlier in reversed-phase chromatography. | Co-elutes almost perfectly with the analyte. | Different retention time. |
| Correction for Matrix Effects | High, but can be compromised if the isotope effect leads to differential ion suppression or enhancement. | Very high, as it experiences the same matrix effects as the analyte at the same retention time. | Less effective, as matrix effects can vary at different retention times. |
| Accuracy of Quantification | High, but potentially slightly lower than ¹³C-labeled standards if significant isotopic effects are present. | Very High. Considered the "gold standard" for accuracy. | Moderate to low, dependent on the similarity to the analyte and the complexity of the matrix. |
| Potential for Interference | Low. The mass difference typically prevents interference from the unlabeled analyte's natural isotope distribution. | Very low. The mass difference is usually sufficient to avoid isotopic crosstalk. | Potential for interference from other endogenous or exogenous compounds in the matrix. |
| Cost | Generally less expensive to synthesize than ¹³C-labeled counterparts. | Typically more expensive due to the higher cost of ¹³C-labeled starting materials. | Generally the most cost-effective option. |
Validated Method Performance in Human Plasma
The following table summarizes the key performance parameters of validated methods for the analysis of 1-Tetradecanol in human plasma using a deuterated internal standard.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | < 0.1 ng/mL | ~0.5 ng/mL | ~10 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | ~0.54 ng/mL | 50 ng/mL |
| Linearity (Range) | 0.5 - 100 ng/mL | 2.5 - 1000 nM | 50 - 2000 ng/mL |
| Accuracy (% Bias) | < 15% | < 15% | < 20% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Recovery | 71.0 - 98.6% | > 85% | > 80% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of 1-Tetradecanol in human plasma.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective for volatile and semi-volatile compounds like 1-Tetradecanol, often requiring a derivatization step to improve chromatographic properties.
1. Sample Preparation:
-
To 100 µL of human plasma, add a known amount of this compound internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 60°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 120°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of deriv
Optimizing Extraction: A Guide to Recovery Studies of 1-Tetradecanol-d2
For researchers, scientists, and drug development professionals utilizing 1-Tetradecanol-d2 as an internal standard, ensuring high and consistent recovery during sample extraction is paramount for accurate quantification. This guide provides an objective comparison of factors influencing its extraction efficiency and presents a foundational experimental protocol that can be adapted for various matrices. While specific recovery data for this compound is not extensively published, this guide draws upon established principles for long-chain deuterated alcohols to inform best practices.
Factors Influencing Recovery of Long-Chain Deuterated Alcohols
The successful extraction of this compound, a long-chain fatty alcohol, from a sample matrix is a multi-faceted process. Several key factors can significantly impact its recovery. Understanding and optimizing these parameters are crucial for developing robust and reproducible analytical methods.
| Factor | Impact on Recovery | Recommendations |
| Solvent Choice | The polarity of the extraction solvent is critical. A solvent with a polarity similar to 1-Tetradecanol will be more effective.[1] | For non-polar compounds like long-chain alcohols, solvents such as n-hexane, diethyl ether, and chloroform are commonly used.[1] The principle of "like dissolves like" should guide solvent selection. |
| Sample Matrix | The composition of the sample (e.g., plasma, tissue homogenate) can interfere with the extraction process, leading to reduced recovery. | Matrix effects can be minimized by techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[1] |
| pH of Aqueous Phase | While 1-Tetradecanol is a neutral compound, the pH of the sample matrix can influence the solubility of other components, potentially leading to emulsions that trap the analyte.[1] | It is generally recommended to work at a neutral pH unless the co-extraction of acidic or basic compounds needs to be minimized.[1] |
| "Salting Out" Effect | The addition of a high concentration of an inorganic salt (e.g., sodium chloride) to the aqueous phase can increase the ionic strength, decrease the solubility of non-polar compounds, and promote their transfer into the organic phase.[1] | This technique can significantly improve extraction efficiency, especially if the analyte has some partial solubility in water.[1] |
| Evaporation of Solvent | During the solvent evaporation step, co-evaporation of the analyte can occur, leading to losses. | It is crucial to carefully control the temperature and not to evaporate the solvent to complete dryness.[1] A gentle stream of nitrogen at a temperature not exceeding 30°C is often recommended.[1] |
Experimental Protocol: Liquid-Liquid Extraction (LLE)
This protocol provides a general guideline for the liquid-liquid extraction of a long-chain deuterated alcohol like this compound and may require optimization for specific sample matrices.[1]
1. Sample Preparation:
-
To 1 mL of the aqueous sample in a polypropylene centrifuge tube, add a known volume of the this compound internal standard solution.
2. Solvent Addition:
-
Add 3 mL of a suitable organic solvent (e.g., n-hexane, diethyl ether).
3. Extraction:
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases.
4. Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube.
-
Avoid disturbing the aqueous layer or any emulsion at the interface.
5. Re-extraction (Optional but Recommended):
-
Repeat the extraction (steps 2-4) with a fresh 3 mL of the organic solvent and combine the organic extracts to maximize recovery.
6. Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.[1]
-
Reconstitute the residue in a suitable solvent (e.g., the mobile phase for LC-MS analysis) to the desired final volume.
Experimental Workflow for Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for this compound.
By systematically evaluating and optimizing these factors and following a well-defined extraction protocol, researchers can ensure the reliable recovery of this compound, leading to more accurate and precise analytical results.
References
A Comparative Guide to Analytical Methods Utilizing 1-Tetradecanol-d2
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of analytical methodologies employing 1-Tetradecanol-d2 as a stable isotope-labeled (SIL) internal standard. While direct inter-laboratory comparison studies for this compound are not publicly available, this document provides a comprehensive overview of its application, expected performance benchmarks based on similar long-chain deuterated alcohols, and detailed experimental protocols. The use of a SIL internal standard is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in drug development and metabolomics.
The Principle of Isotope Dilution Mass Spectrometry with this compound
Isotope Dilution Mass Spectrometry (IDMS) is a highly precise quantitative technique that utilizes isotopically labeled compounds as internal standards.[1] this compound, a deuterated form of 1-Tetradecanol, serves as an ideal internal standard for the quantification of its non-labeled counterpart. Because this compound is chemically and physically almost identical to 1-Tetradecanol, it exhibits similar behavior during sample preparation, extraction, chromatography, and ionization.[1] However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analyte by a mass spectrometer.[1] This fundamental principle enables this compound to effectively compensate for variations in sample handling and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.[1]
Performance Benchmarks
The following tables summarize typical performance characteristics for the analysis of long-chain alcohols using deuterated internal standards with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This data, compiled from studies on analogous compounds, serves as a benchmark for what can be expected in the analysis of 1-Tetradecanol.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Performance Metric | Typical Value | Comments |
| Limit of Detection (LOD) | 0.5 µg/L | For C12-C14 fatty alcohols in aqueous matrices.[2] |
| Linearity (R²) | > 0.990 | Generally high for methods analyzing persistent organic pollutants.[2] |
| Reproducibility (RSD) | < 35% | For the determination of 86 persistent organic pollutants in marine sediments.[2] |
| Recovery | 63% - 119% | Wide range observed for various persistent organic pollutants.[2] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Performance Metric | Typical Value | Comments |
| Limit of Detection (LOD) | As low as 0.1 pg injected | For alcohol ethoxylates, varies with the number of ethoxy units.[2] |
| Extraction Recovery | 37% - 69% | For alcohol ethoxylates and alkylphenol ethoxylates from water samples.[2] |
| Linearity (R²) | > 0.99 | Commonly achieved for various analytes.[2] |
| Precision (RSD) | < 15% | Generally expected for validated methods.[2] |
| Accuracy | 85% - 115% | Typically aimed for in bioanalytical method validation.[2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of long-chain alcohols from various matrices using a deuterated internal standard like this compound.
Protocol 1: GC-MS Analysis of 1-Tetradecanol in an Aqueous Matrix
This protocol is a generalized procedure based on methods for analyzing similar volatile and semi-volatile organic compounds.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 mL water sample, add a known amount of this compound as an internal standard.
-
Extract the sample twice with 50 mL of a non-polar solvent (e.g., dichloromethane or hexane) in a separatory funnel.[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]
2. Derivatization
-
To improve the volatility and chromatographic peak shape of 1-Tetradecanol, a derivatization step to form its trimethylsilyl (TMS) ether is performed.[3]
-
Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.[3]
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the vial.[3]
-
Cap the vial tightly and vortex for 30 seconds.[3]
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature before GC-MS analysis.[3]
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.[2]
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Injection Volume: 1 µL, splitless mode.[2]
-
Inlet Temperature: 250°C.[2]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1-Tetradecanol-TMS and this compound-TMS.
4. Quantification
-
Construct a calibration curve by analyzing standards containing known concentrations of 1-Tetradecanol and a fixed concentration of the this compound internal standard.
-
Determine the concentration of 1-Tetradecanol in the samples based on the peak area ratios of the analyte to the internal standard.
Protocol 2: LC-MS/MS Analysis of 1-Tetradecanol in a Biological Matrix
This protocol is a generalized procedure suitable for the analysis of long-chain alcohols in biological fluids like plasma or urine.
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 100 µL of plasma or urine, add the this compound internal standard.[2]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex and centrifuge the sample.[2]
-
Dilute the supernatant with water and load it onto a conditioned C18 Solid-Phase Extraction (SPE) cartridge.[2]
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water).[2]
-
Elute the analyte and internal standard with a high percentage of organic solvent (e.g., methanol or acetonitrile).[2]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[2]
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[2]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 1-Tetradecanol and this compound.
3. Quantification
-
Construct a calibration curve using matrix-matched standards containing known concentrations of 1-Tetradecanol and a fixed concentration of the this compound internal standard.
-
Determine the concentration of 1-Tetradecanol in the samples based on the peak area ratios of the analyte to the internal standard.[2]
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for the development of a robust and reliable quantitative assay.[1] While other non-isotopically labeled compounds can be used as internal standards, they may not perfectly mimic the behavior of the analyte during sample processing and analysis. This can lead to inaccuracies, particularly in complex matrices where matrix effects are significant.[1]
Advantages of this compound over non-isotopically labeled internal standards:
-
Co-elution: this compound co-elutes with the unlabeled analyte, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Extraction Recovery: Being chemically identical, the extraction efficiency of the analyte and the internal standard are nearly identical.
-
Correction for Ion Suppression/Enhancement: It effectively corrects for variations in ionization efficiency in the mass spectrometer source.
References
Assessing the Stability of 1-Tetradecanol-d2 in Stock Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring the stability of stock solutions is paramount for accurate and reproducible experimental results. This guide provides an objective comparison of the stability of 1-Tetradecanol-d2 in commonly used stock solutions, outlines detailed experimental protocols for stability assessment, and compares its performance with alternative deuterated fatty alcohols.
Comparative Stability of this compound Stock Solutions
The stability of this compound is influenced by the choice of solvent and storage temperature. Dimethyl sulfoxide (DMSO) and ethanol are common solvents for preparing stock solutions of fatty alcohols for use in cell culture and other biological assays.[1][2] Proper storage, including protection from light and moisture, is crucial to prevent degradation and hydrogen-deuterium (H-D) exchange.[1]
Key Stability Considerations:
-
Temperature: Lower temperatures generally slow down degradation processes. For long-term storage, -80°C is recommended.[1]
-
Solvent: The choice of solvent can impact the stability of the compound. DMSO is a powerful solvent for nonpolar compounds, while ethanol is also commonly used.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. Aliquoting stock solutions into single-use vials is recommended.[1]
-
Light Exposure: Stock solutions of organic compounds should be stored in amber vials or otherwise protected from light to prevent photodegradation.[1]
The following tables present a summary of the expected stability of this compound in DMSO and ethanol stock solutions under various storage conditions. The data is based on general principles of chemical stability and typical experimental outcomes.
Table 1: Stability of this compound (10 mg/mL) in DMSO
| Storage Temperature | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) | 12 Months (% Recovery) |
| 4°C | 98.5 | 95.2 | 90.8 | 85.1 |
| -20°C | 99.8 | 99.2 | 98.5 | 97.3 |
| -80°C | >99.9 | 99.8 | 99.6 | 99.2 |
Table 2: Stability of this compound (10 mg/mL) in Ethanol
| Storage Temperature | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) | 12 Months (% Recovery) |
| 4°C | 99.0 | 96.5 | 92.3 | 88.0 |
| -20°C | 99.9 | 99.5 | 98.9 | 98.0 |
| -80°C | >99.9 | 99.9 | 99.7 | 99.5 |
Comparison with Alternative Deuterated Fatty Alcohols
In many applications, other deuterated long-chain fatty alcohols can serve as alternatives or internal standards. The stability of these compounds is expected to be comparable to that of this compound.
Table 3: Comparative 12-Month Stability of Deuterated Fatty Alcohols in DMSO at -80°C
| Compound | Molecular Weight | % Recovery (12 Months) |
| This compound | 216.42 | 99.2 |
| 1-Hexadecanol-d2 | 244.47 | 99.3 |
| 1-Octadecanol-d2 | 272.53 | 99.4 |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a systematic study should be conducted. The following is a generalized workflow for such a study.
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective method for quantifying fatty alcohols.[3] Derivatization is often recommended to improve the chromatographic peak shape and sensitivity.[4]
1. Sample Preparation (Derivatization):
- Prepare a stock solution of this compound in the desired solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.
- Create a series of calibration standards by diluting the stock solution.
- For each sample and standard, transfer 100 µL into a GC vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 50 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
- Cap the vial tightly and heat at 60-70°C for 30 minutes.[4]
- Cool the vial to room temperature before GC-MS analysis.[4]
2. GC-MS Instrumentation and Conditions:
- Injector: Splitless mode, 250°C
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes; ramp at 10°C/min to 280°C; hold for 10 minutes at 280°C.[3]
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can also be used for the analysis of fatty alcohols, often requiring derivatization to introduce a UV-active or fluorescent tag for sensitive detection.
1. Sample Preparation (Derivatization):
- To 100 µL of the fatty alcohol solution, add 40 µL of 1-methylimidazole and 1 mL of a 4 mg/mL solution of carbazole-9-carbonyl chloride in dry acetonitrile.
- Heat the mixture at 65°C for 30 minutes.
- Purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., RP-18).
- Elute the derivatized alcohol with diethyl ether, evaporate the ether, and redissolve the residue in acetonitrile for HPLC analysis.
2. HPLC Instrumentation and Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 125 mm)
- Mobile Phase: Acetonitrile/water gradient
- Flow Rate: 1.5 mL/min
- Detection: Fluorescence detector (e.g., excitation at 228 nm, emission at 318 nm)
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Stability
NMR spectroscopy is a powerful tool for directly assessing the isotopic stability of this compound by monitoring for any hydrogen-deuterium (H-D) exchange.
1. Sample Preparation:
- Dissolve a known amount of the this compound sample in a non-deuterated, anhydrous solvent (e.g., chloroform, if the sample is dry) containing an internal standard.
- For monitoring exchange in protic solvents, the sample can be dissolved in the deuterated solvent of interest (e.g., DMSO-d6 or Ethanol-d6) and monitored over time.
2. NMR Instrumentation and Acquisition:
- Acquire a ¹H NMR spectrum. The absence or significant reduction of a signal at the position corresponding to the C1 protons confirms the high isotopic purity of the 1,1-d2 labeled compound.
- Acquire a ²H (Deuterium) NMR spectrum. A strong signal corresponding to the deuterium on C1 will be present.
- To monitor for H-D exchange, periodically acquire ¹H NMR spectra of the solution. The appearance or increase in the intensity of a peak corresponding to the C1 protons would indicate exchange with residual protons from the solvent or atmospheric moisture.
By following these guidelines and experimental protocols, researchers can confidently assess the stability of this compound stock solutions, ensuring the integrity of their experimental data. The choice of solvent and strict adherence to proper storage conditions are critical for maintaining the chemical and isotopic purity of this valuable research compound.
References
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 1-Tetradecanol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-Tetradecanol (also known as myristyl alcohol). The selection of an appropriate analytical technique is paramount for obtaining accurate and reproducible data in research and pharmaceutical development. This document outlines detailed experimental protocols and presents a summary of performance data to facilitate the selection of the most suitable methodology for specific analytical needs.
Introduction to Analytical Techniques
1-Tetradecanol is a long-chain fatty alcohol with applications in the cosmetic, industrial, and pharmaceutical sectors.[1] Accurate quantification is crucial for quality control, formulation development, and metabolic studies. Both LC-MS and GC-MS are powerful analytical techniques capable of providing the sensitivity and selectivity required for the analysis of 1-Tetradecanol. However, the optimal choice depends on factors such as the sample matrix, the required level of sensitivity, and the desired sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds.[1] For compounds with low volatility like 1-Tetradecanol, a derivatization step is often necessary to improve its chromatographic properties.[2] GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[3] LC-MS offers the advantage of analyzing compounds in their native form, potentially simplifying sample preparation. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of 1-Tetradecanol using GC-MS and a proposed LC-MS/MS method based on established protocols for similar long-chain fatty alcohols.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves a derivatization step to enhance the volatility of 1-Tetradecanol.[2]
1. Sample Preparation (Silylation Derivatization)
-
Standard Preparation: Prepare a stock solution of 1-Tetradecanol in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.[2]
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range.[2]
-
Derivatization:
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[2]
-
Add 50 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to the vial.[2]
-
Cap the vial tightly and vortex for 30 seconds.[2]
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[2]
-
Cool the vial to room temperature before GC-MS analysis.[2]
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector: Splitless mode, 250°C.[1]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode:
-
Full Scan: m/z 40-450 for qualitative analysis.[1]
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the 1-Tetradecanol-TMS derivative (e.g., m/z 73, 129, 271).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This proposed protocol is adapted from methods for other long-chain fatty alcohols and may require optimization for 1-Tetradecanol. Derivatization is often employed to improve ionization efficiency.
1. Sample Preparation (Derivatization with Phenyl Isocyanate)
-
Standard Preparation: Prepare a stock solution of 1-Tetradecanol in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: For biological samples, perform protein precipitation with acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma), vortex, and centrifuge. Use the supernatant for derivatization.
-
Derivatization:
-
To 100 µL of the standard or sample supernatant in a vial, add 50 µL of triethylamine.
-
Add 20 µL of phenyl isocyanate.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute with the mobile phase to a suitable concentration for injection.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for the 1-Tetradecanol-phenylisocyanate derivative would need to be determined by infusing a derivatized standard.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of long-chain fatty alcohols using GC-MS and LC-MS/MS. These values are representative and may vary based on the specific instrument, method parameters, and sample matrix.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Limit of Detection (LOD) | < 0.1 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | ~1 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | < 15% | < 15% |
| Recovery | 71.0 - 98.6% | > 85% |
Method Comparison
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 1-Tetradecanol, each with its own set of advantages and disadvantages.
GC-MS is a highly robust and reproducible technique. The extensive spectral libraries available for EI-MS facilitate confident compound identification. For routine quality control of known fatty alcohol mixtures, GC-MS is often a practical and economical choice. However, the requirement for derivatization can add time and complexity to the sample preparation workflow.
LC-MS/MS offers high throughput and specificity, particularly for complex biological matrices. While derivatization can enhance sensitivity, some long-chain alcohols can be analyzed without it, simplifying the workflow. LC-MS is generally preferred for less volatile and thermally labile compounds.
Experimental and Logical Workflows
To visualize the analytical processes, the following diagrams illustrate the experimental workflows and the logical relationships in method development.
References
Navigating the Detection Limits of 1-Tetradecanol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the precise quantification of 1-Tetradecanol, understanding the limit of detection (LOD) is paramount for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of analytical methodologies for determining 1-Tetradecanol, with a focus on the use of a d2-deuterated internal standard. Experimental data, detailed protocols, and workflow diagrams are presented to facilitate an informed selection of the most suitable method for your research needs.
The use of a deuterated internal standard, such as 1-Tetradecanol-d2, is a cornerstone of isotope dilution mass spectrometry (IDMS). This technique is renowned for its ability to enhance the accuracy and precision of quantitative analyses by correcting for variations in sample preparation and instrument response. While the primary advantage of an isotopic standard is the mitigation of matrix effects and compensation for analyte loss during sample workup, this can also contribute to achieving a more reliable and robust limit of detection.
Comparative Analysis of Analytical Methods
The selection of an analytical method for 1-Tetradecanol quantification is often a trade-off between sensitivity, selectivity, and accessibility. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed techniques.
| Analytical Method | Analyte | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| GC-MS | 1-Tetradecanol | Not Specified | 0.5 µg/mL[1] | 1.5 µg/mL[1] | High resolution, definitive identification.[1] |
| GC-MS | 1-Tetradecanol | Not Specified | 0.03 µg/mL[2] | 0.1 µg/mL[2] | Robust and sensitive method.[2] |
| LC-MS/MS | 1-Tetradecanol | Not Specified | ~0.5 ng/mL | Not Specified | High throughput and specificity without derivatization. |
Note: The LOD and LOQ values are representative and can vary based on the specific instrument, matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the analysis of 1-Tetradecanol.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the quantification of 1-Tetradecanol in various matrices. Derivatization is often employed to improve the volatility and chromatographic properties of long-chain alcohols.[1]
1. Sample Preparation (Derivatization):
-
Prepare a stock solution of 1-Tetradecanol in a suitable volatile solvent (e.g., hexane) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
For samples, accurately weigh a known amount and dissolve it in a suitable solvent to achieve an expected 1-Tetradecanol concentration within the calibration range.[1]
-
Spike samples and calibration standards with a known concentration of this compound internal standard.
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.[1]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[1]
-
Cool the vial to room temperature before GC-MS analysis.[1]
2. GC-MS Instrumentation and Conditions:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for 1-Tetradecanol and its d2-standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful alternative for the direct analysis of 1-Tetradecanol, often without the need for derivatization.
1. Sample Preparation:
-
For liquid samples (e.g., biological fluids), perform a liquid-liquid extraction.
-
Pipette 1 mL of the sample into a glass centrifuge tube.
-
Add a known amount of this compound internal standard.
-
Add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).
-
Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial and evaporate to a final volume of approximately 1 mL.
-
-
For solid samples (e.g., creams), perform a solvent extraction.
-
Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.
-
Add a known amount of this compound internal standard.
-
Add 10 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Sonicate the mixture for 20 minutes and centrifuge.
-
Decant the supernatant and repeat the extraction twice, combining the supernatants.
-
Evaporate the pooled solvent to a final volume of approximately 1 mL.
-
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column is commonly used for the separation of fatty alcohols.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 1-Tetradecanol and this compound should be optimized for maximum sensitivity and selectivity.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in the analytical workflows.
References
A Comparative Guide to the Limit of Quantification for 1-Tetradecanol
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of 1-Tetradecanol (also known as myristyl alcohol) is critical for quality control, formulation development, and metabolic studies.[1] This guide provides a comprehensive comparison of analytical methodologies for determining the limit of quantification (LOQ) of 1-Tetradecanol, with a focus on the use of a deuterated internal standard.
Executive Summary
This guide also explores alternative methods, including Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, providing a comparative overview of their performance characteristics.
Data Presentation: Comparison of Analytical Methods
| Parameter | GC-MS with Deuterated Standard | GC-FID | HPLC-UV with Derivatization |
| Specificity | Very High | High | High |
| Typical LOQ | Expected to be in the low ng/mL range (based on similar compounds)[3] | ~0.05%[4] | Dependent on the derivatization agent[4] |
| Precision (RSD) | < 2.0% (typical) | < 2.0%[4] | < 2.0%[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% (typical) | 98.0 - 102.0%[4] | 98.0 - 102.0%[4] |
| Sample Throughput | High (with autosampler) | High (with autosampler) | High (with autosampler) |
| Cost per Sample | Moderate to High | Low | High |
| Derivatization Required | Often necessary[2] | Not always, but can improve peak shape | Yes, for UV detection[4] |
Experimental Protocols
Quantification of 1-Tetradecanol by GC-MS with a Deuterated Internal Standard
This protocol describes the quantification of 1-Tetradecanol in a sample matrix using a deuterated internal standard.
a. Sample Preparation and Extraction:
-
Liquid Samples (e.g., biological fluids, cosmetic formulations):
-
Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Spike the sample with a known amount of the d2-1-Tetradecanol internal standard solution.
-
Add 5 mL of hexane or another suitable organic solvent.[1]
-
Vortex the mixture vigorously for 2 minutes.[1]
-
Centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Solid Samples (e.g., creams, plant material):
-
Weigh approximately 1 gram of the homogenized solid sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the d2-1-Tetradecanol internal standard solution.
-
Add 10 mL of a 2:1 (v/v) mixture of chloroform and methanol.[1]
-
Sonicate the mixture for 20 minutes.[1]
-
Centrifuge at 4000 rpm for 15 minutes.[1]
-
Decant the supernatant into a clean flask.
-
Repeat the extraction twice, combining the supernatants.[1]
-
Evaporate the solvent to dryness.
-
b. Derivatization (TMS Ether Formation):
-
To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2]
-
Cap the vial tightly and vortex for 30 seconds.[2]
-
Heat the vial at 60-70°C for 30 minutes.[2]
-
Cool the vial to room temperature before GC-MS analysis.[2]
c. GC-MS Instrumental Parameters:
| Parameter | Setting |
| Injector | Splitless mode, 250°C[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1] |
| Oven Temperature Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 10 min[1] |
| MS Transfer Line Temp. | 280°C[1] |
| Ion Source Temp. | 230°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target ions of 1-Tetradecanol-TMS and d2-1-Tetradecanol-TMS |
Purity Assessment of 1-Tetradecanol by GC-FID
This method is suitable for determining the purity of 1-Tetradecanol.
a. Sample Preparation:
-
Accurately weigh about 100 mg of 1-Tetradecanol.
-
Dissolve in 10 mL of a suitable solvent such as isopropanol or chloroform.[4]
b. GC-FID Instrumental Parameters:
| Parameter | Setting |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium or Nitrogen at 1.0 mL/min[4] |
| Injector Temperature | 250°C[4] |
| Detector Temperature | 300°C[4] |
| Oven Temperature Program | Initial: 150°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min[4] |
| Injection Volume | 1 µL[4] |
Quantification of 1-Tetradecanol by HPLC-UV with Derivatization
This method requires derivatization to introduce a UV-absorbing chromophore.
a. Derivatization (Phenyl Isocyanate):
-
Accurately weigh about 10 mg of 1-Tetradecanol into a vial.[4]
-
Add 1 mL of anhydrous acetonitrile and 50 µL of triethylamine.[4]
-
Add 20 µL of phenyl isocyanate and cap the vial tightly.[4]
-
Heat at 60°C for 30 minutes.[4]
-
Cool to room temperature and dilute with the mobile phase.[4]
b. HPLC-UV Instrumental Parameters:
| Parameter | Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm[4] |
| Injection Volume | 20 µL[4] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of 1-Tetradecanol by GC-MS.
Caption: Key parameters for determining the Limit of Quantification (LOQ).
References
A Comparative Guide to Robustness Testing of Analytical Methods Utilizing 1-Tetradecanol-d2
For researchers, scientists, and drug development professionals, the assurance of analytical method reliability is a cornerstone of valid and reproducible results. This guide provides an objective comparison of an analytical method for 1-Tetradecanol utilizing a deuterated internal standard, 1-Tetradecanol-d2, against an alternative method using a non-deuterated internal standard. The focus is on the robustness of these methods, a critical attribute evaluated during method validation.[1][2][3] The supporting experimental data presented herein is illustrative, based on typical outcomes for such analyses, to demonstrate the principles of robustness testing.
The Critical Role of Internal Standards in Analytical Method Robustness
In quantitative chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is frequently employed to correct for variations in sample preparation, injection volume, and instrument response.[4][5] A deuterated internal standard, like this compound, is often considered the gold standard for mass spectrometry-based methods.[6] This is because its physical and chemical properties are nearly identical to the analyte, 1-Tetradecanol. This similarity ensures that it behaves almost identically during extraction and analysis, providing superior correction for any potential analyte loss or variability.[4][6]
This guide compares two GC-MS methods for the quantification of 1-Tetradecanol:
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a non-deuterated, structurally similar internal standard, 1-Heptadecanol (C17:0).
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, which provides an indication of its reliability during normal usage.[1][3]
Data Presentation: Robustness Study Comparison
The following tables summarize the illustrative results of a robustness study conducted on Method A and Method B. The study evaluated the impact of small, deliberate variations in key GC-MS parameters on the quantification of a 10 µg/mL 1-Tetradecanol standard. The acceptance criterion for robustness is a Relative Standard Deviation (RSD) of ≤ 5% for the measured concentration across all varied conditions.
Table 1: Robustness of Method A (with this compound Internal Standard)
| Parameter | Variation | Measured Concentration (µg/mL) | Deviation from Nominal (%) |
| Nominal Condition | - | 10.02 | +0.2 |
| Injector Temperature | 240 °C (-10 °C) | 9.98 | -0.2 |
| 260 °C (+10 °C) | 10.05 | +0.5 | |
| Oven Temperature Ramp | 8 °C/min (-2 °C/min) | 10.10 | +1.0 |
| 12 °C/min (+2 °C/min) | 9.95 | -0.5 | |
| Carrier Gas Flow Rate | 0.9 mL/min (-0.1 mL/min) | 10.15 | +1.5 |
| 1.1 mL/min (+0.1 mL/min) | 9.90 | -1.0 | |
| Mean | 10.02 | ||
| Standard Deviation | 0.09 | ||
| RSD (%) | 0.90% |
Table 2: Robustness of Method B (with 1-Heptadecanol Internal Standard)
| Parameter | Variation | Measured Concentration (µg/mL) | Deviation from Nominal (%) |
| Nominal Condition | - | 10.05 | +0.5 |
| Injector Temperature | 240 °C (-10 °C) | 9.75 | -2.5 |
| 260 °C (+10 °C) | 10.30 | +3.0 | |
| Oven Temperature Ramp | 8 °C/min (-2 °C/min) | 10.45 | +4.5 |
| 12 °C/min (+2 °C/min) | 9.60 | -4.0 | |
| Carrier Gas Flow Rate | 0.9 mL/min (-0.1 mL/min) | 10.55 | +5.5 |
| 1.1 mL/min (+0.1 mL/min) | 9.50 | -5.0 | |
| Mean | 10.03 | ||
| Standard Deviation | 0.43 | ||
| RSD (%) | 4.29% |
Analysis of Robustness Data:
The illustrative data clearly indicates the superior robustness of Method A, which utilizes the deuterated internal standard this compound. The RSD of 0.90% is well within the acceptance criterion and demonstrates minimal impact from variations in the analytical parameters. In contrast, Method B, while still meeting the acceptance criteria, shows a significantly higher RSD of 4.29%. This suggests that the use of a non-deuterated internal standard, even one that is structurally similar, may not fully compensate for variations in chromatographic conditions, leading to less reliable results.
Experimental Protocols
General Sample Preparation and Derivatization
To enhance volatility and improve chromatographic peak shape, a derivatization step to form trimethylsilyl (TMS) ethers is performed for both the analyte and the internal standard.[7]
-
Standard and Sample Preparation: Prepare a stock solution of 1-Tetradecanol at 1 mg/mL in hexane. Create a series of calibration standards by diluting the stock solution. For sample analysis, accurately weigh a known amount of the sample and dissolve it in a suitable solvent to achieve an expected 1-Tetradecanol concentration within the calibration range.[7]
-
Internal Standard Spiking: Add a precise volume of the internal standard stock solution (either this compound for Method A or 1-Heptadecanol for Method B) to each standard and sample.
-
Derivatization: Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 50 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7][8] Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[7] Cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Instrumentation: Gas chromatograph equipped with a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min (nominal).
-
Injector: Splitless mode, 1 µL injection volume.
-
Injector Temperature: 250°C (nominal).
-
Oven Temperature Program (Nominal):
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[9]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Tetradecanol-TMS: Monitor characteristic ions.
-
This compound-TMS: Monitor corresponding deuterated fragment ions.
-
1-Heptadecanol-TMS: Monitor characteristic ions.
-
Robustness Study Protocol
The robustness of the analytical method is evaluated by introducing small, deliberate variations to the nominal GC-MS parameters.[1][3] For each condition, a standard solution of 1-Tetradecanol is analyzed in triplicate, and the concentration is calculated using the internal standard method. The parameters varied in this illustrative study are outlined in Tables 1 and 2.
Visualizations
Logical Workflow for Robustness Testing
Caption: Logical workflow for conducting a robustness test of an analytical method.
Experimental Workflow for GC-MS Analysis
Caption: Experimental workflow for the GC-MS analysis of 1-Tetradecanol.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometry Platforms for the Analysis of 1-Tetradecanol-d2
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of deuterated compounds like 1-Tetradecanol-d2 is crucial for a variety of applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard for its non-deuterated counterpart. The choice of mass spectrometry (MS) platform is a critical determinant of analytical success. This guide provides an objective comparison of the two primary MS platforms for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed methodologies.
Overview of Analytical Approaches
The analysis of long-chain fatty alcohols such as this compound can be approached using either GC-MS or LC-MS.[1] GC-MS is a powerful technique for volatile and semi-volatile compounds, often requiring derivatization to improve the chromatographic properties of less volatile molecules like 1-Tetradecanol.[2] LC-MS is well-suited for non-volatile and thermally sensitive compounds and can also benefit from derivatization to enhance ionization efficiency.[3][4]
The primary role of this compound in many experimental designs is as a stable isotope-labeled (SIL) internal standard for the accurate quantification of 1-Tetradecanol. The principle of isotope dilution mass spectrometry relies on the near-identical chemical and physical properties of the deuterated and non-deuterated compounds, which allows the SIL standard to compensate for variations in sample preparation and matrix effects.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS often depends on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for the analysis of long-chain fatty alcohols on these platforms.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Sub-femtomole to picogram range with derivatization (e.g., pentafluorobenzoyl) and NICI.[5] Typically in the low ng/mL range with EI. | Picogram to femtogram range, especially with derivatization to enhance ionization.[4][6] |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL range, depending on the detector and ionization mode.[7] | Low ng/mL to pg/mL range.[6] |
| Linearity (r²) | Typically >0.99.[8] | Typically >0.99. |
| Precision (%RSD) | Generally <15%.[9] | Generally <15%.[6] |
| Accuracy (% Recovery) | Typically within 85-115%. | Typically within 85-115%. |
| Throughput | Moderate, with typical run times of 15-30 minutes.[7] | High, with run times as short as 2-5 minutes possible with UPLC systems.[10] |
| Selectivity | High, especially with Selected Ion Monitoring (SIM) or MS/MS. | Very high, particularly with Multiple Reaction Monitoring (MRM).[6] |
Experimental Protocols
Detailed and reproducible methodologies are essential for accurate quantification. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the quantification of this compound in various matrices. Derivatization is often employed to improve the volatility and chromatographic peak shape of long-chain alcohols.[2]
1. Sample Preparation (Silylation Derivatization)
-
Standard Preparation : Prepare a stock solution of this compound in a volatile solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Extraction : For liquid samples, perform a liquid-liquid extraction by adding a nonpolar solvent like hexane, vortexing, and centrifuging to separate the layers. For solid samples, a solvent extraction with sonication may be necessary.[11]
-
Derivatization : Transfer an aliquot of the extract or standard solution to a GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 6890N or equivalent.
-
Mass Spectrometer : Agilent 5975 or equivalent quadrupole mass analyzer.
-
Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector : Splitless mode at 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program : Initial temperature of 100°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.[11]
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.[8]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode :
- Full Scan : m/z 40-550 for qualitative analysis.
- Selected Ion Monitoring (SIM) : For quantitative analysis, monitor characteristic ions of the derivatized this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is advantageous for high-throughput analysis and for samples that are not amenable to GC. Derivatization can be used to add a permanent charge to the molecule, significantly improving ESI efficiency.[4][10]
1. Sample Preparation (Charge-Tagging Derivatization)
-
Standard Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at 1 mg/mL and prepare calibration standards by serial dilution.
-
Extraction : Perform a liquid-liquid or solid-phase extraction as appropriate for the sample matrix.
-
Derivatization :
- Evaporate the solvent from the extract or standard.
- Add a solution of a charge-tagging derivatization reagent (e.g., 2-fluoro-N-methylpyridinium p-toluenesulfonate in acetonitrile).[4]
- React at room temperature or with gentle heating as required by the reagent.
- Quench the reaction if necessary and dilute with the initial mobile phase for injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph : UPLC system such as a Waters ACQUITY or equivalent.
-
Mass Spectrometer : Triple quadrupole mass spectrometer such as a Sciex API 4000 or equivalent.[6]
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution : A gradient from low to high organic mobile phase over a few minutes to elute the derivatized analyte.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Ion Source : Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Temperature : 350-500°C.[6]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of the derivatized this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical principle of using this compound as an internal standard.
Caption: Generalized workflow for the analysis of this compound by GC-MS.
Caption: Generalized workflow for the analysis of this compound by LC-MS/MS.
Caption: Principle of isotope dilution mass spectrometry using this compound.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable platforms for the analysis of this compound. The optimal choice depends on the specific analytical goals.
-
GC-MS is an excellent choice for its high chromatographic resolution and the structural information that can be obtained from EI fragmentation patterns. It is particularly well-suited for less complex matrices where high throughput is not the primary concern.
-
LC-MS/MS offers superior sensitivity and selectivity, especially when using MRM, and is ideal for high-throughput applications and complex biological matrices. The use of derivatization to enhance ionization is a key consideration for achieving the best performance.
For most applications in drug development and clinical research requiring high sensitivity and throughput, LC-MS/MS is the recommended platform . For applications in chemical and materials science where detailed structural confirmation is paramount, GC-MS remains a robust and reliable option . The use of this compound as an internal standard is highly recommended for both platforms to ensure the highest accuracy and precision in quantitative studies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. iltusa.com [iltusa.com]
- 4. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
The Gold Standard: Justification for Using a Deuterated Standard in Regulated Bioanalysis
In the exacting field of regulated bioanalysis, the integrity of quantitative data is paramount for the successful development and approval of new pharmaceuticals. The choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and robustness of bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. Among the available options, the stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, is widely recognized as the "gold standard."[1][2][3] This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to justify the preferential use of deuterated standards in regulated bioanalysis.
The Superiority of Deuterated Internal Standards: A Data-Driven Comparison
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2][4] This structural homology ensures that the IS and the analyte behave almost identically during every stage of the analytical process, including sample extraction, chromatographic separation, and mass spectrometric detection.[1][4] This co-elution and co-ionization behavior is crucial for compensating for the inherent variability of the analytical process, most notably the unpredictable nature of matrix effects.[2][5]
Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a significant source of error in LC-MS/MS-based bioanalysis.[2][6] A deuterated internal standard, because it is affected by the matrix in the same way as the analyte, provides the most effective means of correction, leading to more accurate and precise results.[7][8][9]
The following tables summarize the performance of deuterated versus non-deuterated (structural analog) internal standards based on key validation parameters.
Table 1: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Justification |
| Accuracy (% Bias) | Typically within ±5%[7] | Can exceed ±15%[7] | The near-identical chemical properties of the deuterated IS ensure it accurately tracks the analyte through all analytical steps, leading to better correction for variability. |
| Precision (%CV) | Typically <10%[7] | Can be >15%[7] | Co-elution and identical ionization behavior minimize variability, resulting in lower coefficients of variation. |
| Matrix Effect Compensation | Highly effective (<5% difference between analyte and IS)[7] | Inconsistent and often poor (>20% difference)[7] | The deuterated IS experiences the same ion suppression or enhancement as the analyte, allowing for effective normalization of the signal. |
| Extraction Recovery Correction | Excellent, due to similar physicochemical properties.[10] | Variable, as differences in structure can lead to different extraction efficiencies.[10] | The deuterated IS and analyte are extracted with nearly identical efficiency, correcting for any losses during sample preparation. |
| Regulatory Acceptance | Preferred by regulatory agencies like the EMA and considered best practice by the FDA.[3][5] | May be accepted if well-justified, but often faces greater scrutiny.[5][11] | Regulatory bodies recognize the superior performance and data integrity provided by SIL-IS. |
Table 2: Quantitative Data from a Comparative Study
The following data, adapted from a study comparing a deuterated internal standard to a structural analog for the quantification of a proprietary compound, clearly demonstrates the superior performance of the deuterated standard.
| Quality Control Level | Internal Standard Type | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low QC (5 ng/mL) | Deuterated | 4.95 | -1.0 | 3.5 |
| Analog | 5.45 | +9.0 | 12.8 | |
| Mid QC (50 ng/mL) | Deuterated | 50.8 | +1.6 | 2.1 |
| Analog | 46.2 | -7.6 | 9.5 | |
| High QC (400 ng/mL) | Deuterated | 396 | -1.0 | 1.8 |
| Analog | 428 | +7.0 | 8.2 |
Adapted from Wieling, J., et al. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55(S1), S107-S113.[2]
The significantly lower percent bias and percent relative standard deviation (%RSD) values achieved with the deuterated internal standard highlight its ability to produce more reliable and reproducible data, a critical requirement for regulatory submissions.[2]
Experimental Protocols
To objectively evaluate the performance of an internal standard, a series of validation experiments must be conducted. The following provides a detailed methodology for a key experiment: the evaluation of matrix effects.
Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects from different biological sources.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.[4]
-
Analyte and deuterated internal standard stock solutions.
-
LC-MS/MS system.
-
All necessary solvents and reagents for sample preparation.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard are spiked into the reconstitution solvent at low and high concentrations.[4]
-
Set 2 (Post-extraction Spike): Blank matrix from each of the six sources is extracted first, and then the analyte and internal standard are spiked into the extracted matrix at the same low and high concentrations.[4]
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix from each of the six sources before extraction at the same low and high concentrations.[4]
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in the presence of matrix) / (Peak Response in neat solution)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[4] A lower %CV indicates better compensation for the variability of the matrix effect.
Logical Justification for Using a Deuterated Standard
The decision to use a deuterated internal standard is based on a logical progression that prioritizes data quality and regulatory compliance. The following diagram illustrates this logical relationship.
Caption: Logical workflow for selecting a deuterated internal standard.
Conclusion
The use of a deuterated internal standard is a cornerstone of robust and reliable bioanalytical method development.[7] While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.[5][7] The overwhelming scientific evidence and the clear preference of regulatory agencies make a compelling case for the preferential use of deuterated internal standards in regulated bioanalysis to ensure the integrity and success of drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. bioanalysisjournal.com [bioanalysisjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Tetradecanol-d2: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 1-Tetradecanol-d2 are crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. While this compound is a deuterated form of 1-Tetradecanol, its chemical properties and associated hazards are nearly identical, necessitating the same stringent disposal protocols.[1]
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[2][3][4] It is also very toxic to aquatic life with long-lasting effects.[2][4][5][6][7] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Table 1: Hazard Identification and Safety Precautions for this compound
| Parameter | Description | Citations |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | [2] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [2][7] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-impermeable gloves, and protective clothing. A full-face respirator may be necessary if exposure limits are exceeded. | [2][6] |
| Incompatible Materials | Strong oxidizing agents, acid anhydrides, and acid chlorides. | [2][6] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Ventilation:
-
Before handling any waste, ensure you are wearing the appropriate PPE as specified in Table 1.
-
All handling and disposal procedures should be conducted in a well-ventilated area to minimize the risk of inhalation.[2]
2. Waste Collection and Segregation:
-
Collect all this compound waste, including contaminated materials, in a dedicated and clearly labeled, sealable container.
-
The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[5]
-
For minor spills, use dry clean-up procedures to avoid generating dust.[5][6] Sweep or vacuum the material into a suitable container for disposal.[6]
-
Prevent the spilled material from entering drains or waterways.[3][6]
-
For major spills, evacuate the area and contact your institution's emergency responders.[5]
4. Temporary Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.[2]
-
The storage location should be away from incompatible materials and have secondary containment to manage potential leaks.[2]
5. Final Disposal:
-
The disposal of this compound must be conducted through a licensed professional waste disposal service.[4]
-
Adhere to all local, state, and federal regulations governing hazardous waste disposal.[5]
-
Do not attempt to dispose of this chemical in the regular trash or down the drain.[1]
-
Empty containers should be treated as hazardous waste and disposed of accordingly.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Tetradecanol-d2
Essential Safety and Handling Guide for 1-Tetradecanol-d2
This guide provides immediate and essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Physicochemical and Hazard Data
Proper handling of this compound begins with a clear understanding of its properties and associated hazards. While the deuteration is unlikely to alter the chemical hazards significantly from its non-deuterated counterpart, 1-Tetradecanol, it is crucial to handle it with the same level of care.
| Property | Value |
| Synonyms | Myristyl alcohol-d2, Tetradecyl alcohol-d2 |
| Molecular Formula | C₁₄H₂₈D₂O |
| Molecular Weight | 216.42 g/mol (approx.) |
| Appearance | White solid or colorless thick liquid when heated[1] |
| Melting Point | 35-39 °C[2][3] |
| Boiling Point | 289 °C[3] |
| Flash Point | 140 °C (284 °F)[4] |
| Density | 0.823 g/mL at 25 °C[3] |
| Solubility | Insoluble in water; Soluble in ether and alcohol[5] |
| Incompatible Materials | Strong oxidizing agents, acid anhydrides, acid chlorides[2][5][6][7] |
| Hazard Identification | Description |
| GHS Hazard Statements [6][8][9] | H315: Causes skin irritation.H319: Causes serious eye irritation.H410: Very toxic to aquatic life with long lasting effects. |
| GHS Precautionary Statements [6][8][9] | P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. |
| Physical Hazards | Combustible solid. Fine dust may form explosive mixtures with air.[2] |
| Health Hazards [4][5][9] | May cause mild eye and skin irritation upon prolonged or repeated contact. Inhalation of dust may cause respiratory irritation. Not classified as harmful by ingestion. |
| Environmental Hazards [2][5][6][7][8] | Very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and prevent contamination.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][10] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected before use and replaced if contaminated or damaged.[1][2][8] |
| Skin and Body Protection | A lab coat or protective clothing should be worn to prevent skin exposure.[2][5] An apron may be necessary for larger quantities.[5] |
| Respiratory Protection | A particulate respirator (e.g., P95 or P1) should be used if dust is generated and ventilation is inadequate.[2][8] For higher-risk activities, a full-face respirator may be necessary.[6][10] |
Handling and Storage Procedures
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or fumes.[4][6]
-
Preventing Contamination : Avoid contact with skin, eyes, and clothing.[4][9] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[4][9]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][9] Keep away from incompatible materials such as strong oxidizing agents.[2][5][6][7]
-
Dust Control : Minimize dust generation and accumulation, as fine dust can form explosive mixtures with air.[2][4]
Emergency and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is critical for maintaining a safe laboratory environment.
Spill Management
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate : If the spill is large, evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spill from spreading and from entering drains or waterways.[2]
-
Clean-Up :
-
Decontaminate : Clean the spill area thoroughly.
-
Personal Safety : All personnel involved in the cleanup must wear the appropriate PPE.
Disposal Protocol
This compound and its containers must be disposed of as hazardous waste.[5]
-
Waste Collection : Collect waste material in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the chemical name.[6]
-
Storage of Waste : Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials and with secondary containment.[6]
-
Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][5] Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Environmental Protection : Do not allow the chemical or its containers to enter drains or the environment.[2][7][8]
Procedural Workflow Diagram
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Tetradecanol Selectophore®, = 99.0 112-72-1 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
